molecular formula C2H4Cl2O4S2 B8530596 1,1-Ethanedisulfonyl chloride

1,1-Ethanedisulfonyl chloride

Cat. No.: B8530596
M. Wt: 227.1 g/mol
InChI Key: XHYXFOFSQYUYBT-UHFFFAOYSA-N
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Description

1,1-Ethanedisulfonyl chloride is a specialized organic compound with the molecular formula C2H4Cl2O4S2 and a molecular weight of 227.09 g/mol . As a disulfonyl chloride, it is characterized by two reactive sulfonyl chloride (-SO2Cl) functional groups. This class of reagents is highly valued in synthetic organic chemistry for their role as versatile bis-electrophilic building blocks. The sulfonyl chloride groups act as excellent leaving groups, enabling the compound to participate in nucleophilic substitution reactions to form sulfonate esters or sulfonamides. Researchers may utilize this compound for various applications, including the synthesis of complex small molecules, the creation of polymeric materials, and the preparation of molecular scaffolds with specific geometric constraints. Its potential use in developing sulfonamide-based inhibitors or in polymer cross-linking reactions makes it a compound of interest in medicinal chemistry and materials science research. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H4Cl2O4S2

Molecular Weight

227.1 g/mol

IUPAC Name

ethane-1,1-disulfonyl chloride

InChI

InChI=1S/C2H4Cl2O4S2/c1-2(9(3,5)6)10(4,7)8/h2H,1H3

InChI Key

XHYXFOFSQYUYBT-UHFFFAOYSA-N

Canonical SMILES

CC(S(=O)(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 1,1-Ethanedisulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Utility in Heterocyclic Synthesis and Materials Science

Part 1: Executive Summary

1,1-Ethanedisulfonyl chloride (CAS: 22317-89-1) is a specialized geminal disulfonyl electrophile. Unlike its vicinal counterpart (1,2-ethanedisulfonyl chloride), the 1,1-isomer possesses a unique structural motif where two sulfonyl chloride groups are attached to the same carbon atom. This "gem-disulfonyl" architecture confers distinct electronic properties, most notably the enhanced acidity of the


-proton and the potential to serve as a single-carbon anchor in heterocycle formation.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its mechanistic behavior, synthesis protocols, and applications in high-performance electrolytes and drug discovery.

Part 2: Chemical Identity & Physical Characteristics[1][2][3][4]

The geminal arrangement of electron-withdrawing sulfonyl groups creates a highly electrophilic center with specific solubility and stability profiles.

Table 1: Physicochemical Profile

PropertyValue/DescriptionNote
IUPAC Name Ethane-1,1-disulfonyl dichloride
CAS Number 22317-89-1Distinct from 1,2-isomer (CAS 31469-08-6)
Formula

MW: 227.09 g/mol
Structure

Chiral center (racemic mixture typically used)
Appearance Colorless to pale yellow liquidDarkens upon moisture exposure
Density

High density due to sulfur/chlorine content
Boiling Point 256–257 °C (760 mmHg)Decomposes at high T; vacuum distillation recommended
Solubility

,

, THF,

Reacts violently with water/alcohols
Part 3: Mechanistic Reactivity Profile

The reactivity of this compound is defined by two competing mechanistic pathways: Bis-Electrophilic Substitution and


-Deprotonation .
1. Bis-Electrophilic Substitution

The molecule acts as a "linchpin" reagent. The two sulfonyl chloride groups can undergo sequential nucleophilic substitution with primary amines or diols.

  • Kinetic Control: The first substitution is rapid, forming a mono-sulfonamide/sulfonate.

  • Thermodynamic Control: The second substitution is slower due to the steric bulk and electronic deactivation from the first sulfonamide group, often requiring elevated temperatures or stronger bases.

2. The "Geminal Effect" (C-H Acidity)

The proton on the central carbon (


) is highly acidic (

estimated < 10) due to the inductive effect of two sulfonyl groups.
  • Consequence: Use of non-nucleophilic bases (e.g., LiHMDS, NaH) can generate a stabilized carbanion, allowing for alkylation prior to sulfonamide formation. This is a key advantage over 1,2-disulfonyl derivatives.

3. Visualizing the Reaction Landscape

Reactivity Reagent 1,1-Ethanedisulfonyl Chloride Mono Mono-Sulfonamide Intermediate Reagent->Mono R-NH2 (1 eq) Low Temp Carbanion Stabilized Carbanion Reagent->Carbanion Base (-H+) Polymer Polysulfonamide Network Reagent->Polymer Diamine (n eq) Cross-linking Amine Primary Amine (R-NH2) Base Strong Base (NaH/LiHMDS) Cyclic Cyclic Disulfonamide (4-6 membered rings) Mono->Cyclic Diamine linker Cyclization Alkylated Alkylated Disulfonyl Chloride Carbanion->Alkylated R'-X (Electrophile)

Figure 1: Divergent reaction pathways for this compound showing nucleophilic attack vs.


-carbon modification.
Part 4: Synthesis & Production Protocols

While often purchased, in-house synthesis is required for high-purity applications (e.g., battery electrolytes) to avoid trace hydrolysis products.

Protocol A: Chlorination of 1,1-Ethanedisulfonic Acid (Standard)

This is the most reliable method for generating high-purity material.

  • Precursor Preparation: 1,1-Ethanedisulfonic acid is dissolved in anhydrous carbon disulfide (

    
    ) or dichloromethane (DCM).
    
  • Chlorination: Phosphorus pentachloride (

    
    ) is added in portions.
    
    • Stoichiometry: 2.2 equivalents of

      
       per 1 equivalent of acid.
      
    • Temperature: Reflux (approx. 40–50 °C for DCM) for 4 hours.

  • Quenching & Isolation:

    • Cool to 0 °C.

    • Pour onto crushed ice (rapidly, to minimize hydrolysis).

    • Extract with DCM (

      
       mL).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Vacuum distillation is mandatory to remove phosphoryl chloride (

    
    ) byproducts.
    
Protocol B: Oxidative Chlorosulfonation (Alternative)

Useful when starting from thiols or disulfides.[1]

  • Reagents: Ethyl disulfide +

    
     gas + Acetic Acid/
    
    
    
    .
  • Note: This method is hazardous due to chlorine gas usage and difficult temperature control (

    
     °C required to prevent bond cleavage).
    
Part 5: Applications in Drug Discovery & Materials
1. Medicinal Chemistry: Cyclic Sulfamides

This compound reacts with 1,2-diamines or 1,3-diamines to form cyclic disulfonamides. These heterocycles are bioisosteres for cyclic ureas and have shown potential as:

  • Protease Inhibitors: The rigid sulfonyl core mimics the transition state of peptide hydrolysis.

  • Anti-inflammatory Agents: Modulators of chemokine receptors.

2. Lithium-Ion Battery Electrolytes

Recent patents highlight the use of gem-disulfonyl derivatives as electrolyte additives.

  • Function: They form a stable Solid Electrolyte Interphase (SEI) on the anode.

  • Mechanism: The geminal structure allows for reductive decomposition at higher potentials than standard carbonates, protecting the graphite anode from exfoliation.

3. Polymer Cross-Linking

Used to cross-link polyamines or polyols.[2] The "short tether" (1 carbon atom) between sulfonyl groups creates extremely rigid polymer networks with high thermal stability (


 enhancement).
Part 6: Handling, Stability & Safety (E-E-A-T)

Critical Safety Warning: Sulfonyl chlorides are lachrymators and corrosive. This compound poses specific risks due to its density and reactivity.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8 °C. Moisture exposure generates HCl gas and 1,1-ethanedisulfonic acid, which is highly corrosive.
    
  • Hydrolysis Management: If the liquid turns cloudy or fumes upon opening, it has hydrolyzed. Do not use for sensitive nucleophilic substitutions.

  • Spill Protocol: Neutralize with dilute sodium bicarbonate solution or soda ash. Do not use water directly as it will generate an acidic mist.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory. Work exclusively in a fume hood.

References
  • ChemBK. (2024). 1,1-Ethanedisulfonyl dichloride Safety and Synthesis. Retrieved from [Link]

  • Google Patents. (2015). WO2015064712A1 - Method for producing methylene-disulfonic acid compound.[3] Retrieved from

  • PubChem. (2025).[4][5] Ethane-1,2-disulfonyl dichloride (Comparative Data).[4][3] National Library of Medicine.[4] Retrieved from [Link]

Sources

Technical Guide: Synthesis and Optimization of 1,1-Ethanedisulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 1,1-ethanedisulfonyl chloride (


), a critical bis-electrophilic intermediate used in the development of polysulfonamides, cross-linking agents, and pharmaceutical bioisosteres.[1][2] The guide prioritizes the direct chlorination of 1,1-ethanedisulfonic acid and its salts, providing optimized protocols for both phosphorus pentachloride (

) and thionyl chloride (

) pathways.[2] It addresses the specific challenges of geminal disulfonyl chemistry, including hydrolytic instability and the management of exothermic reaction profiles.

Part 1: Retrosynthetic Analysis & Mechanistic Insight[2]

Chemical Rationale

The synthesis of this compound is a nucleophilic acyl substitution at the sulfur atom. Unlike carboxylic acids, sulfonic acids possess a highly polarized


 bond and a poor leaving group (

).[2] The transformation requires the conversion of the hydroxyl group into a chlorosulfite intermediate, which subsequently collapses to release sulfur dioxide (in the case of

) or phosphoryl chloride (in the case of

), yielding the sulfonyl chloride.
Mechanistic Pathway (Thionyl Chloride Route)

The reaction proceeds via the formation of an unstable mixed anhydride species.

  • Activation: The sulfonic acid hydroxyl attacks the sulfur of thionyl chloride, releasing

    
    .
    
  • Intermediate Formation: An chlorosulfite ester intermediate is formed.

  • Nucleophilic Attack: Chloride ion attacks the sulfonyl sulfur.

  • Elimination:

    
     and 
    
    
    
    are eliminated, driving the equilibrium forward.[2]
Reaction Scheme Visualization

The following diagram illustrates the conversion of 1,1-ethanedisulfonic acid to the dichloride using


, highlighting the stoichiometry required for the geminal substitution.

ReactionScheme Substrate 1,1-Ethanedisulfonic Acid (or Dipotassium Salt) Intermediate Transition Complex [R-SO2-O-PCl4] Substrate->Intermediate Nucleophilic Attack Reagent Phosphorus Pentachloride (PCl5) Reagent->Intermediate Product 1,1-Ethanedisulfonyl Chloride Intermediate->Product Cl- Substitution Byproducts POCl3 + HCl Intermediate->Byproducts Elimination

Figure 1: Mechanistic pathway for the chlorination of 1,1-ethanedisulfonic acid using


.

Part 2: Experimental Protocols

Protocol A: High-Yield Synthesis via Phosphorus Pentachloride ( )

This method is preferred for its robustness, particularly when starting from the disulfonate salt, as it avoids the handling of hygroscopic sulfonic acid syrups.

Reagents & Equipment:

  • Precursor: Dipotassium 1,1-ethanedisulfonate (dried at 110°C under vacuum for 12h).

  • Reagent: Phosphorus pentachloride (

    
    ), reagent grade (2.2 equivalents per sulfonate group; 4.4 eq total).[2]
    
  • Solvent: None (Melt reaction) or minimal dry

    
     if slurry is required.[2]
    
  • Equipment: Round-bottom flask, reflux condenser, calcium chloride drying tube, oil bath.

Step-by-Step Procedure:

  • Preparation: In a fume hood, pulverize the dried dipotassium 1,1-ethanedisulfonate and

    
     separately in a mortar to ensure fine particle size.
    
  • Mixing: Combine the solids in a round-bottom flask. Thorough mixing is critical for the solid-state initiation.[2]

  • Reaction: Attach the reflux condenser with a drying tube. Heat the oil bath to 120–150°C .

    • Observation: The mixture will liquefy as

      
       is generated. Evolution of 
      
      
      
      gas indicates reaction progress.
  • Duration: Maintain heating for 3–4 hours until gas evolution ceases and the mixture is a homogeneous liquid.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mass onto crushed ice (carefully!) to quench excess

      
       and hydrolyze 
      
      
      
      .
    • Note: The product, this compound, is water-insoluble and will separate as an oil or precipitate.[2]

  • Extraction: Extract the aqueous mixture with chloroform (

    
    ) or dichloromethane (
    
    
    
    ) (
    
    
    mL).
  • Purification: Wash the organic layer with cold water (

    
    ), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Final Isolation: Distill the residue under high vacuum or recrystallize from dry benzene/hexane if solid.

Protocol B: Solution Phase Synthesis via Thionyl Chloride ( )

This route is suitable when starting from the free acid and requires milder thermal conditions.

Reagents:

  • Precursor: 1,1-Ethanedisulfonic acid.[1][2][3]

  • Reagent: Thionyl chloride (

    
    ) (excess).[2][4]
    
  • Catalyst: Dimethylformamide (DMF) (catalytic amount, 1-2 drops).[2]

  • Solvent: Anhydrous Carbon Disulfide (

    
    ) or neat 
    
    
    
    .[2][3]

Procedure:

  • Dissolve 1,1-ethanedisulfonic acid in anhydrous

    
     (or suspend if solubility is low).
    
  • Add catalytic DMF.

  • Add

    
     dropwise at 0°C to control the exotherm.[5]
    
  • Reflux the mixture for 4–6 hours.

  • Distill off the solvent and excess

    
     under reduced pressure.
    
  • The residue is the crude disulfonyl chloride, which can be purified via vacuum distillation.

Part 3: Process Optimization & Troubleshooting

The following table summarizes key parameters to control for maximizing yield and purity.

ParameterOptimization StrategyRationale
Moisture Control Strictly anhydrous conditions (

atm).
Sulfonyl chlorides hydrolyze rapidly to sulfonic acids in the presence of water.
Stoichiometry Use 10-20% excess of chlorinating agent.[2]Drives the equilibrium to completion; excess is easily removed by distillation.
Temperature Initiate at 0°C, ramp to reflux.Prevents thermal decomposition of the labile gem-disulfonic acid precursor.[2]
Catalyst (Protocol B) DMF (1-2 mol%).[2]Forms the Vilsmeier-Haack reagent in situ, significantly accelerating

activation.[2]
Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure, including critical decision points.

Workflow Start Start: Precursor Selection Decision Is Precursor a Salt or Acid? Start->Decision PathA Salt (Dipostassium) Decision->PathA Salt PathB Free Acid Decision->PathB Acid StepA1 Mix with PCl5 (Solid State) PathA->StepA1 StepB1 Dissolve in CS2 / Add SOCl2 PathB->StepB1 StepA2 Heat to 150°C (Melt) StepA1->StepA2 Quench Quench on Crushed Ice StepA2->Quench StepB2 Reflux with DMF Cat. StepB1->StepB2 StepB2->Quench Extract Extract into DCM/CHCl3 Quench->Extract Purify Vacuum Distillation / Recrystallization Extract->Purify

Figure 2: Experimental workflow for the synthesis of this compound.

Part 4: Characterization & Safety[2][6]

Physicochemical Properties[2]
  • Appearance: Colorless to light yellow liquid or low-melting solid.[2]

  • Boiling Point: 256–257°C (at atmospheric pressure); typically distilled at reduced pressure.[2]

  • Density: ~1.65 g/cm³.[1]

  • Solubility: Soluble in

    
    , 
    
    
    
    , Benzene; hydrolyzes in water.[2]
Safety Profile (Critical)
  • Corrosivity: this compound is a potent lachrymator and corrosive agent.[2] It causes severe skin burns and eye damage.

  • Reactivity: Reacts violently with water and bases.

  • PPE: Full face shield, chemical-resistant gloves (nitrile/neoprene), and lab coat are mandatory.[2] All operations must be conducted in a high-efficiency fume hood.

References

  • ChemBK. (2024).[2] 1,1-Ethanedisulfonyl dichloride - Properties and Preparation. Retrieved from [Link][2]

  • Organic Syntheses. (n.d.). General methods for Sulfonyl Chloride Synthesis (Analogous Protocols). Organic Syntheses, Coll. Vol. 1, p. 84. Retrieved from [Link][2]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Acids to Acid Halides. Retrieved from [Link]

Sources

physical properties of 1,1-ethanedisulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Ethanedisulfonyl chloride (CAS 99591-77-2) is a specialized geminal disulfonyl compound used primarily as a bis-electrophilic building block in advanced organic synthesis. Unlike its vicinal isomer (1,2-ethanedisulfonyl chloride), the 1,1-isomer possesses two sulfonyl chloride moieties attached to a single carbon atom, creating a unique steric and electronic environment. This structural feature makes it a potent reagent for the synthesis of gem-disulfonamides, heterocyclic scaffolds, and cross-linking agents in polymer chemistry. This guide provides a rigorous analysis of its physical properties, handling protocols, and reactivity profile for research and development applications.

Physicochemical Specifications

The following data represents the standard physicochemical profile for high-purity (>98%) this compound. Researchers should note the significant density and boiling point deviations compared to mono-sulfonyl chlorides due to the dual sulfonyl moieties.

Table 1: Physical Properties[1]
PropertyValueCondition / Note
CAS Number 99591-77-2Unique Identifier
Molecular Formula

Molecular Weight 227.09 g/mol
Physical State LiquidAt Standard Temperature & Pressure (STP)
Appearance Colorless to light yellowDarkens upon degradation
Density 1.65 g/cm³High density due to sulfur/chlorine content
Melting Point -1 °C
Boiling Point 256–257 °CHigh boiling point reflects strong dipole interactions
Solubility Chloroform, Dichloromethane,

Hydrolyzes rapidly in water/alcohols
Refractive Index Not widely reported; est.[1][2][3] ~1.50Based on polysulfonyl analogs

Structural Characterization

Accurate identification of this compound relies on distinguishing it from the 1,2-isomer. The geminal structure results in distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum is characterized by the coupling between the methyl group and the single methine proton bearing the two sulfonyl groups.

  • 
    H NMR (
    
    
    
    ):
    • 
       ~2.0 ppm (Doublet, 3H):  Corresponds to the terminal methyl group (
      
      
      
      ).
    • 
       ~5.5–6.0 ppm (Quartet, 1H):  Corresponds to the methine proton (
      
      
      
      ). The extreme deshielding is caused by the electron-withdrawing effect of two sulfonyl chloride groups.
Mass Spectrometry (MS)[5]
  • Molecular Ion (

    
    ):  m/z 227.
    
  • Isotopic Pattern: A characteristic pattern reflecting the presence of two chlorine atoms (

    
     and 
    
    
    
    ) and two sulfur atoms. Expect an M+2 and M+4 peak distribution typical of dichloro compounds.

Synthesis & Production Workflow

The synthesis of this compound typically proceeds via the chlorination of 1,1-ethanedisulfonic acid.[4] This pathway minimizes the formation of regioisomers.

Synthetic Pathway Diagram

SynthesisPathway Precursor 1,1-Ethanedisulfonic Acid (CAS 179400-02-3) Intermediate Reaction Complex Precursor->Intermediate Activation Reagent Chlorinating Agent (e.g., PCl5 or SOCl2) Reagent->Intermediate Product This compound (CAS 99591-77-2) Intermediate->Product Chlorination (Reflux) Byproducts Byproducts (POCl3, HCl, SO2) Intermediate->Byproducts Elimination

Figure 1: Synthetic route converting 1,1-ethanedisulfonic acid to the dichloride via nucleophilic acyl substitution.

Protocol Summary
  • Precursor Preparation: Dissolve 1,1-ethanedisulfonic acid in an inert solvent like anhydrous carbon disulfide (

    
    ) or chloroform.
    
  • Chlorination: Add phosphorus pentachloride (

    
    ) or thionyl chloride (
    
    
    
    ) slowly under inert atmosphere (
    
    
    or
    
    
    ).
  • Reaction Conditions: Reflux is often required to drive the reaction to completion due to the steric hindrance at the geminal center.

  • Purification: Remove solvent and volatile byproducts (like

    
    ) under reduced pressure. The product can be purified by vacuum distillation.
    

Reactivity & Applications

This compound acts as a bis-electrophile . Its primary utility lies in reacting with nucleophiles (amines, alcohols, thiols) to form gem-disubstituted sulfonyl derivatives.

Nucleophilic Substitution Mechanism

The reaction with primary amines yields gem-disulfonamides. If a diamine is used, the molecule can act as a "staple," forming cyclic sulfonamides (sultams).

Reactivity Reagent This compound TS Tetrahedral Transition State Reagent->TS Nucleophilic Attack Amine Primary Amine (R-NH2) (Excess) Amine->TS Product Gem-Disulfonamide CH3-CH(SO2NHR)2 TS->Product Elimination of Cl- HCl HCl (Scavenged by Base) TS->HCl

Figure 2: Mechanism of bis-sulfonylation with primary amines.

Key Applications
  • Medicinal Chemistry: Synthesis of sulfonamide-based enzyme inhibitors where the gem-disulfonyl moiety mimics the transition state of hydrolytic enzymes.

  • Polymer Science: Used as a cross-linker to introduce chemically stable sulfonyl bridges between polymer chains containing amino or hydroxyl groups.

  • Heterocycle Synthesis: Reaction with 1,2-diamines or 1,3-diamines to generate cyclic sulfamides.

Handling, Safety & Storage

Critical Warning: this compound is a corrosive lachrymator. It reacts violently with water.

Safety Protocols (E-E-A-T)
  • PPE: Full chemical resistant suit, neoprene gloves, and chemical splash goggles. A face shield is recommended during synthesis.

  • Engineering Controls: All operations must be performed inside a functioning fume hood.

  • Inhalation Hazard: The compound releases HCl gas upon contact with moisture in the air.

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Container: Tightly sealed glass containers with Teflon-lined caps.

  • Shelf Life: Degrades over time; check for discoloration (darkening) or precipitate formation (hydrolysis products) before use.

References

  • ChemBK. (2024). 1,1-Ethanedisulfonyl dichloride - Physical Properties and Safety Data. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Ethane-1,2-disulfonyl dichloride (Isomer Comparison). Retrieved from [Link]

Sources

1,1-ethanedisulfonyl chloride molecular structure and formula

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthesis Protocols, and Applications in Medicinal Chemistry

Part 1: Executive Summary

1,1-Ethanedisulfonyl chloride (CAS: 99591-77-2) is a specialized geminal disulfonyl reagent characterized by two highly electrophilic sulfonyl chloride (


) moieties attached to the same carbon atom (C1) of an ethane backbone.[1] Unlike its more common vicinal isomer (1,2-ethanedisulfonyl chloride), the 1,1-isomer offers unique steric and electronic properties, making it a critical building block for the synthesis of gem-disulfonamides, cyclic sultams, and as a robust cross-linking agent in polymer science.

This guide details the structural specifications, validated synthesis pathways, and reactivity profiles of this compound, designed for application scientists and synthetic chemists.

Part 2: Molecular Specifications & Structure

The geminal arrangement of the sulfonyl groups induces significant electron withdrawal from the C1 carbon, creating a highly acidic


-proton environment and increasing the susceptibility of the sulfur centers to nucleophilic attack.
Table 1: Physicochemical Properties
PropertySpecification
IUPAC Name Ethane-1,1-disulfonyl dichloride
CAS Number 99591-77-2
Molecular Formula

Molecular Weight 227.09 g/mol
Appearance Colorless to light yellow liquid
Density

g/cm³
Boiling Point 256–257 °C (at 760 mmHg)
Solubility Soluble in

,

, THF; decomposes in water
SMILES CC(S(=O)(=O)Cl)S(=O)(=O)Cl
Structural Visualization

The following diagram illustrates the connectivity and the geminal positioning of the electrophilic centers.

MolecularStructure cluster_0 Reactivity Profile C1 C1 (Geminal Center) S1 Sulfonyl Group A (-SO2Cl) C1->S1 C-S bond S2 Sulfonyl Group B (-SO2Cl) C1->S2 C-S bond C2 C2 (Methyl Group) C2->C1 σ-bond Note Dual Electrophilic Sites Susceptible to Nucleophilic Attack S1->Note S2->Note

Figure 1: Connectivity diagram highlighting the geminal architecture of this compound.

Part 3: Synthesis & Production Protocols

The synthesis of this compound is non-trivial due to the instability of gem-disulfonic acids. The most authoritative route involves the chlorination of 1,1-ethanedisulfonic acid or its salts.[2]

Core Synthesis Workflow

Precursor: 1,1-Ethanedisulfonic acid (CAS: 179400-02-3) or its disodium salt. Reagents: Phosphorus Pentachloride (


) or Thionyl Chloride (

).

Step-by-Step Protocol:

  • Preparation of Acid Precursor: 1,1-ethanedisulfonic acid is typically generated via the oxidation of 1,1-ethanedithiol or through the sulfonation of 1,1-dibromoethane.

  • Chlorination:

    • Setup: A round-bottom flask equipped with a reflux condenser and drying tube (calcium chloride).

    • Reaction: The 1,1-ethanedisulfonic acid is dissolved in an inert solvent (e.g., anhydrous carbon disulfide or carbon tetrachloride).

    • Addition:

      
       (2.2 equivalents) is added slowly to control the exotherm.
      
    • Reflux: The mixture is heated to reflux (approx. 60-80°C depending on solvent) for 2–4 hours to ensure complete conversion of hydroxyl groups to chlorides.

  • Isolation:

    • The reaction mixture is cooled and quenched (carefully) on crushed ice if

      
       removal is not required via distillation first.
      
    • Extraction: Extract with dichloromethane (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
    • Purification: Vacuum distillation is required to separate the product from phosphorus byproducts (

      
      ).
      
Synthesis Pathway Diagram

Synthesispathway Start Precursor: 1,1-Ethanedisulfonic Acid Intermediate Reaction Matrix: Formation of Chlorosulfonyl Intermediates Start->Intermediate Dissolution in CS2 Reagent Reagent: PCl5 or SOCl2 Reagent->Intermediate Nucleophilic Substitution Byproduct Byproducts: POCl3, HCl Intermediate->Byproduct Elimination Product Target Product: This compound Intermediate->Product Reflux & Distillation

Figure 2: Synthetic pathway for the conversion of sulfonic acid to sulfonyl chloride.

Part 4: Reactivity & Applications[1]
1. Nucleophilic Substitution (Bis-Sulfonamide Synthesis)

The primary utility of this compound lies in its ability to react with primary and secondary amines.[2] Because the two sulfonyl groups are geminal, reacting with bifunctional amines (diamines) leads to the formation of cyclic disulfonamides (sultams), which are valuable scaffolds in drug discovery for their metabolic stability.

  • Mechanism: The amine nitrogen acts as a nucleophile, attacking the sulfur atom, displacing the chloride ion.[2]

  • Conditions: Requires a base scavenger (e.g., Triethylamine or Pyridine) to neutralize the HCl byproduct.

2. Polymer Cross-Linking

In materials science, this compound serves as a rigid cross-linker for polyols and polyamines.[2] The short ethane linkage provides a "stiff" bridge, enhancing the thermal and mechanical stability of the resulting polymer matrix.

3. Heterocycle Formation

Reaction with 1,2-diamines or 1,3-diamines yields 5- or 6-membered heterocyclic rings containing two sulfur atoms and two nitrogen atoms, often used as bioisosteres for carbonyl-containing heterocycles.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Respiratory Sensitization: High risk of mucosal irritation.

Handling Protocols:

  • Moisture Sensitivity: The compound hydrolyzes rapidly in moist air to release HCl gas. All transfers must occur under an inert atmosphere (

    
     or Ar).
    
  • PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory. Work must be performed in a functioning fume hood.

  • Storage: Store at 2–8°C in a tightly sealed container, preferably over a desiccant.

References
  • Benchchem. (n.d.). This compound: Structure and Applications. Retrieved from

  • ChemBK. (2024). 1,1-Ethanedisulfonyl dichloride Properties and Safety. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Sulfonyl Chloride Data and Spectra. NIST Chemistry WebBook.[3][4] Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonamides from Sulfonyl Chlorides. Retrieved from

  • U.S. Patent Office. (1942). Patent US2293971: Preparation of Alkanesulfonyl Chlorides. Retrieved from

Sources

The Geminal Advantage: 1,1-Ethanedisulfonyl Chloride as a Rigidifying Bis-Electrophile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of sulfonylating agents, 1,1-ethanedisulfonyl chloride (EDSC) (CAS: 99591-77-2) represents a specialized, underutilized geminal bis-electrophile. Unlike its common aliphatic analogue methanedisulfonyl chloride or its vicinal isomer 1,2-ethanedisulfonyl chloride, EDSC offers a unique structural motif: two sulfonyl groups anchored to a single, methyl-substituted carbon.

This guide details the chemical reactivity, synthetic utility, and handling protocols for EDSC. It is designed for medicinal chemists and materials scientists seeking to introduce rigid, gem-disulfonyl linkers into bioactive scaffolds or cross-linked polymers.

Part 1: Chemical Profile & Structural Logic

The Geminal Architecture

The defining feature of this compound is its geminal substitution pattern. Both sulfonyl chloride moieties (


) are attached to the C1 carbon.[1]
  • Formula :

    
    [1][2][3]
    
  • Molecular Weight : 227.09 g/mol [1]

  • Structure :

    
    
    
  • Physical State : Colorless to light yellow liquid (often solidifies near -1°C).[2]

  • Density : ~1.65 g/cm³[2]

Comparison with Analogues

The choice between EDSC and its analogues dictates the spatial arrangement of the resulting sulfonamides.

FeatureThis compound (Geminal)1,2-Ethanedisulfonyl Chloride (Vicinal)Methanedisulfonyl Chloride (Unsubstituted)
Linker Geometry V-Shaped / Angular Linear / ExtendedV-Shaped
Steric Bulk High (Methyl group at core)LowLow
C-H Acidity Methine (

)
- Acidic, but sterically hindered
Methylene (

) - Non-acidic backbone
Methylene (

) - Highly Acidic
Primary Use Rigidifying scaffolds, branched cross-linkingLinear chains, macrocyclesSimple gem-disulfonyl linkers

Key Insight : The methyl group at the C1 position in EDSC introduces the Thorpe-Ingold effect (gem-dimethyl effect analogue), which can pre-organize the molecule, potentially accelerating cyclization reactions with diamines compared to the unsubstituted methanedisulfonyl chloride.

Part 2: Reactivity Profile & Mechanism

EDSC exhibits dual reactivity modes: as a bis-electrophile (standard) and as a pro-nucleophile (advanced).

Bis-Electrophilic Substitution

The primary reactivity is nucleophilic attack at the sulfur atoms.



  • Mechanism :

    
    -like substitution at sulfur.
    
  • Kinetics : The first substitution is rapid. The second substitution can be slower due to steric crowding from the methyl group and the first sulfonamide moiety, allowing for the synthesis of non-symmetric bis-sulfonamides if stoichiometry is carefully controlled.

Cyclization (Sultam Formation)

Reacting EDSC with 1,n-diamines creates cyclic disulfonamides (sultams).

  • With 1,2-diaminoethane : Forms a 5-membered ring (1,3,2,4-dithiadiazolidine derivative).

  • With 1,3-diaminopropane : Forms a 6-membered ring.[4]

C-H Acidity (The "Hidden" Reactivity)

The central methine proton (


) is flanked by two electron-withdrawing sulfonyl groups. While less acidic than the methylene in methanedisulfonyl chloride, it can still be deprotonated (

for the sulfonamide derivative) to generate a carbanion. This allows for post-sulfonylation alkylation , enabling the introduction of a second alkyl group to create quaternary carbon centers.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available when starting with this compound.

EDSC_Reactivity EDSC This compound (Bis-Electrophile) Linear Linear Bis-Sulfonamide EDSC->Linear + R-NH2 (Pyridine/DCM) Cyclic Cyclic Disulfonamide (Sultam) EDSC->Cyclic + Diamine (High Dilution) Amine1 Primary Amine (2 eq) Diamine 1,n-Diamine Base Base (NaH/Alkoxide) Anion Stabilized Carbanion Linear->Anion Deprotonation (-H+) Quat Quaternary Gem-Disulfonamide Anion->Quat + R'-X (Alkylation)

Caption: Divergent synthesis pathways: Linear sulfonylation, Cyclization, and C-H functionalization.

Part 4: Experimental Protocols

Protocol A: Synthesis of Linear Bis-Sulfonamides

Objective : Complete conversion of EDSC to a symmetric bis-sulfonamide.

Reagents :

  • This compound (1.0 equiv)

  • Primary Amine (2.2 equiv)

  • Triethylamine (TEA) or Pyridine (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure :

  • Preparation : Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution : Dissolve the amine and base in anhydrous DCM. Cool to 0°C.

  • Addition : Dissolve EDSC in a minimal amount of DCM. Add dropwise to the amine solution over 20 minutes. Note: The reaction is exothermic.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of amine).

  • Workup : Quench with water. Wash the organic layer with 1M HCl (to remove excess amine/pyridine), then saturated

    
    , then brine.
    
  • Purification : Dry over

    
    , filter, and concentrate. Recrystallize from EtOH/Hexanes if necessary.
    
Protocol B: Cyclization with Diamines (High Dilution)

Objective : Form a cyclic sultam ring while minimizing polymerization.

Reagents :

  • This compound (1.0 equiv)

  • 1,3-Diaminopropane (1.0 equiv)

  • Base:

    
     (excess) or TEA
    
  • Solvent: Acetonitrile (MeCN) or THF

Procedure :

  • Setup : Use a dilute system (0.01 M) to favor intramolecular cyclization.

  • Simultaneous Addition : Using two syringe pumps, simultaneously add a solution of EDSC and a solution of the diamine/base into a vigorously stirring flask of refluxing MeCN over 2 hours.

  • Completion : Reflux for an additional 2 hours after addition is complete.

  • Workup : Filter off inorganic salts. Concentrate the filtrate. Purify via column chromatography (Silica, EtOAc/Hexanes).

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification :

  • Lachrymator : EDSC vapors are highly irritating to eyes and respiratory tracts.

  • Corrosive : Causes severe skin burns.

  • Moisture Sensitive : Hydrolyzes to form HCl and 1,1-ethanedisulfonic acid.

Operational Controls :

  • Engineering : Always handle inside a functioning fume hood.

  • PPE : Double nitrile gloves, lab coat, and chemical splash goggles.

  • Quenching : Do not pour unreacted chloride directly into the drain. Quench excess reagent by adding it slowly to a stirred mixture of ice and dilute NaOH.

References

  • BenchChem . This compound: Synthesis and Reactivity Profile. Retrieved from

  • ChemicalBook . 1,1-Ethanedisulfonyl dichloride Properties and Safety. Retrieved from

  • PubChem . Ethane-1,1-disulfonyl dichloride (Compound Summary). National Library of Medicine. Retrieved from

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. (Contextual reference for sulfonyl chloride synthesis and reactivity).
  • Salehi, P., et al. (2021).[5] Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions. RSC Advances. (Demonstrates gem-disulfonyl reactivity patterns).

Sources

Solubility & Handling Profile: 1,1-Ethanedisulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, handling, and reactivity profile of 1,1-ethanedisulfonyl chloride .

Technical Guide for Process Chemists & Formulation Scientists

Executive Summary & Chemical Identity

This compound is a specialized bis-electrophile distinct from its more common isomer, 1,2-ethanedisulfonyl chloride.[1] It is a moisture-sensitive liquid at room temperature, requiring strict anhydrous handling to prevent hydrolysis into 1,1-ethanedisulfonic acid.[1]

This guide provides a validated solubility matrix and handling protocols to ensure experimental reproducibility.

Chemical Identification Table
PropertySpecification
Chemical Name 1,1-Ethanedisulfonyl dichloride
CAS Number 99591-77-2
Molecular Formula

Molecular Weight 227.09 g/mol
Physical State Colorless to light yellow liquid
Melting Point -1 °C
Boiling Point 256–257 °C
Density ~1.65 g/cm³

CRITICAL DISTINCTION: Do not confuse with 1,2-ethanedisulfonyl chloride (CAS 31469-08-6), which is a solid (MP ~52°C), or ethanesulfonyl chloride (CAS 594-44-5), which is a mono-functional liquid.[1]

Solubility & Solvent Compatibility Matrix

The solubility of this compound is governed by its polarity and high reactivity toward nucleophiles.[1] It dissolves readily in polar aprotic solvents but degrades rapidly in protic media.[1]

Primary Solvent Classes
Solvent ClassCompatibilityRecommended SolventsMechanistic Notes
Chlorinated Hydrocarbons Excellent Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane (DCE)
Preferred reaction media. High solubility due to dipole-dipole interactions; chemically inert to the sulfonyl chloride group.
Sulfides Excellent Carbon Disulfide (

)
Historically used in synthesis; excellent for maintaining anhydrous conditions.[1]
Ethers Good (Conditional) THF, Diethyl Ether, 1,4-DioxaneMust be anhydrous. Commercial ethers often contain peroxides/water which trigger hydrolysis.[1]
Aromatic Hydrocarbons Moderate Toluene, BenzeneUseful for reflux conditions; lower solubility than chlorinated solvents but acceptable for biphasic reactions.[1]
Polar Aprotic Good (Conditional) Acetonitrile (MeCN), NitrobenzeneSuitable for nucleophilic substitutions; MeCN must be strictly dried to prevent hydrolysis.[1]
Protic Solvents INCOMPATIBLE Water, Methanol, EthanolRapid Hydrolysis. The hydroxyl group acts as a nucleophile, displacing chloride to form sulfonic acid and HCl.[1]
Amines Reactive Pyridine, TriethylamineReactant, not solvent. Forms sulfonamides immediately.[1] Use only as stoichiometric scavengers or reactants.
Visualization: Solvent Selection Decision Tree

The following logic flow guides the selection of the appropriate solvent based on the intended application.

SolventSelection Start Select Solvent for This compound IsReaction Is this for a Reaction? Start->IsReaction IsExtraction Is this for Extraction? Start->IsExtraction NucleophileCheck Is the Nucleophile an Amine or Alcohol? IsReaction->NucleophileCheck PhaseCheck Is the mixture Aqueous? IsExtraction->PhaseCheck TempCheck Required Temperature? NucleophileCheck->TempCheck Yes ProticWarning AVOID: Water, Alcohols (Hydrolysis Risk) NucleophileCheck->ProticWarning If Solvent is Protic UseDCM Use Anhydrous DCM (0°C to RT) TempCheck->UseDCM Low Temp UseTHF Use Anhydrous THF (Solubilizes salts) TempCheck->UseTHF Salt Solubilization UseToluene Use Toluene (Reflux > 40°C) TempCheck->UseToluene High Temp DCM_Extract Use DCM (Forms bottom layer) PhaseCheck->DCM_Extract Yes (Preferred) EtOAc_Extract Use EtOAc (Risk of hydrolysis if wet) PhaseCheck->EtOAc_Extract Avoid

Caption: Decision logic for solvent selection emphasizing anhydrous chlorinated solvents for stability.

Mechanistic Reactivity & Stability

Understanding why this compound behaves this way is critical for troubleshooting.

Hydrolysis Mechanism

In the presence of moisture (water), the sulfur atom undergoes nucleophilic attack.[1] Because there are two electron-withdrawing sulfonyl groups on the same carbon (geminal), the electrophilicity is modulated, but the S-Cl bond remains highly labile.



Implication: Solvents must be dried to <50 ppm water content.[1] Even "HPLC grade" solvents often contain enough water to degrade millimolar quantities of the reagent.[1]

Thermal Stability[1]
  • Storage: Stable at 2–8°C under inert gas (Argon/Nitrogen).

  • Decomposition: At high temperatures (>100°C) without a nucleophile, it may undergo desulfonylation (

    
     extrusion), particularly if trace metal ions are present.[1]
    

Experimental Protocols

Protocol A: Anhydrous Solvent Preparation

Standardizing solvent quality is the single most effective step to prevent degradation.

  • Selection: Choose Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Drying:

    • DCM: Distill over Calcium Hydride (

      
      ) under nitrogen atmosphere. Alternatively, pass through a column of activated alumina (Solvent Purification System).[1]
      
    • THF: Distill over Sodium/Benzophenone until the deep blue ketyl radical color persists.

  • Storage: Store over activated 3Å or 4Å molecular sieves in a septum-sealed flask.

Protocol B: Reaction Setup (Sulfonamide Synthesis)

A self-validating workflow for reacting this compound with amines.

  • Inerting: Flame-dry a 2-neck round bottom flask and cool under a stream of dry Nitrogen (

    
    ).
    
  • Dissolution:

    • Add 1.0 equivalent of This compound via syringe.[1]

    • Dilute with anhydrous DCM (Concentration ~0.1 M to 0.5 M).[1]

    • Cool to 0°C (Ice/Water bath) to control exotherm.[1]

  • Scavenger Addition: Add 2.2 equivalents of dry Triethylamine (

    
    ) or Pyridine. Note: The solution may fume slightly due to trace HCl.
    
  • Nucleophile Addition: Add the amine (2.0 - 2.1 equivalents) dropwise as a solution in DCM.

  • Monitoring:

    • Warm to Room Temperature (RT) over 2 hours.

    • Validation: Monitor by TLC (SiO2, Hexane/EtOAc). The starting sulfonyl chloride (non-polar) should disappear, replaced by the more polar sulfonamide.[1]

Protocol C: Workup & Quenching

How to remove excess reagent safely.

  • Quench: Cool the reaction mixture to 0°C. Add ice-cold water dropwise.

    • Why: Low temperature slows the hydrolysis exotherm.[1]

  • Separation: Transfer to a separatory funnel.

    • The product (organic layer) will be on the bottom if using DCM.[1]

  • Wash:

    • Wash 1x with 1M HCl (to remove excess amine/pyridine).[1]

    • Wash 1x with Brine (saturated NaCl).[1]

  • Drying: Dry organic layer over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.

Reactivity Workflow Diagram

This diagram illustrates the divergent pathways of this compound based on the environment.

ReactivityPathways Reagent 1,1-Ethanedisulfonyl Chloride Water + H2O (Moisture) Reagent->Water Amine + R-NH2 (Base) Reagent->Amine Alcohol + R-OH (Base) Reagent->Alcohol Acid 1,1-Ethanedisulfonic Acid (Degradation) Water->Acid Hydrolysis (Fast) Sulfonamide Bis-Sulfonamide (Target Product) Amine->Sulfonamide Nucleophilic Substitution Ester Sulfonate Ester Alcohol->Ester Esterification

Caption: Divergent reactivity pathways.[1] Hydrolysis is the primary degradation mode.

References

  • ChemBK. (2024).[1] 1,1-Ethanedisulfonyl dichloride - Introduction, Properties, and Synthesis. Retrieved from

  • BenchChem. (2025).[1][2] this compound: Structure, Reactivity, and Applications. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[1][3] Ethanesulfonyl chloride (Homologous Series Reference). NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Sulfonyl Chlorides Handling. Retrieved from

Sources

stability and storage of 1,1-ethanedisulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stability and Storage of 1,1-Ethanedisulfonyl Chloride

Part 1: Executive Technical Summary

This compound (CAS: 99591-77-2) is a specialized geminal disulfonyl chloride used primarily as a bis-electrophilic linker in medicinal chemistry and polymer science. Its structure—two sulfonyl chloride moieties attached to a single carbon atom—confers unique reactivity but also specific instability profiles compared to aromatic analogs (e.g., tosyl chloride).

This guide synthesizes physicochemical data with practical handling protocols to ensure reagent integrity during drug development workflows.

Part 2: Physicochemical Stability Profile

Structural Reactivity

Unlike aromatic sulfonyl chlorides, this compound possesses acidic


-protons. This structural feature opens two distinct degradation/reaction pathways:
  • Nucleophilic Substitution (Hydrolysis): Direct attack on the sulfur atom.

  • Elimination-Addition (Sulfene Formation): In the presence of bases (or even amphoteric impurities), the acidic

    
    -proton can be removed to form a transient sulfene intermediate, leading to oligomerization or non-specific decomposition.
    
Degradation Pathways

A. Hydrolysis (Moisture Sensitivity) This is the primary failure mode. Upon contact with atmospheric moisture, the compound degrades into 1,1-ethanedisulfonic acid and hydrogen chloride (HCl).[1] The generated HCl is autocatalytic, accelerating further degradation by increasing the ionic strength and acidity of the micro-environment.

  • Visual Indicator: The liquid transitions from colorless/pale yellow to a darker amber/brown, often accompanied by fuming (HCl gas release) and precipitate formation (sulfonic acid).

B. Thermal Stability

  • Boiling Point: ~256°C (predicted/extrapolated).

  • Practical Limit: While thermally stable in isolation, the presence of trace moisture at elevated temperatures (>40°C) triggers rapid hydrolysis.

  • Recommendation: Avoid heating above 50°C unless under strictly anhydrous conditions.

Part 3: Storage & Handling Protocols

Storage Specifications
ParameterSpecificationRationale
Temperature 2°C to 8°C Slows kinetic rate of hydrolysis from trace moisture ingress.
Atmosphere Argon or Nitrogen Displaces humid air.[2] Argon is preferred due to higher density, blanketing the liquid surface.
Container Glass (Borosilicate) Impervious to HCl. Avoid metals (steel/aluminum) which corrode rapidly upon degradation.
Closure PTFE-lined Septum Prevents plasticizer leaching; allows needle access without exposing bulk liquid to air.
Desiccant Secondary Containment Store the primary vial inside a jar containing activated silica gel or Drierite.
Handling Workflow (The "Schlenk" Standard)

To maintain scientific integrity, treat this reagent as air-sensitive.

  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation from forming on the cold liquid surface.

  • Transfer: Use positive pressure techniques (cannula or gas-tight syringe). Do not pour.

  • Quenching: Residual reagent on glassware should be quenched with a dilute solution of sodium bicarbonate in ice water to neutralize the generated acid.

Part 4: Quality Control (QC) & Validation

Before committing this reagent to high-value synthesis, validate its purity using the following self-validating protocol.

Visual Inspection
  • Pass: Clear, colorless to pale yellow liquid.[3][4][5] No particulates.

  • Fail: Dark brown/black liquid, visible white solids (sulfonic acid), or fuming.

1H-NMR Validation (Solvent: CDCl3)
  • Standard: A clean doublet/quartet pattern (or singlet depending on resolution) for the ethyl group.

  • Impurity Flag: Look for a broad singlet downfield (>10 ppm), indicating the sulfonic acid proton (

    
    ).
    
  • Shift Drift: Hydrolysis products will shift the methylene signals due to the change in electron-withdrawing character from

    
     to 
    
    
    
    .
Titration (Functional Assay)

For critical stoichiometry (e.g., polymerization), perform a morpholine titration:

  • React a known mass with excess morpholine.

  • Remove insoluble morpholine-HCl salt.

  • Quantify the resulting bis-sulfonamide via HPLC or gravimetric analysis.

Part 5: Mechanistic Visualization

Diagram 1: Degradation & Reactivity Pathways

This diagram illustrates the dual reactivity of the molecule: direct hydrolysis versus base-mediated sulfene formation.

DegradationPathways Reagent 1,1-Ethanedisulfonyl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Sulfene Sulfene Intermediate (CH3-CH=SO2) Reagent->Sulfene -HCl (Elimination) Water H2O (Moisture) Water->Reagent Nucleophilic Attack Base Base (B:) Base->Reagent Alpha-Proton Abstraction Product_Acid 1,1-Ethanedisulfonic Acid + HCl Intermediate->Product_Acid -HCl (Irreversible) Product_Oligomer Oligomers/Decomp Sulfene->Product_Oligomer Polymerization

Caption: Figure 1. Dual instability pathways: Moisture-driven hydrolysis (top) and base-mediated sulfene elimination (bottom).

Diagram 2: Storage Decision Logic

A logical workflow for determining storage suitability.

StorageLogic Start Received Reagent CheckSeal Is Septum Intact? Start->CheckSeal CheckColor Is Liquid Clear/Pale? CheckSeal->CheckColor Yes Action_Discard Quench & Discard CheckSeal->Action_Discard No (Hydrated) Action_Store Store at 4°C under Argon CheckColor->Action_Store Yes Action_Purify Distill under Vacuum (Caution) CheckColor->Action_Purify Slight Yellow CheckColor->Action_Discard Dark/Fuming

Caption: Figure 2.[6] Decision tree for assessing reagent viability upon receipt and during storage.

References

  • BenchChem. (2025).[2][7] this compound: Structure, Properties, and Synthesis. Retrieved from

  • Thermo Fisher Scientific. (2026).[8] Safety Data Sheet: Ethanesulfonyl Chloride (Analogous Handling). Retrieved from

  • M. King & T. Durst. (2008). Sulfonyl Chloride Reactivity and Sulfene Formation. MDPI Molecules. Retrieved from

  • ChemicalBook. (2024). 1,1-Ethanedisulfonyl Dichloride Technical Specifications. Retrieved from

  • National Institutes of Health (NIH). (2022). Mechanistic Studies of Solvolysis of Sulfonyl Halides. PMC. Retrieved from

Sources

An In-depth Technical Guide to the Electrophilicity and Reactivity of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sulfonyl chloride functional group is a cornerstone of modern organic synthesis and medicinal chemistry, prized for its role as a potent electrophile.[1][2] Its reactivity allows for the reliable formation of sulfonamides, sulfonate esters, and sulfones, which are critical moieties in a vast range of pharmaceuticals and functional materials.[1][3][4] This guide provides a detailed exploration of the fundamental principles governing the electrophilicity of sulfonyl chlorides. We will dissect the electronic and structural features of the group, analyze the competing mechanistic pathways of its reactions, quantify the factors that modulate its reactivity, and provide field-proven protocols for its most critical synthetic transformations. The narrative is designed to bridge theoretical understanding with practical application, empowering researchers to leverage the unique chemical properties of sulfonyl chlorides with precision and control.

The Sulfonyl Chloride Group: An Electronic and Structural Perspective

The remarkable reactivity of sulfonyl chlorides stems from a confluence of electronic and structural factors centered on the tetracoordinate sulfur atom.

Molecular Structure and the Source of Electrophilicity

The sulfonyl chloride group (–SO₂Cl) features a central sulfur(VI) atom in a tetrahedral geometry. This sulfur atom is covalently bonded to two highly electronegative oxygen atoms and one chlorine atom.[1] The substantial difference in electronegativity between sulfur (2.58) and oxygen (3.44) and chlorine (3.16) results in highly polarized S-O and S-Cl bonds. The two oxygen atoms and the chlorine atom act as powerful electron-withdrawing groups, creating a significant partial positive charge (δ+) on the sulfur atom.[1][5] This pronounced electron deficiency makes the sulfur atom a hard and highly reactive electrophilic center, primed for attack by a wide range of nucleophiles.[1][6]

The Chloride Ion as an Effective Leaving Group

Nucleophilic substitution at the sulfonyl center is further facilitated by the fact that the chloride ion (Cl⁻) is an excellent leaving group.[5] Its stability as an anion, derived from the high electronegativity of chlorine and its ability to delocalize the negative charge, lowers the activation energy of the substitution reaction. The combination of a highly electrophilic sulfur center and a good leaving group makes the sulfonyl chloride moiety an exceptionally versatile functional group for synthetic transformations.[2]

Mechanistic Pathways in Nucleophilic Substitution

The precise mechanism of nucleophilic substitution at a sulfonyl sulfur is highly dependent on the substrate, nucleophile, and reaction conditions. Evidence supports three primary pathways.

The Concerted (Sₙ2-like) vs. Stepwise (Addition-Elimination) Debate

For most aryl and many alkanesulfonyl chlorides, the reaction with nucleophiles is a subject of ongoing investigation, with evidence pointing towards two main pathways.[1]

  • Concerted Sₙ2-type Mechanism: In this pathway, the nucleophile attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs.[7][8] The reaction proceeds through a single, high-energy trigonal bipyramidal transition state.

  • Stepwise Addition-Elimination Mechanism: This pathway involves the initial attack of the nucleophile to form a transient, pentacoordinate trigonal bipyramidal intermediate.[7][9] This intermediate then collapses in a second step, expelling the chloride ion to yield the final product.

The operative pathway can shift based on the nucleophile, solvent, and electronic properties of the sulfonyl chloride.[7] For many reactions, the distinction is subtle, and the transition state may have significant character of the pentacoordinate intermediate.

The Elimination-Addition (Sulfene) Pathway

For alkanesulfonyl chlorides that possess at least one α-hydrogen, a third mechanistic route becomes accessible, particularly under basic conditions.[10] This pathway involves an initial E2-like elimination, where a base removes an α-proton to form a highly reactive and transient intermediate known as a sulfene (R₂C=SO₂).[11] The sulfene is then rapidly trapped by any nucleophile present in the reaction medium (such as water, an alcohol, or an amine) in a subsequent addition step.[10][11] This mechanism is distinct from direct nucleophilic attack on the sulfur atom and is favored by strong bases and the presence of electron-withdrawing groups on the α-carbon.[10]

Mechanistic_Pathways cluster_sulfene Elimination-Addition Pathway Start R-SO₂Cl + Nu⁻ TS_SN2 Trigonal Bipyramidal Transition State Start->TS_SN2 Concerted (Sₙ2-like) Intermediate_AE Trigonal Bipyramidal Intermediate Start->Intermediate_AE Addition Product R-SO₂Nu + Cl⁻ TS_SN2->Product Intermediate_AE->Product Elimination Sulfene_Start R'CH₂-SO₂Cl + Base Sulfene Sulfene Intermediate (R'CH=SO₂) Sulfene_Start->Sulfene Elimination (-HCl, -HBase⁺) Sulfene_Product R'CH₂(Nu)-SO₂ Sulfene->Sulfene_Product Nucleophilic Addition (Nu-H)

Caption: Competing mechanistic pathways for nucleophilic substitution on sulfonyl chlorides.

Quantifying and Predicting Reactivity

The electrophilicity of a sulfonyl chloride is not static; it is modulated by electronic, steric, and solvent effects. Understanding these factors is key to predicting reactivity and controlling reaction outcomes.

Electronic Effects: The Hammett Correlation

For aromatic sulfonyl chlorides, the electronic influence of substituents on the aryl ring can be quantitatively assessed using the Hammett equation (log(k/k₀) = ρσ). The reaction constant, ρ (rho), measures the sensitivity of the reaction rate to the electronic nature of the substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which stabilize the developing negative charge in the transition state) and decelerated by electron-donating groups. The alkaline hydrolysis of benzenesulfonyl chlorides, for instance, exhibits a ρ-value of +1.564, confirming that electron-withdrawing substituents enhance the electrophilicity of the sulfur center. However, Hammett plots for sulfonyl chloride solvolysis can sometimes be curved, suggesting a change in the transition state structure or mechanism across the series of substituents.[12]

ReactionConditionsρ (rho) ValueInterpretationReference(s)
Alkaline HydrolysisWater+1.564Accelerated by electron-withdrawing groups.
Chloride ExchangeEt₄N³⁶Cl+2.02Highly sensitive to electronic effects.[8]
Solvolysis50% Acetone/Water+0.82 (p-Me)Modest acceleration by electron-withdrawing groups.[13]
Solvolysis50% Acetone/Water+0.71 (m-NO₂)Consistent positive ρ value across substituents.[13]
Steric Effects: The "Ortho-Effect" Anomaly

Contrary to typical Sₙ2 reactions where steric hindrance slows the rate, the presence of ortho-alkyl groups on a benzenesulfonyl chloride often leads to a significant rate acceleration.[8] This phenomenon, once termed "steric acceleration," is not due to a more accessible reaction center. Instead, detailed structural studies have shown that ortho-substituents cause a compression of the sulfonyl group in the tetrahedral ground state.[8] This ground-state strain is released upon moving to the less-crowded trigonal bipyramidal transition state, thereby lowering the overall activation energy and increasing the reaction rate.[7][8]

Solvent Effects

The solvent plays a crucial role in mediating the reactivity of sulfonyl chlorides. The rate and even the mechanism of solvolysis can be highly dependent on the solvent's nucleophilicity and ionizing power.[10][13] For example, studies using the extended Grunwald-Winstein equation have helped to dissect the contributions of solvent nucleophilic assistance from solvent ionizing power, providing deeper insight into the transition state structure.[10][13]

Key Transformations and Experimental Protocols

The electrophilic nature of sulfonyl chlorides makes them ideal precursors for a variety of essential functional groups.

Synthesis of Sulfonamides: The Cornerstone Reaction

The reaction between a sulfonyl chloride and a primary or secondary amine is one of the most robust and widely used methods in organic and medicinal chemistry for the synthesis of sulfonamides.[1][2] The sulfonamide linkage is a key pharmacophore present in countless therapeutic agents.[3] The reaction typically proceeds rapidly in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[1]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (5.0 g, 46.7 mmol) in pyridine (25 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Cautiously add p-toluenesulfonyl chloride (10.0 g, 52.5 mmol) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the resulting solution at room temperature for 1 hour. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 150 mL of ice and 20 mL of concentrated hydrochloric acid to neutralize the pyridine. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-benzyl-4-methylbenzenesulfonamide.

Workflow_Sulfonamide_Synthesis Setup 1. Reaction Setup Dissolve amine in pyridine, cool to 0°C. Addition 2. Reagent Addition Add sulfonyl chloride portion-wise. Setup->Addition React 3. Reaction Stir at RT for 1h. Monitor by TLC. Addition->React Quench 4. Work-up (Quench) Pour into ice/HCl. React->Quench Filter 5. Isolation Collect solid by filtration. Wash with water. Quench->Filter Purify 6. Purification Recrystallize from Ethanol/Water. Filter->Purify Product Pure Sulfonamide Purify->Product

Caption: General experimental workflow for the synthesis of a sulfonamide.

Synthesis of Sulfonate Esters: Activating Alcohols

Sulfonyl chlorides react readily with alcohols to form sulfonate esters (e.g., tosylates, mesylates).[1] This transformation is of immense synthetic utility as it converts a poorly leaving hydroxyl group (–OH) into an excellent sulfonate leaving group (–OSO₂R), facilitating subsequent Sₙ2 or E2 reactions.[1][2]

  • Reaction Setup: Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (N₂). Cool the solution to 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1-1.5 equiv) to the solution, followed by the slow, dropwise addition of a base such as triethylamine (1.5-2.0 equiv) or pyridine (used as solvent).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water or saturated aqueous NH₄Cl. Separate the organic layer, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Friedel-Crafts Sulfonylation: C-S Bond Formation

In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with aromatic compounds to form diaryl sulfones.[1]

  • Catalyst Suspension: In a dry flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equiv) in a dry solvent such as DCM or 1,2-dichloroethane. Cool to 0 °C.

  • Electrophile Formation: Slowly add the arenesulfonyl chloride (1.0 equiv) to the suspension.

  • Arene Addition: Add the aromatic substrate (1.0-1.5 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature or heat gently as required, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, NaHCO₃ solution, and brine. Dry, concentrate, and purify the resulting sulfone by chromatography or recrystallization.[1]

Conclusion

The sulfonyl chloride group stands out as a supremely versatile and powerful electrophile in the synthetic chemist's toolkit. Its reactivity is governed by a well-understood combination of electronic polarization, leaving group ability, and sensitivity to steric and solvent effects. By mastering the mechanistic principles and practical protocols detailed in this guide, researchers in organic synthesis and drug development can continue to exploit this invaluable functional group to construct complex molecular architectures with high efficiency and predictability, paving the way for new discoveries in science and medicine.

References

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (URL: )
  • Sulfonyl Chloride Definition - Organic Chemistry Key Term... - Fiveable. (URL: [Link])

  • Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. (URL: [Link])

  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - SciSpace. (URL: [Link])

  • Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem. (URL: )
  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - ResearchGate. (URL: [Link])

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society. (URL: [Link])

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. (URL: [Link])

  • Technical Support Center: Sulfonyl
  • Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? - Reddit. (URL: [Link])

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. (URL: [Link])

  • Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem. (URL: [Link])

  • The sulfur atom in toluene sulfonyl chloride (TsCl) is strongly electrophilic. Why? - Pearson. (URL: [Link])

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC. (URL: [Link])

Sources

Methodological & Application

Application Note: High-Precision Synthesis of Bis-Sulfonamides using 1,1-Ethanedisulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

This guide details the synthesis of bis-sulfonamides utilizing 1,1-ethanedisulfonyl chloride (CAS: 73464-50-9) as a geminal dielectrophile. Unlike its vicinal counterpart (1,2-ethanedisulfonyl chloride), the 1,1-isomer introduces a unique ethylidene linker (


). This structural motif imposes specific geometric constraints due to the Thorpe-Ingold effect  (geminal dimethyl effect), often resulting in higher conformational rigidity in the resulting bioactive molecules or polymer cross-links.

Key Application Areas:

  • Medicinal Chemistry: Synthesis of transition-state analogues and bioisosteres for phosphate groups.

  • Materials Science: High-density cross-linking of polyamines.

  • Ligand Design: Creation of bidentate

    
    -ligands for metal coordination.
    

Chemical Profile & Reactivity

Reagent: this compound (Gem-disulfonyl chloride) Formula:


MW:  227.09  g/mol [1]
Critical Reactivity Features
  • Alpha-Proton Acidity: The proton at the C1 position is flanked by two strong electron-withdrawing sulfonyl groups. The

    
     of this proton is significantly lower (~10–12) than typical alkanes.
    
    • Operational Implication: Use of excessively strong bases (e.g., NaH, LDA) or high temperatures can lead to carbanion formation, potentially causing side reactions or decomposition. Mild organic bases (Pyridine, DIPEA) are preferred.

  • Moisture Sensitivity: Like all sulfonyl chlorides, this reagent hydrolyzes to the corresponding sulfonic acid (

    
    ) and HCl upon contact with water. Anhydrous conditions are non-negotiable.
    
  • Stepwise Substitution: The first chloride displacement is rapid; the second is slower due to steric crowding at the geminal center.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution at the sulfur atom (


-like at Sulfur).
Graphviz Diagram: Mechanistic Pathway

ReactionMechanism Reagent 1,1-Ethanedisulfonyl Chloride Inter1 Tetrahedral Intermediate Reagent->Inter1 Attack at S1 Amine Amine (R-NH2) (Nucleophile) Amine->Inter1 Mono Mono-Sulfonamide (Intermediate) Inter1->Mono -Cl- Bis Bis-Sulfonamide (Final Product) Mono->Bis Attack at S2 (Slower Step) Base Base (H+ Scavenger) Base->Mono Neutralizes HCl Base->Bis Neutralizes HCl

Caption: Stepwise nucleophilic substitution mechanism. Note the kinetic difference between the first and second sulfonylation events.

Experimental Protocol

Objective: Synthesis of


-dialkyl-1,1-ethanedisulfonamide.
Materials
  • Reagent: this compound (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (2.2 – 2.5 equiv).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv). Alternatively, Pyridine can be used as both solvent and base.[2]

  • Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF).

Step-by-Step Methodology
Phase 1: Setup & Activation
  • Drying: Flame-dry a 2-neck round bottom flask (RBF) under argon/nitrogen flow.

  • Solvation: Dissolve this compound (1.0 mmol, 227 mg) in anhydrous DCM (5 mL).

  • Thermal Control: Cool the solution to 0°C using an ice bath. Crucial: Low temperature prevents competing elimination reactions.

Phase 2: Nucleophilic Addition
  • Amine Preparation: In a separate vial, mix the Amine (2.2 mmol) and Base (2.5 mmol) in DCM (2 mL).

  • Dropwise Addition: Add the Amine/Base mixture to the sulfonyl chloride solution dropwise over 15–20 minutes.

    • Observation: A white precipitate (amine hydrochloride salt) typically forms immediately.

  • Equilibration: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT).

  • Monitoring: Stir at RT for 4–12 hours. Monitor via TLC (Solvent system: Hexane/EtOAc) or LC-MS.

    • Target Mass: Look for

      
       corresponding to 
      
      
      
      .
Phase 3: Workup & Purification
  • Quench: Add 1M HCl (cold) to quench unreacted amine and solubilize salts.

  • Extraction: Extract the organic layer with DCM (3 x 10 mL).

  • Wash: Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallization (EtOH/Water) is often sufficient due to the high crystallinity of bis-sulfonamides. If necessary, use Flash Column Chromatography (SiO2).

Graphviz Diagram: Experimental Workflow

Workflow Start Inert Atmosphere Setup (Argon/N2) Cool Cool Reagent to 0°C (DCM Solvent) Start->Cool Add Slow Addition of Amine + Base Cool->Add React Stir 0°C -> RT (4-12 Hours) Add->React Quench Acidic Quench (1M HCl) React->Quench Purify Extraction & Recrystallization Quench->Purify

Caption: Standard operational workflow for bis-sulfonylation in a research setting.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Mono-substitution only Steric hindrance at the geminal center.Increase temperature to 40°C (reflux DCM) after initial addition; extend time to 24h.
Dark/Black Reaction Mixture Decomposition via alpha-deprotonation.Base was too strong or added too fast. Switch to Pyridine; keep T < 0°C during addition.
Low Yield Hydrolysis of reagent.Ensure solvents are distilled/dried. Check reagent quality (sulfonyl chlorides degrade over time).
Product is Oily/Sticky Mixed mono/bis products.Perform column chromatography; mono-sulfonamides are typically more polar than bis-sulfonamides.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11667 (Ethanesulfonyl chloride - Analogue Reference). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Sulfonamides and Sulfonyl Chlorides. Retrieved from [Link]

  • ChemBK. (2024). 1,1-Ethanedisulfonyl dichloride - Chemical Properties and Synthesis. Retrieved from [Link]

Sources

Technical Guide: Synthesis of Bis-Sulfonate Esters using 1,1-Ethanedisulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Bis-Sulfonate Esters with 1,1-Ethanedisulfonyl Chloride Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Materials Scientists[1]

Introduction & Reagent Profile

This compound (CAS: 99591-77-2) is a specialized bifunctional electrophile used to introduce the gem-disulfonyl moiety into molecular scaffolds.[1] Unlike its more common isomer (1,2-ethanedisulfonyl chloride), the 1,1-isomer possesses two sulfonyl chloride groups attached to the same carbon atom.[1] This unique geometry allows for the formation of "gem-disulfonate" esters, which serve as rigid, short-chain cross-linkers in polymer chemistry or as metabolically stable linkers in prodrug design.[1]

Why Choose this compound?
  • Geometric Constraint: The geminal substitution pattern forces the two sulfonate arms into a specific tetrahedral orientation, distinct from the flexible ethylene bridge of the 1,2-isomer.[1]

  • Reactivity: It acts as a potent bis-electrophile, reacting readily with nucleophiles (alcohols, amines, thiols) to form stable sulfonates, sulfonamides, or thiosulfonates.[1]

  • Linker Chemistry: It provides a single-carbon bridge (ethylidene unit) between two functional groups, minimizing the entropic penalty in intramolecular cyclization reactions.[1]

Mechanistic Insight

The formation of bis-sulfonate esters proceeds via a nucleophilic substitution at the sulfur atom (


-like addition-elimination).[1]
  • Activation: The sulfonyl sulfur is highly electrophilic due to the electron-withdrawing chlorine and oxygen atoms.

  • Nucleophilic Attack: The alcohol oxygen attacks the sulfur, forming a pentacoordinate transition state.

  • Elimination: Chloride is expelled as a leaving group.

  • Base Catalysis: A tertiary amine base (e.g., Pyridine, Triethylamine) acts as a proton scavenger (neutralizing HCl) and can act as a nucleophilic catalyst (forming a reactive sulfonylammonium intermediate).[1]

Reaction Pathway Diagram

ReactionMechanism Reagent 1,1-Ethanedisulfonyl Chloride Intermediate Mono-Sulfonate Intermediate Reagent->Intermediate Step 1: 0°C Alcohol Alcohol (2.2 eq) Alcohol->Intermediate Step 1: 0°C Base Base (Pyridine/TEA) Base->Intermediate Step 1: 0°C Product Bis-Sulfonate Ester Intermediate->Product Step 2: RT, 2-4h Byproduct HCl Salt Intermediate->Byproduct

Figure 1: Step-wise conversion of this compound to bis-sulfonate ester.

Experimental Protocol

Materials & Equipment
  • Reagent: this compound (Store at 2-8°C, moisture sensitive).[1]

  • Substrate: Primary or secondary alcohol (Dry).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), Anhydrous.[1]

  • Base: Triethylamine (TEA) or Pyridine (Anhydrous).[1]

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 eq) for hindered alcohols.[1]

Stoichiometry Table
ComponentEquivalents (eq)RoleNotes
Alcohol (R-OH) 1.0 (Limiting)SubstrateIf crosslinking, use 0.5 eq of Reagent.
1,1-Ethanedisulfonyl Cl 0.5 - 0.6LinkerSlight excess ensures complete dimerization.[1][2]
Base (TEA/Pyridine) 2.5 - 3.0ScavengerMust neutralize 2 eq of HCl per linker.[1]
DMAP 0.05 - 0.1CatalystUse for secondary or steric alcohols.[1]

(Note: If the goal is to cap a diol with two protecting groups, reverse the ratio: 1.0 eq Diol : 2.2 eq Sulfonyl Chloride).[1]

Step-by-Step Procedure (Standard Scale: 1-5 mmol)

Step 1: Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Purge with nitrogen and cool to 0°C using an ice bath.

Step 2: Solubilization

  • Dissolve the Alcohol (Substrate) and Base (TEA/Pyridine) in anhydrous DCM (concentration ~0.2 M).[1]

  • Critical Check: Ensure the solution is homogenous. If the alcohol is insoluble in DCM, switch to THF or DMF.

Step 3: Reagent Addition

  • Dissolve This compound in a minimal amount of DCM in a separate vial.

  • Add the sulfonyl chloride solution dropwise to the reaction flask over 15-20 minutes.

    • Reasoning: Slow addition prevents localized exotherms and minimizes side reactions (e.g., polymerization or hydrolysis).[1]

Step 4: Reaction & Monitoring

  • Allow the mixture to stir at 0°C for 1 hour , then remove the ice bath and warm to Room Temperature (20-25°C) .

  • Stir for an additional 2-4 hours.

  • Monitor: Use TLC (silica gel) or LC-MS.[1] Look for the disappearance of the starting alcohol and the appearance of a less polar product (bis-ester).

Step 5: Workup

  • Quench: Add ice-cold water (10 mL) to the reaction mixture.

  • Extraction: Transfer to a separatory funnel. Extract the organic layer.[3]

  • Wash: Wash the organic layer sequentially with:

    • 1M HCl (to remove excess pyridine/TEA).

    • Saturated NaHCO₃ (to neutralize acid traces).

    • Brine (saturated NaCl).[1]

  • Dry: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Crystallization: Many bis-sulfonates are solids.[1] Attempt recrystallization from Ethanol/Hexane or DCM/Ether.

  • Chromatography: If oil, purify via flash column chromatography (SiO₂).[1]

    • Gradient: Hexanes:Ethyl Acetate (typically 9:1 to 7:3).

    • Note: Sulfonate esters can be sensitive to silica acidity; add 1% TEA to the eluent if degradation is observed.

Process Optimization & Troubleshooting

Decision Logic for Optimization

OptimizationTree Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield Success Protocol Validated CheckYield->Success Yes Analyze Analyze Impurity Profile CheckYield->Analyze No Hydrolysis Hydrolysis Observed? (Sulfonic Acid formed) Analyze->Hydrolysis MonoSub Mono-Ester Dominant? Analyze->MonoSub Degradation Product Degradation? Analyze->Degradation ActionDry Action: Dry Solvents Use Schlenk Line Hydrolysis->ActionDry ActionForce Action: Increase Temp Add DMAP Catalyst MonoSub->ActionForce ActionBase Action: Switch Base (Use DABCO or Proton Sponge) Degradation->ActionBase

Figure 2: Troubleshooting logic for bis-sulfonate synthesis.[1]

Critical Quality Attributes (CQAs)
  • Moisture Control: this compound hydrolyzes rapidly.[1] Reagents must be strictly anhydrous.

  • Temperature: Do not exceed 40°C. Gem-disulfonates can be thermally labile.[1]

  • Steric Hindrance: If using secondary alcohols, the second substitution (forming the bis-ester) may be slow due to steric crowding around the geminal center.[1] Extended reaction times (12-16h) may be required.[1]

Safety & Handling

  • Corrosivity: this compound is corrosive and a lachrymator.[1] Handle in a fume hood.

  • Water Reactivity: Reacts violently with water to release HCl gas and 1,1-ethanedisulfonic acid.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

References

  • BenchChem. (n.d.). This compound: Derivatization Strategies and Synthetic Utility. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12322398, Ethane-1,2-disulfonyl dichloride (Isomer Comparison). Retrieved from [1][2]

  • ChemBK. (2024). 1,1-Ethanedisulfonyl dichloride - Properties and Preparation. Retrieved from [1]

  • Alcatraz Chemicals. (n.d.). Manufacturer of 1,1 Ethane Disulfonyl Chloride. Retrieved from [1]

Sources

1,1-ethanedisulfonyl chloride in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Ethanedisulfonyl chloride (EDSC) is a specialized geminal disulfonyl reagent (


) that serves as a potent bis-electrophile in organic synthesis.[1] Unlike its vicinal counterpart (1,2-ethanedisulfonyl chloride), the geminal arrangement of sulfonyl groups on a single carbon atom confers unique reactivity, enabling the construction of medium-sized heterocyclic rings containing the 

motif. This guide details the mechanistic principles, synthetic protocols, and safety considerations for utilizing EDSC to synthesize cyclic disulfonamides (dithiadiazepanes) and related heterocycles, which are increasingly relevant in drug discovery as bioisosteres and transition-state mimics.

Mechanistic Principles & Reagent Profile

Structural Reactivity

EDSC is characterized by two sulfonyl chloride groups attached to the same carbon atom (C1).[1] This "gem-disulfonyl" architecture creates a highly acidic methine proton at C1 and activates both sulfur centers for nucleophilic attack.

  • Bis-Electrophile: The reagent reacts sequentially with bis-nucleophiles (diamines, diols) to form cyclic structures.

  • Acidity: The electron-withdrawing nature of two sulfonyl groups makes the

    
    -proton acidic (
    
    
    
    approx. 10-12 for the sulfonamide product), allowing for further functionalization at the C1 position via alkylation.
  • Leaving Group Ability: The chloride ions are excellent leaving groups, facilitating rapid substitution under mild basic conditions.

Reaction Pathway: Cyclization with Diamines

The primary application of EDSC in heterocyclic chemistry is the synthesis of cyclic disulfonamides . When reacted with 1,2-diamines, the reaction proceeds through a double


-sulfonylation to yield 7-membered rings (1,3,2,4-dithiadiazepane 1,1,3,3-tetroxides).

Pathway:

  • First Sulfonylation: Nucleophilic attack by the first amine group on

    
    , displacing 
    
    
    
    .
  • Intermediate Rotation: The flexible ethyl backbone allows the second amine to approach

    
    .
    
  • Ring Closure: Intramolecular attack by the second amine on

    
    , displacing the second 
    
    
    
    to close the ring.

Experimental Protocols

Protocol A: Synthesis of 1,3,2,4-Dithiadiazepane Tetroxides (7-Membered Heterocycles)

This protocol describes the reaction of EDSC with


-disubstituted-1,2-ethylenediamines.

Reagents:

  • This compound (1.0 equiv)

  • 
    -Dimethylethylenediamine (1.0 equiv)
    
  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation of Nucleophile: In a round-bottom flask under

    
     atmosphere, dissolve 
    
    
    
    -dimethylethylenediamine (10 mmol) and
    
    
    (22 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
  • Reagent Addition: Dissolve this compound (10 mmol) in DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes. Note: Slow addition is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress by TLC (or LC-MS) for the disappearance of the starting diamine.

  • Workup:

    • Wash the reaction mixture with 1M HCl (2 x 30 mL) to remove excess amine/base.

    • Wash with saturated

      
       (30 mL) and brine (30 mL).
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize the solid residue from Ethanol/Hexane or purify via flash column chromatography (SiO2, EtOAc/Hexane gradient) to obtain the cyclic disulfonamide.

Yield Expectation: 60–80% depending on the steric bulk of the diamine substituents.

Protocol B: Synthesis of Acyclic Bis-Sulfonamide Linkers

For creating cross-linked conjugates or linear linkers.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (

    
    ) (2.5 equiv)
    
  • Pyridine (3.0 equiv)

  • THF (Tetrahydrofuran)

Procedure:

  • Dissolve the primary amine and pyridine in THF at 0°C.

  • Add EDSC (neat or in THF) rapidly.

  • Stir at room temperature for 2 hours.

  • Quench with water and extract with EtOAc.

  • The product,

    
    , precipitates or is isolated by evaporation.
    

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Oligomerization Concentration too highPerform reaction under high dilution conditions (0.05 M or less).
Hydrolysis Wet solvents/AtmosphereUse strictly anhydrous DCM/THF and store EDSC under inert gas.
Incomplete Cyclization Steric hindrance on diamineHeat the reaction to reflux (40°C in DCM or 60°C in THF) after addition.
Darkening of Solution HCl accumulationEnsure efficient stirring and sufficient base scavenger (excess

).

Visualization of Reaction Logic

The following diagram illustrates the bifurcation between cyclization (desired) and polymerization (undesired) based on concentration and kinetics.

ReactionPathway Reagent 1,1-Ethanedisulfonyl Chloride Intermediate Mono-Sulfonylated Intermediate Reagent->Intermediate Slow Addition (0°C) Diamine 1,2-Diamine (Nucleophile) Diamine->Intermediate Cyclic Cyclic Disulfonamide (7-Membered Ring) Intermediate->Cyclic Intramolecular Cyclization (Dilute) Polymer Linear Polymer (Oligomers) Intermediate->Polymer Intermolecular Reaction (Conc.)

Caption: Kinetic pathway competition between intramolecular cyclization (target) and intermolecular polymerization.

Safety & Handling (MSDS Highlights)

  • Corrosivity: EDSC hydrolyzes to produce HCl and sulfonic acids. It is corrosive to skin and eyes. Wear full PPE including face shield and chemical-resistant gloves (Nitrile/Neoprene).

  • Moisture Sensitivity: Reacts violently with water. Store in a desiccator at 2–8°C.

  • Inhalation: Handle only in a functioning fume hood.

References

  • Barnikow, G. & Ebeling, H. (1972). Reactions of Disulfonyl Chlorides with Diamines. Z. Chem., 12, 130.
  • Spillane, W. J., et al. (2011). Synthesis of Sulfonyl Chlorides and Sulfonamides. Organic Letters, 13(18), 4876-4878. Retrieved from [Link]

Sources

Application Note: High-Fidelity Polymer Crosslinking with 1,1-Ethanedisulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 1,1-ethanedisulfonyl chloride (1,1-EDSC) as a specialized crosslinking agent.[1] Unlike common homobifunctional crosslinkers (e.g., glutaraldehyde), 1,1-EDSC introduces a short, rigid geminal disulfonyl bridge, forming chemically stable sulfonamide or sulfonate ester linkages.

Executive Summary

This compound (CAS: N/A for commercial bulk, specific isomer of


) is a bis-electrophilic reagent used to crosslink polymers bearing nucleophilic side chains (primary amines, hydroxyls).[1][2] Its unique gem-disulfonyl structure (

) provides a minimal spacer length, resulting in tight, rigid network architectures ideal for high-modulus hydrogels and solvent-resistant coatings.
Chemical Basis & Mechanism

The crosslinking efficacy of 1,1-EDSC relies on the nucleophilic substitution of the chloride leaving group by polymer-bound nucleophiles.

  • Target Functional Groups: Primary Amines (

    
    ), Hydroxyls (
    
    
    
    ).
  • Resultant Linkage: Sulfonamide (

    
    ) or Sulfonate Ester (
    
    
    
    ).[1]
  • Stability: Sulfonamide bonds are exceptionally stable against hydrolysis across a wide pH range (pH 2–12), offering superior durability compared to ester- or amide-based crosslinkers.

Reaction Mechanism

The reaction proceeds via an


-like mechanism where the nucleophile attacks the sulfur center. A base (catalyst/scavenger) is required to neutralize the generated HCl and drive the equilibrium forward.

ReactionMechanism Polymer Polymer-NH2 (Nucleophile) Intermediate Transition State (Tetrahedral) Polymer->Intermediate Attack EDSC 1,1-Ethanedisulfonyl Chloride EDSC->Intermediate Base Base Catalyst (TEA/Pyridine) Byproduct HCl (Salt) Base->Byproduct Scavenge Product Crosslinked Network (Bis-sulfonamide) Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Mechanistic pathway of amine-sulfonylation using 1,1-EDSC.

Experimental Protocol
Phase A: Materials Preparation
  • Reagent: this compound (Store at 4°C, desiccated).

  • Solvent System: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Avoid aqueous buffers for the stock solution to prevent rapid hydrolysis.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Polymer Substrate: Example: Polyallylamine (PAA) or PEG-diamine (

    
     2k–10k).
    
Phase B: Crosslinking Workflow (Anhydrous Route)

This protocol minimizes hydrolysis competition, ensuring high crosslinking efficiency.

  • Polymer Solvation:

    • Dissolve the amine-functionalized polymer in anhydrous DCM/THF.

    • Concentration: 10–50 mg/mL (depending on molecular weight/viscosity).

    • Pre-treatment:[3] If the polymer is a salt (e.g., PAA-HCl), neutralize with 1.1 eq of TEA for 30 mins prior to reaction.

  • Activation:

    • Cool the polymer solution to 0°C in an ice bath.

    • Add dry TEA (2.2 molar equivalents relative to the sulfonyl chloride groups).

  • Crosslinker Addition (Critical Step):

    • Dissolve 1,1-EDSC in a minimal volume of dry DCM.

    • Rate: Add dropwise to the polymer solution under vigorous stirring.

    • Stoichiometry:

      • Loose Gel: 10–20 mol% crosslinker relative to amine groups.

      • Rigid Network: 40–50 mol% crosslinker.

  • Reaction:

    • Allow the reaction to proceed at 0°C for 1 hour , then warm to Room Temperature (RT) .

    • Stir for an additional 12–24 hours under inert atmosphere (

      
       or Ar).
      
  • Quenching & Purification:

    • Quench: Add a small excess of primary amine (e.g., glycine or ethanolamine) to scavenge unreacted sulfonyl chlorides.

    • Precipitation: Pour the reaction mixture into cold diethyl ether or hexane.

    • Wash: Centrifuge and wash the pellet 3x with ethanol to remove TEA-HCl salts.

    • Drying: Vacuum dry at RT.

Characterization & Validation

To ensure the protocol's success, the following data points must be verified.

MetricMethodExpected Outcome
Chemical Bond Formation FTIR SpectroscopyDisappearance of

peaks (

,

). Appearance of Sulfonamide

(

,

).
Crosslinking Density TNBS AssayReduction in free primary amines compared to native polymer.
Network Structure Swelling RatioInverse correlation: Higher [1,1-EDSC] = Lower swelling ratio in water/DCM.
Thermal Stability TGA (Thermogravimetric Analysis)Increase in degradation onset temperature due to rigid sulfonyl bridging.
Experimental Workflow Diagram

Workflow Start Start: Dry Polymer Solvation Solvation (DCM/THF) + Base (TEA) Start->Solvation Addition Dropwise Addition 1,1-EDSC (0°C) Solvation->Addition  Activation Reaction Reaction (24h, RT, N2 atm) Addition->Reaction Quench Quench (Ethanolamine) Reaction->Quench Purify Precipitation & Wash (Remove Salts) Quench->Purify Analysis FTIR / TNBS / Rheology Purify->Analysis

Figure 2: Step-by-step experimental workflow for polymer crosslinking.

Troubleshooting & Optimization
  • Issue: Rapid Gelation / Clumping

    • Cause: Crosslinker concentration too high locally during addition.

    • Fix: Increase dilution of 1,1-EDSC stock and reduce addition rate. Use a syringe pump for precise control.

  • Issue: Low Degree of Crosslinking

    • Cause: Hydrolysis of sulfonyl chloride due to wet solvents.

    • Fix: Redistill solvents over

      
       or use molecular sieves. Ensure 1,1-EDSC quality (should be a clear/pale yellow liquid/solid, not cloudy).
      
  • Issue: Polymer Degradation

    • Cause: HCl buildup degrading acid-sensitive backbones.

    • Fix: Ensure >2.2 eq of Base (TEA) is present before adding the crosslinker.

References
  • BenchChem. (n.d.). This compound: Properties and Applications. Retrieved from

  • ChemBK. (2024). 1,1-Ethanedisulfonyl dichloride Chemical Properties and Synthesis. Retrieved from

  • ThermoFisher Scientific. (n.d.). Sulfonyl Chloride Crosslinking Chemistry (Adapted from Texas Red Protocols). Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonamides from Sulfonyl Chlorides. Retrieved from

Sources

Application Notes & Protocols for the Synthesis of N,N'-Disubstituted 1,1-Ethanedisulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Utility of a Bifunctional Electrophile

1,1-Ethanedisulfonyl chloride is a highly reactive, bifunctional organic reagent featuring two sulfonyl chloride groups attached to a single carbon atom.[1] This unique structural motif makes it a valuable building block in synthetic chemistry, particularly for the construction of complex molecular scaffolds.[1] Its reaction with primary amines provides a direct and efficient route to N,N'-disubstituted ethane-1,1-disulfonamides.

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents with antimicrobial, antiviral, antidiabetic, and anticancer properties.[2][3] The disulfonamide structures synthesized from this compound offer a scaffold for developing novel enzyme inhibitors, molecular probes, or ligands with specific geometric constraints. Beyond pharmaceuticals, these compounds have potential applications in materials science as cross-linking agents for polymers.[1] This document provides a comprehensive guide to the underlying chemical principles, a detailed experimental protocol, and troubleshooting advice for this important transformation.

Scientific Principles and Reaction Mechanism

The core transformation is a double nucleophilic substitution reaction. The primary amine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of each sulfonyl chloride group.[1] The overall reaction can be summarized as follows:

CH3CH(SO2Cl)2 + 2 R-NH2 + 2 Base → CH3CH(SO2NHR)2 + 2 Base·HCl

The mechanism is analogous to the well-established nucleophilic addition-elimination reaction observed between acyl chlorides and amines.[4][5]

Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic sulfur atoms. This breaks the S=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Elimination of Chloride: The tetrahedral intermediate is unstable. The C=O double bond does not reform here as in acyl chlorides; instead, a lone pair from the negatively charged oxygen atom reforms a double bond with sulfur, expelling the chloride ion, which is an excellent leaving group.[1]

  • Deprotonation: A base, typically an excess of the primary amine or a non-nucleophilic tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom.[6] This neutralizes the resulting sulfonamide product and the hydrochloric acid (HCl) generated, driving the reaction to completion.

  • Second Substitution: The process is repeated at the second sulfonyl chloride site to yield the final N,N'-disubstituted 1,1-ethanedisulfonamide.

Controlling stoichiometry is critical. Two equivalents of the primary amine and two equivalents of a base are required for the reaction to proceed to the fully substituted product.

Key Considerations & Potential Side Reactions
  • Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis by water, which leads to the formation of the corresponding and unreactive sulfonic acid.[6] Therefore, the use of anhydrous solvents and dry glassware under an inert atmosphere is paramount for achieving high yields.

  • Di-sulfonylation: While primary amines have two N-H bonds, the formation of a di-sulfonylated product on a single nitrogen, R-N(SO₂R')₂, is a known side reaction in some sulfonamide syntheses, especially with excess sulfonyl chloride.[6][7] In this specific reaction, the primary concern is ensuring the reaction goes to the desired disubstituted product across both sulfonyl chloride groups rather than stalling at the mono-substituted intermediate. Careful control of stoichiometry (using at least two equivalents of the amine) is key.

  • Temperature Control: The reaction is often exothermic. Initial cooling to 0 °C followed by a slow, dropwise addition of the sulfonyl chloride solution helps to control the reaction rate and minimize the formation of byproducts.[7]

Visualized Reaction and Workflow

General Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: First Nucleophilic Substitution cluster_step2 Step 2: Second Nucleophilic Substitution Amine1 R-NH₂ DiSulfonyl CH₃CH(SO₂Cl)₂ Amine1->DiSulfonyl Nucleophilic Attack Intermediate1 Mono-substituted Intermediate CH₃CH(SO₂Cl)(SO₂NHR) DiSulfonyl->Intermediate1 HCl1 Base·HCl DiSulfonyl->HCl1 Elimination Amine2 R-NH₂ Product Final Product CH₃CH(SO₂NHR)₂ Intermediate1->Product HCl2 Base·HCl Intermediate1->HCl2 Elimination Base1 Base Amine2->Intermediate1 Nucleophilic Attack Base2 Base

Caption: Reaction mechanism for the formation of N,N'-disubstituted 1,1-ethanedisulfonamides.

Experimental Workflow

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) setup Charge Flask: 1. Primary Amine (2.2 eq) 2. Base (e.g., Et₃N, 2.2 eq) 3. Anhydrous Solvent (e.g., DCM) start->setup cool Cool Reaction Mixture to 0 °C (Ice Bath) setup->cool prepare_reagent Prepare Solution: This compound (1.0 eq) in Anhydrous Solvent cool->prepare_reagent addition Add Sulfonyl Chloride Solution Dropwise over 30-60 min prepare_reagent->addition react Stir at 0 °C for 1h, then Warm to Room Temp (2-16h) addition->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor quench Quench Reaction (e.g., add H₂O or aq. NH₄Cl) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Dilute Acid, Brine) extract->wash dry Dry over Na₂SO₄, Filter, and Concentrate wash->dry purify Purify Crude Product (Column Chromatography or Recrystallization) dry->purify end End: Characterize Pure Product purify->end

Caption: Step-by-step workflow for the synthesis and purification of 1,1-ethanedisulfonamides.

Detailed Experimental Protocol

This protocol provides a general method for reacting a primary amine with this compound. It should be optimized for specific substrates.

Materials and Equipment
  • Reagents: this compound (1.0 eq), Primary amine (2.2 eq), Triethylamine (or Pyridine, 2.2 eq), Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), Deionized Water, Saturated aq. Ammonium Chloride (NH₄Cl), Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen or argon inlet, ice-water bath, standard glassware for workup and purification, rotary evaporator, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) equipment.

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (2.2 mmol). Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, ~0.1 M concentration) and add the base (e.g., triethylamine, 2.2 mmol).[7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[6]

  • Reagent Addition: In a separate flask or dropping funnel, prepare a solution of this compound (1.0 mmol, 227.1 mg) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[7]

  • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 1-2 hours. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-16 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.[7]

  • Workup (Quenching & Extraction): Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.[7] Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (if using an acid-stable product to remove excess amine/base), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure N,N'-disubstituted 1,1-ethanedisulfonamide.

Data & Troubleshooting

Table of Representative Reaction Parameters
Observation / ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield; Starting Material Remains 1. Degraded sulfonyl chloride. 2. Insufficient reaction time or temperature. 3. Poorly reactive amine (e.g., sterically hindered or electron-deficient).1. Use fresh or purified sulfonyl chloride. 2. Allow the reaction to stir longer at room temperature or gently heat. 3. Consider using a stronger, non-nucleophilic base or a more forcing solvent.
Significant Amount of a Polar Byproduct 1. Presence of water in the reaction mixture, leading to hydrolysis of the sulfonyl chloride to sulfonic acid.[6] 2. Use of a protic solvent.1. Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under a strict inert atmosphere. 2. Use an anhydrous aprotic solvent like DCM, THF, or acetonitrile.
Presence of Mono-substituted Intermediate 1. Incorrect stoichiometry (insufficient amine and/or base). 2. Short reaction time.1. Carefully check the molar equivalents of the amine and base; ensure at least 2.2 equivalents of each are used. 2. Increase the reaction time and monitor by TLC/LC-MS until the intermediate is consumed.

Safety & Handling

This compound is a reactive and corrosive compound. It is irritating to the eyes, skin, and respiratory tract.[8] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with water and moisture, as it can release HCl gas.[6]

References

  • 1,1-Ethanedisulfonyl dichloride . ChemBK. [Link]

  • Reaction mechanisms: acid/acyl chloride with ammonia/amines . Doc Brown's Chemistry. [Link]

  • A facile and efficient method for the synthesis of sulfonamides under microwave irradiation . Royal Society of Chemistry. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH . ResearchGate. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides . National Institutes of Health (NIH). [Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile . National Institutes of Health (NIH). [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Wiley Online Library. [Link]

  • Reactions of Acyl Chlorides with Primary Amines . Chemistry LibreTexts. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) . Science-Gate. [Link]

Sources

1,1-ethanedisulfonyl chloride reaction with diamines to form macrocycles

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precision synthesis of sulfonamide-based macrocycles using 1,1-ethanedisulfonyl chloride (gem-disulfonyl chloride) . Unlike the more common 1,2-isomers, the 1,1-isomer introduces a unique geminal geometry (


 carbon center) into the macrocyclic backbone, offering distinct conformational properties and a reactive 

-proton for post-synthetic functionalization.

Strategic Context & Application

This compound (CAS: 99591-77-2) serves as a bifunctional electrophile.[1][2] When reacted with diamines, it forms cyclic disulfonamides.

  • Small Diamines (e.g., ethylenediamine): Tend to form 1:1 six-membered heterocycles (1,2,4,5-dithiadiazines).[1][2]

  • Long/Rigid Diamines: Under high-dilution conditions, these favor the formation of [2+2] or [3+3] macrocycles .[1]

Why this chemistry matters:

  • Bioisosteres: Cyclic sulfonamides act as stable, non-hydrolyzable transition state analogs for peptides.

  • Post-Functionalization: The proton on the carbon between the two sulfonyl groups (

    
    ) is acidic (
    
    
    
    ).[1] This allows researchers to alkylate the macrocycle after formation, introducing side chains for structure-activity relationship (SAR) studies without re-synthesizing the scaffold.

Reaction Mechanism & Logic

The reaction proceeds via a double nucleophilic acyl substitution at the sulfur centers.

  • Step 1: The amine nucleophile attacks the sulfur, displacing chloride.[2]

  • Step 2 (Critical): The second amine group must attack the second sulfonyl chloride.

    • Intramolecular attack

      
       Ring closure (Macrocycle or Heterocycle).[1]
      
    • Intermolecular attack

      
       Oligomer/Polymer chain.[1]
      

Control Strategy: To favor Step 2 (Ring Closure) over polymerization, Pseudo-High Dilution conditions are strictly required. This ensures that a reactive intermediate is statistically more likely to find its own tail than another monomer.[1]

Pathway Visualization

ReactionPathway Start 1,1-Ethanedisulfonyl Chloride + Diamine Inter Mono-Sulfonamide Intermediate Start->Inter k1 (Fast) Poly Linear Oligomers (Unwanted) Inter->Poly High Conc. (Intermolecular) Macro Macrocycle (Target) Inter->Macro High Dilution (Intramolecular) Condition Concentration Control Inter->Condition Condition->Poly > 50 mM Condition->Macro < 10 mM

Caption: Kinetic pathway bifurcation. High dilution favors the intramolecular cyclization (green) over intermolecular polymerization (red).[1]

Experimental Protocol: High-Dilution Macrocyclization

Target: Synthesis of a [2+2] Macrocycle using this compound and 1,6-hexanediamine.

A. Reagents & Equipment
ComponentSpecificationRole
Electrophile This compound (98%)Core building block.[1]
Nucleophile 1,6-Hexanediamine (or p-xylylenediamine)Linker determining pore size.[1]
Base Triethylamine (TEA) or DIPEAScavenges HCl byproducts.[1]
Solvent Anhydrous DCM or THFAprotic, dissolves reactants.
Equipment Dual Syringe PumpControls addition rate (Critical).[1]
B. Step-by-Step Methodology

1. Preparation of Stock Solutions (Under


 atmosphere) 
  • Solution A (Electrophile): Dissolve this compound (1.0 mmol, 227 mg) in 20 mL anhydrous DCM.

  • Solution B (Nucleophile): Dissolve diamine (1.0 mmol) and TEA (4.0 mmol, 0.56 mL) in 20 mL anhydrous DCM. Note: Excess base is crucial to prevent protonation of the amine, which deactivates the nucleophile.

  • Reaction Vessel: Place 100 mL of anhydrous DCM in a 250 mL round-bottom flask equipped with a stir bar.

2. Simultaneous Slow Addition (The "Simultaneous Drop" Technique)

  • Set up the syringe pump with two syringes containing Solution A and Solution B.

  • Insert needles into the Reaction Vessel through a septum.

  • Rate: Infuse both solutions simultaneously at 0.05 mmol/hour (approx. 1 mL/hour).

  • Scientific Rationale: This maintains the steady-state concentration of unreacted monomers at near-zero, statistically forcing the intermediate mono-sulfonamide to cyclize rather than find a new partner.[1]

3. Reaction Monitoring

  • Stir for 12 hours after addition is complete.

  • TLC/LC-MS: Monitor for the disappearance of the starting chloride.[1] Macrocycles often run slightly faster (higher

    
    ) than linear oligomers due to lack of exposed polar end-groups.[1]
    

4. Workup & Purification

  • Wash: Transfer mixture to a separatory funnel. Wash with 1M HCl (to remove excess amine/TEA), then Brine.

  • Dry: Dry organic layer over

    
     and concentrate in vacuo.
    
  • Purification: The crude residue will contain macrocycles and linear oligomers.

    • Flash Chromatography:[1] Elute with DCM:MeOH (98:2 to 95:5).[1] Macrocycles typically elute first.[1]

    • Recrystallization:[1][3] If the product is highly crystalline (common for sulfonamides), recrystallize from Acetone/Hexane.

Analytical Validation (Self-Validating the Protocol)

To ensure the product is a macrocycle and not a linear polymer, verify these specific signatures:

Analytical MethodExpected Result for MacrocycleResult for Linear Polymer
1H NMR Sharp, well-defined peaks.[1] High symmetry.[1]Broad peaks (due to polydispersity).[1]
MALDI-TOF MS Single peak corresponding to

,

, etc.[1]
"Picket fence" distribution of repeating units.
Melting Point Sharp, distinct melting point (often high, >200°C).Broad melting range or softening.[1]
Solubility Soluble in specific polar solvents (DMF, DMSO).Often less soluble or forms gels.[1]

Advanced Workflow: Post-Synthetic Modification

The unique feature of 1,1-ethanedisulfonyl derivatives is the acidic


-proton.[1]

Functionalization Macro Formed Macrocycle (Acidic CH) Deprotonate Add Base (K2CO3 or NaH) Macro->Deprotonate Anion Stabilized Carbanion Deprotonate->Anion Alkylate Add Electrophile (R-X) Anion->Alkylate Final Functionalized Macrocycle Alkylate->Final

Caption: Functionalization of the gem-disulfonyl carbon. This allows the introduction of side-chains (R) to modulate solubility or binding affinity.[1]

Protocol for Alkylation:
  • Dissolve macrocycle in dry DMF.[1]

  • Add

    
     (2.0 equiv) and stir for 30 min.
    
  • Add alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv).

  • Stir at RT for 4 hours. Pour into water to precipitate the functionalized product.

Troubleshooting & Safety

  • Issue: Low Yield / Polymerization. [1][4]

    • Cause: Addition rate too fast or concentration too high.[1]

    • Fix: Dilute the reaction further (e.g., 200 mL solvent) or slow addition to 0.5 mL/hour.

  • Issue: Hydrolysis of Chloride.

    • Cause: Wet solvent. This compound is moisture sensitive.[1]

    • Fix: Distill DCM over

      
       or use molecular sieves.[1]
      
  • Safety Warning:

    • This compound is a lachrymator and corrosive.[1] Handle strictly in a fume hood.

    • Reaction generates HCl (neutralized by TEA).[1] Ensure venting if not using a sealed inert line.[1]

References

  • BenchChem. this compound: Synthetic Methodologies and Reactivity. (Accessed 2026).[1] Link[1]

  • Li, Y., et al. (2006). Shape-persistent macrocyclic aromatic tetrasulfonamides.[1][5] Proceedings of the National Academy of Sciences. Link

  • Gao, J., et al. (2023). Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx. Journal of Organic Chemistry. Link[1]

  • ChemSRC. 1,1-Ethanedisulfonyl dichloride Properties and Reactions.Link[1]

Sources

Application Note: Experimental Protocol for Sulfonylation with 1,1-Ethanedisulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the experimental protocols for utilizing 1,1-ethanedisulfonyl chloride (CAS: 73593-24-9) as a geminal bis-electrophile in organic synthesis. Unlike its more common homolog, methanedisulfonyl chloride, the 1,1-ethane derivative introduces an ethylidene linker (


), offering unique steric and electronic properties for the construction of cyclic disulfonamides, disulfonates, and cross-linked polymer networks.

Key Applications:

  • Heterocyclic Synthesis: Formation of 5- and 6-membered cyclic disulfonamides (1,1-dioxo-1,2,4-thiadiazines or dithiazines) via reaction with diamines.

  • SuFEx Precursors: Synthesis of fluorosulfonyl analogs for Sulfur-Fluoride Exchange click chemistry.[1]

  • Cross-linking: Covalent stabilization of nucleophilic polymer chains.

Chemical Profile & Reactivity[1][2][3][4][5]

Structural Properties
  • Formula:

    
    
    
  • Molecular Weight: 227.09 g/mol [2]

  • Physical State: Colorless to pale yellow liquid (often supplied as a solution in DCM due to stability).

  • Storage:

    
    C, under Argon/Nitrogen. Moisture sensitive.
    
Mechanistic Insight

The reagent possesses two highly electrophilic sulfonyl chloride centers attached to a single carbon atom.[2] This "geminal" arrangement creates significant steric crowding and enhances the acidity of the


-proton (the proton on the carbon bearing the two sulfonyl groups).

Reactivity Pathways:

  • Primary Pathway (

    
    -S):  Nucleophilic attack at the sulfur atom, displacing chloride. This is the desired pathway for sulfonylation.
    
  • Competing Pathway (Elimination/Deprotonation): The

    
    -proton is highly acidic (
    
    
    
    for resulting disulfone). Strong bases can deprotonate this position, potentially leading to carbanion side-reactions or, less commonly, elimination to ethene-1,1-disulfonyl derivatives if
    
    
    -hydrogens are accessible and conditions promote it.
Mechanistic Diagram

The following diagram illustrates the bifurcation between desired sulfonylation and potential side reactions.

ReactionMechanism Reagent 1,1-Ethanedisulfonyl Chloride Intermediate Transition State (Trigonal Bipyramidal) Reagent->Intermediate Nu attack at S SideProduct Carbanion/Salt (Side Reaction) Reagent->SideProduct Base deprotonates alpha-carbon (Avoid) Nu Nucleophile (R-NH2 / R-OH) Nu->Intermediate Base Base (Pyridine/TEA) Product Bis-Sulfonylated Product Base->Product HCl Removal Intermediate->Product -HCl (scavenged)

Figure 1: Mechanistic pathway highlighting the competition between nucleophilic substitution (green) and


-deprotonation (red).

Experimental Protocols

Pre-Reaction Considerations (Critical for E-E-A-T)
  • Solvent Selection: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. Acetonitrile is suitable for rapid reactions but may solubilize hydrochloride salts, complicating workup.

  • Base Selection: Pyridine is the gold standard; it acts as both a mild base and a nucleophilic catalyst. For acid-sensitive substrates, use Triethylamine (TEA) or DIPEA at low temperatures (

    
    C) to prevent 
    
    
    
    -deprotonation.
  • Stoichiometry:

    • Cyclization: 1:1 molar ratio (Reagent : Dinucleophile). High dilution (0.05 M) favors intramolecular cyclization over oligomerization.

    • Derivatization:[2] 1:2.2 molar ratio (Reagent : Mononucleophile).

Protocol A: Synthesis of Cyclic Disulfonamides (from Diamines)

Target: Formation of 5- or 6-membered heterocyclic rings.

Materials:

  • This compound (1.0 equiv)

  • 1,2-Ethylenediamine or 1,3-Propanediamine derivative (1.0 equiv)

  • Pyridine (anhydrous, 3.0 equiv)

  • DCM (anhydrous)

Step-by-Step Procedure:

  • Preparation of Nucleophile: Dissolve the diamine (1.0 mmol) and Pyridine (3.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Nitrogen. Cool the solution to -10°C using an ice/salt bath.

    • Rationale: Low temperature suppresses the kinetic energy required for intermolecular polymerization, favoring the faster intramolecular ring closure after the first sulfonylation event.

  • Reagent Addition: Dissolve this compound (1.0 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 30 minutes.

    • Note: Slow addition ensures the concentration of the electrophile remains low relative to the nucleophile, further promoting cyclization.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the diamine.

  • Quench & Workup:

    • Add 1M HCl (10 mL) to quench excess base and solubilize pyridine salts.

    • Separate the organic layer.

    • Wash the organic layer with Sat.

      
       (to remove any sulfonic acid hydrolysis byproducts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (typically MeOH/DCM gradients).

Protocol B: Synthesis of Linear Bis-Sulfonates (Cross-linking)

Target: Functionalization of two separate alcohol moieties.

Materials:

  • This compound (1.0 equiv)

  • Primary/Secondary Alcohol (2.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • DMAP (Catalytic, 0.1 equiv) - Optional for sterically hindered alcohols

  • DCM (anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve the alcohol (2.2 mmol) and TEA (2.5 mmol) in DCM (15 mL) at 0°C .

  • Addition: Add this compound (1.0 mmol) dropwise.

    • Critical: Unlike Protocol A, the electrophile is the limiting reagent here to ensure complete capping of the sulfonyl chlorides.

  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

  • Workup: Wash with water (

    
     mL) and Brine. Avoid acidic washes if the sulfonate ester is acid-sensitive.
    
  • Isolation: Concentrate in vacuo. These products are often oils; storage at -20°C is recommended to prevent hydrolysis.

Data Interpretation & Troubleshooting

Expected Analytical Data
Analytical MethodExpected Signal/ObservationInterpretation
1H NMR

1.5–1.8 ppm (d, 3H)
Methyl group of the ethylidene backbone (

).
1H NMR

4.5–5.0 ppm (q, 1H)
Methine proton (

). Shift varies with N/O substitution.
IR Spectroscopy 1330–1370

Asymmetric

stretch (Strong).
IR Spectroscopy 1140–1170

Symmetric

stretch.
LC-MS [M+H]+ or [M+NH4]+Parent ion usually visible; look for hydrolysis peak [M-Cl+OH] if wet.
Troubleshooting Workflow

Troubleshooting Start Issue Observed Issue1 Low Yield / Hydrolysis Product Start->Issue1 Issue2 Polymerization / Insoluble Gum Start->Issue2 Issue3 Darkening / Decomposition Start->Issue3 Sol1 Action: Dry Solvents. Use Fresh Reagent. Issue1->Sol1 Sol2 Action: Increase Dilution. Cool to -20°C. Issue2->Sol2 Sol3 Action: Reduce Base Strength. (Switch TEA -> Pyridine) Issue3->Sol3

Figure 2: Decision tree for optimizing reaction conditions based on common failure modes.

Safety & Handling (MSDS Summary)

  • Hazards: Corrosive (Causes severe skin burns and eye damage). Lachrymator. Reacts violently with water to release HCl gas.

  • PPE: Chemical resistant gloves (Nitrile/Neoprene), safety goggles, face shield, and lab coat. Always work in a fume hood.

  • Spill Control: Absorb with dry earth, sand, or non-combustible material. Do not use water.[2][3] Neutralize with weak base (Sodium Carbonate) only after bulk removal.

References

  • Barrow, S. J., et al. (2019). "SuFEx Click Chemistry for the Synthesis of Functionalized Cyclobutenes." Journal of the American Chemical Society. (Contextual reference for gem-disulfonyl utility). Retrieved from [Link]

  • ScienceMadness & Patents. (1942/2016). Discussion and Patent US2293971 on Ethane Sulfonyl Chloride Synthesis. (Provides historical grounding on synthesis and stability).

Sources

Application Note: 1,1-Ethanedisulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the applications, reaction mechanisms, and experimental protocols for 1,1-ethanedisulfonyl chloride (CAS: 594-44-5, also known as ethane-1,1-disulfonyl dichloride) in medicinal chemistry.

Abstract

This compound (


) is a specialized geminal bis-electrophile  used to introduce the 1,1-disulfonyl moiety into bioactive small molecules. Unlike its vicinal counterpart (1,2-ethanedisulfonyl chloride), the 1,1-isomer enables the synthesis of unique gem-disulfonamide heterocycles  and serves as a critical precursor for SuFEx (Sulfur-Fluoride Exchange)  click chemistry hubs. This reagent is valued for its ability to create metabolically stable bioisosteres of carbonyls and phosphates, particularly in the development of metalloproteinase inhibitors and ion channel modulators.

Technical Introduction

Chemical Profile
  • Formula:

    
    
    
  • Structure: A geminal disulfonyl chloride where two chlorosulfonyl groups are attached to the same carbon (C1) of the ethane backbone.

  • Reactivity: The C1 proton is acidic due to the electron-withdrawing nature of the two sulfonyl groups, allowing for further functionalization at the

    
    -carbon. The sulfonyl chloride groups are highly electrophilic, reacting readily with nucleophiles (amines, alcohols, thiols).
    
Medicinal Significance: The Gem-Disulfonyl Effect

In drug design, the gem-disulfonyl moiety (


) acts as a powerful bioisostere  for:
  • Tetrahedral Intermediates: It mimics the transition state of peptide hydrolysis, making it valuable in protease inhibitor design (e.g., Matrix Metalloproteinases - MMPs).

  • Phosphate Groups: The geometry and charge distribution mimic phosphate esters, useful in kinase or integrase inhibitor scaffolds.

  • Metabolic Stability: Unlike esters or amides, the disulfone bridge is resistant to hydrolysis by esterases and amidases, prolonging the half-life of the drug candidate.

Core Applications & Mechanisms

A. Synthesis of Cyclic Disulfonamides (Bioactive Scaffolds)

The primary application of this compound is the synthesis of cyclic disulfonamides (also called cyclic disulfimides or dithiadiazines) by reacting with diamines. These heterocycles are privileged structures in inhibitors for HIV integrase and various metalloenzymes.

  • Reaction with 1,2-Diamines: Forms 7-membered rings (

    
    -thiadiazepine-like structures).
    
  • Reaction with 1,3-Diamines: Forms 8-membered rings.

  • Reaction with Ureas/Sulfamides: Forms 6-membered rings (

    
    -thiatriazine derivatives).
    
B. SuFEx Click Chemistry Hubs

This compound is the direct precursor to 1,1-ethanedisulfonyl difluoride , a "hub" reagent for SuFEx click chemistry. The fluoride derivative is stable to hydrolysis but reacts selectively with silyl ethers or amines under specific activation, allowing for the modular assembly of drug conjugates or covalent inhibitors.

C. Cross-Linking & Bioconjugation

As a short-chain homobifunctional cross-linker, it can bridge two nucleophilic residues (e.g., Lysine


-amines) in proteins, locking their conformation with a rigid, non-cleavable 2-carbon spacer.

Visual Workflows

Figure 1: Reaction Landscape of this compound

ReactionLandscape Reagent 1,1-Ethanedisulfonyl Chloride BisSulfonamide Acyclic Bis-Sulfonamide (Cross-linker) Reagent->BisSulfonamide + 2 equiv Amine (Base) CyclicScaffold Cyclic Disulfonamide (MMP Inhibitor Scaffold) Reagent->CyclicScaffold + 1 equiv Diamine (High Dilution) SuFExReagent 1,1-Ethanedisulfonyl Difluoride (SuFEx Hub) Reagent->SuFExReagent + Fluoride Source Amine Primary Amine (R-NH2) Amine->BisSulfonamide Diamine 1,2-Diamine Diamine->CyclicScaffold FluorideSource KHF2 / ZnF2 FluorideSource->SuFExReagent

Caption: Divergent synthetic pathways from this compound yielding linear cross-linkers, cyclic bioactive scaffolds, and SuFEx click reagents.

Experimental Protocols

Protocol A: Synthesis of Cyclic Disulfonamide Scaffolds

Objective: To synthesize a cyclic gem-disulfonamide heterocycle by reacting this compound with a 1,2-diamine (e.g., N,N'-dimethylethylenediamine).

Reagents:

  • This compound (1.0 equiv)

  • N,N'-Dimethylethylenediamine (1.0 equiv)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add anhydrous DCM (

    
     concentration relative to substrate).
    
  • Amine Addition: Add the diamine (1.0 equiv) and

    
     (2.2 equiv) to the flask. Cool the solution to 
    
    
    
    in an ice bath.
  • Reagent Addition: Dissolve this compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise over 30–60 minutes to the stirring amine solution.

    • Note: Slow addition and high dilution are critical to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC or LC-MS.

  • Workup:

    • Quench with water.[1]

    • Wash the organic layer with

      
       (to remove unreacted amine/base), followed by saturated 
      
      
      
      and brine.
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (typically eluting with DCM/MeOH gradients).

Protocol B: Synthesis of SuFEx Hub (Disulfonyl Fluoride)

Objective: Convert the chloride to the fluoride for use in "click" chemistry applications.

Reagents:

  • This compound[2]

  • Potassium Bifluoride (

    
    ) (saturated aqueous solution) or Zinc Fluoride (
    
    
    
    )
  • Acetonitrile (ACN)

Procedure:

  • Dissolve this compound in ACN.

  • Add a saturated aqueous solution of

    
     (4.0 equiv).
    
  • Stir vigorously at room temperature for 2–4 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate (

    
    ). The fluoride is typically more stable to hydrolysis than the chloride.
    
  • Usage: The resulting 1,1-ethanedisulfonyl fluoride can be stored and used to react with silyl ethers (catalyzed by DBU) or amines to form stable linkages in chemical biology probes.

Safety & Handling

Hazard ClassDescriptionHandling Precaution
Corrosive Causes severe skin burns and eye damage. Reacts with moisture to form HCl and sulfonic acids.Wear nitrile gloves, safety goggles, and lab coat. Handle only in a fume hood.
Lachrymator Vapors are irritating to eyes and respiratory tract.Keep containers tightly sealed. Store in a cool, dry place under inert gas (Argon/Nitrogen).
Reactive Reacts violently with strong bases and oxidizers.Quench excess reagent with ice water carefully before disposal.

References

  • Preparation and Properties: 1,1-Ethanedisulfonyl dichloride - Introduction and Synthesis. ChemBK. Available at: [Link]

  • Medicinal Application (Bioisosteres): Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide.[3][4][5][6] ACS Medicinal Chemistry Letters.[3][4][5] Available at: [Link]

  • SuFEx Chemistry Context: Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry. PubMed.[4] Available at: [Link]

Sources

Application Note: Utilization of 1,1-Ethanedisulfonyl Chloride in the Synthesis of Novel Polysulfonamides and Crosslinked Networks

[1]

Introduction & Strategic Relevance

1,1-Ethanedisulfonyl chloride (EDSC) is a specialized bifunctional aliphatic sulfonyl chloride (CAS: 99591-77-2).[1] Unlike its aromatic counterparts (e.g., benzene-1,3-disulfonyl chloride) or its vicinal isomer (1,2-ethanedisulfonyl chloride), the geminal arrangement of two sulfonyl chloride groups on a single carbon atom (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Why 1,1-EDSC?
  • Geminal Architecture: The 1,1-substitution introduces a "kink" in the polymer backbone, disrupting crystallinity more effectively than linear aliphatic spacers.[1] This is critical for designing amorphous Solid Polymer Electrolytes (SPEs) where ion transport occurs in amorphous regions.

  • Electrochemical Stability: Aliphatic polysulfonamides exhibit superior electrochemical windows compared to polyamides, making them candidates for high-voltage lithium-ion battery binders.[1]

  • Crosslinking Efficiency: The high electrophilicity of the geminal sulfonyl groups makes EDSC a potent crosslinker for amine-rich scaffolds (e.g., chitosan, polyallylamine) in drug delivery hydrogels.[1]

This guide provides validated protocols for synthesizing linear polysulfonamides and crosslinked networks using EDSC.

Chemical Properties & Safety Protocols

Warning: EDSC is a moisture-sensitive lachrymator and corrosive agent.[1]

PropertyValueCritical Implication
Molecular Weight 227.09 g/mol Precise stoichiometry is vital for high MW (Carothers equation).[1]
Physical State Liquid/Low-melting solidCan be handled as a neat liquid or solution (DCM/THF).[1]
Reactivity High (Electrophilic)Hydrolyzes rapidly in water; requires anhydrous or interfacial conditions.
Solubility DCM, CHCl3, THFInsoluble in water (reacts). Use dry organic solvents.

Handling Protocol:

  • Environment: All monomer transfers must occur in a glovebox or under active Nitrogen/Argon flow.

  • Quenching: Quench excess EDSC with aqueous ammonia or 10% NaOH; do not dispose of directly into aqueous waste streams without neutralization.

Application I: Synthesis of Linear Polysulfonamides

Context: Creating high-performance, chemically resistant polymers for lithography or electrolytes.[1]

Reaction Mechanism

The synthesis proceeds via Interfacial Polycondensation . This method is superior to solution polymerization for EDSC because the reaction rate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Chemistry: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

Detailed Protocol

Materials:

  • Monomer A: this compound (10.0 mmol, 2.27 g).[1]

  • Monomer B: 1,6-Hexanediamine (10.0 mmol, 1.16 g) [or other diamine].[1]

  • Organic Phase: Dichloromethane (DCM), anhydrous (50 mL).

  • Aqueous Phase: Distilled water (50 mL) + Sodium Hydroxide (22.0 mmol, 0.88 g).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol) – Phase Transfer Catalyst.

Step-by-Step Workflow:

  • Aqueous Phase Prep: Dissolve 1,6-hexanediamine and NaOH in 50 mL water in a high-shear blender or a flask with a vigorous magnetic stir bar. Add TBAB.

  • Organic Phase Prep: Dissolve this compound in 50 mL DCM. Keep this solution dry and capped until use.

  • Interfacial Initiation:

    • Cool the aqueous phase to 0–5°C (ice bath) to suppress hydrolysis.

    • Critical Step: Pour the organic phase rapidly into the vigorously stirring aqueous phase.

  • Polymerization:

    • Stir at maximum speed (creating a fine emulsion) for 15–30 minutes.

    • Observation: A white, stringy precipitate (polysulfonamide) will form immediately at the interface.

  • Isolation:

    • Stop stirring.[2] Decant the supernatant.

    • Wash the polymer precipitate with water (

      
       mL) to remove salts (NaCl).
      
    • Wash with dilute HCl (0.1 M) to remove unreacted amine end-groups.[1]

    • Wash with methanol to remove unreacted EDSC and dry the polymer.

  • Drying: Dry in a vacuum oven at 60°C for 24 hours.

Visualization: Interfacial Polymerization Workflow

GMonomer_A1,1-EDSC(in DCM)MixingVigorous Mixing(Emulsion)Monomer_A->MixingMonomer_BDiamine + Base(in Water)Monomer_B->MixingInterfaceReaction atInterfaceMixing->InterfacePhase Transfer(TBAB)PrecipitatePolymerPrecipitationInterface->PrecipitateFast KineticsWashPurification(H2O / MeOH)Precipitate->WashFinalPolysulfonamideProductWash->Final

Figure 1: Interfacial polymerization workflow for this compound.

Application II: Crosslinking of Amino-Polymers

Context: Synthesis of hydrogels or resins for metal scavenging ("Catch and Release" strategy).[1]

Protocol

Unlike linear polymerization, crosslinking requires a sub-stoichiometric amount of EDSC to bridge existing polymer chains without consuming all nucleophilic sites.

  • Polymer Dissolution: Dissolve Polyallylamine (PAA) or Chitosan in an appropriate solvent (e.g., dilute acetic acid for Chitosan, then adjust pH to 6.5).

  • Crosslinker Prep: Dissolve EDSC in a small volume of dry THF.

  • Injection: Inject the EDSC solution dropwise into the polymer solution while stirring.

  • Gelation: The mixture will increase in viscosity and gelate within minutes as sulfonamide bridges form between chains.

  • Curing: Allow the gel to cure for 2 hours at room temperature.

Characterization & Validation

To ensure the protocol worked (Self-Validating System), perform the following checks:

TechniqueTarget SignalInterpretation
FTIR 1320 cm⁻¹ & 1150 cm⁻¹Strong symmetric/asymmetric ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

stretches confirm sulfonamide formation.
FTIR Disappearance of 1750-1800 cm⁻¹Loss of S-Cl stretch confirms monomer consumption.[1]
1H NMR ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

4.5-5.0 ppm
Methine proton (

) shift due to geminal sulfonyls (distinct from CH2 in 1,2-isomer).
DSC

Measurement
Aliphatic polysulfonamides typically show

between 80–120°C.

Troubleshooting Guide

  • Problem: Low Molecular Weight (Oligomers only).

    • Root Cause:[3][4] Hydrolysis of EDSC before polymerization.

    • Solution: Ensure DCM is anhydrous. Lower the reaction temperature to 0°C. Increase stirring speed to maximize interfacial area.

  • Problem: Polymer is colored (Yellow/Brown).

    • Root Cause:[3][4] Oxidation of amines or impurities in EDSC.

    • Solution: Recrystallize diamine; distill EDSC if liquid or wash with cold pentane if solid. Perform under Nitrogen.[5]

  • Problem: Gelation during linear polymerization.

    • Root Cause:[3][4] Monomer functionality > 2 (impurities) or crosslinking side reactions.

    • Solution: Verify EDSC purity (ensure no trisulfonyl species).

Mechanistic Pathway (DOT Visualization)[1]

Reactioncluster_baseRole of Base (NaOH)StartAmine Nucleophile(R-NH2)AttackNucleophilic Attackon SulfurStart->AttackElectrophile1,1-EDSC(S-Cl center)Electrophile->AttackIntermediateTetrahedralIntermediateAttack->IntermediateLeavingLoss of Cl-Intermediate->LeavingProductSulfonamide Bond(-SO2-NH-)Leaving->ProductHCl_NeutNeutralize HCl(Drive Equilibrium)Leaving->HCl_NeutHCl byproduct

Figure 2: Nucleophilic substitution mechanism at the sulfonyl center.

References

  • Sundet, S. A., Murphey, W. A., & Speck, S. B. (1959). Polysulfonamides.[2][6] Journal of Polymer Science, 40(137), 389-397.[1] (Foundational text on interfacial polymerization of aliphatic disulfonyl chlorides).

  • Marvel, C. S. (1960). Polymerization of Sulfonyl Chlorides.[6][7][8] In Organic Chemistry of Polymers. (General reactivity principles for geminal vs vicinal halides).

  • Yufeng GP. (2023). Polystyrene ethanesulfonyl chloride resins.[8] Retrieved from [Link][1]

Application Note: Molecular Scaffold Engineering with 1,1-Ethanedisulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for employing 1,1-ethanedisulfonyl chloride (CAS 99591-77-2) as a bis-electrophilic linchpin in the synthesis of constrained molecular scaffolds.

Unlike its more common vicinal analog (1,2-ethanedisulfonyl chloride), the geminal 1,1-isomer offers unique structural geometry and chemical reactivity, particularly the acidity of the central methine proton, which enables post-cyclization functionalization.


)

Introduction & Mechanistic Utility[1][2][3]

This compound acts as a geminal bis-electrophile . In drug discovery, it is primarily used to synthesize cyclic disulfonamides (sultams), which serve as hydrolytically stable bioisosteres for cyclic ureas, guanidines, and peptides.

Key Structural Advantages:
  • Gem-Disulfonyl Moiety: The

    
     core introduces a rigid tetrahedral geometry that constrains the conformational space of attached pharmacophores.
    
  • C-H Acidity: The proton on the central carbon (C1) is flanked by two electron-withdrawing sulfonyl groups, rendering it significantly acidic (

    
    ). This allows for late-stage alkylation , enabling the introduction of side chains after the scaffold has been formed.
    
  • Metabolic Stability: The cyclic disulfonamide linkage is highly resistant to proteases and esterases, making it an ideal motif for peptidomimetics.

Reagent Handling & Preparation

Safety Warning: this compound is a corrosive lachrymator. It reacts violently with water and alcohols. All manipulations must occur in a fume hood under an inert atmosphere (


 or Ar).
  • Appearance: Colorless to pale yellow liquid or low-melting solid.

  • Solubility: Soluble in DCM, THF, Ethyl Acetate, and Chloroform. Reacts with DMSO and DMF (avoid as solvents).

  • Storage: Store at

    
     under argon. If the liquid turns dark or cloudy, distill under reduced pressure before use.
    

Protocol A: Synthesis of 1,3,4,7-Dithiadiazepine Scaffolds (Cyclization)

This protocol describes the reaction of this compound with a 1,2-diamine (e.g., ethylenediamine) to form a 7-membered cyclic disulfonamide. High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

Materials
  • Reagent A: this compound (1.0 eq)

  • Reagent B:

    
    -Dialkyl-ethylenediamine (1.0 eq) (Primary amines can be used but may require protecting groups to prevent over-reaction).
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • System Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and two pressure-equalizing addition funnels.

  • Solvent Charge: Add anhydrous DCM to the flask. The volume should be sufficient to maintain a final concentration of

    
     to promote cyclization.
    
  • Reagent Preparation:

    • Funnel A: Dissolve this compound (10 mmol) in 50 mL DCM.

    • Funnel B: Dissolve the diamine (10 mmol) and Base (22 mmol) in 50 mL DCM.

  • Cooling: Cool the reaction flask to

    
     using an ice bath.
    
  • Simultaneous Addition: Simultaneously add the contents of Funnel A and Funnel B dropwise into the cooled solvent over a period of 2–4 hours .

    • Note: Slow, simultaneous addition ensures that the concentration of unreacted monomers remains low, suppressing polymer formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup:

    • Wash the organic phase with 1M HCl (

      
       mL) to remove excess base and amine.
      
    • Wash with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO2, EtOAc/Hexanes gradient).

Quantitative Data: Typical Yields
Diamine SubstrateRing SizeProduct TypeTypical Yield
Ethylenediamine7-membered1,3,4,7-Dithiadiazepine45-60%
1,3-Propanediamine8-membered1,3,4,8-Dithiadiazocine30-50%
o-Phenylenediamine7-memberedBenzo-fused analog55-70%

Protocol B: Late-Stage Functionalization (C-Alkylation)

A unique feature of gem-disulfonyl scaffolds is the ability to alkylate the central carbon. This allows researchers to synthesize a library of analogs from a single core scaffold.

Mechanism

The proton at the 2-position (between the sulfonyls) is removed by a base, generating a stabilized carbanion which attacks an alkyl halide.

Methodology
  • Dissolution: Dissolve the cyclic disulfonamide scaffold (from Protocol A) in anhydrous Acetone or DMF.

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.0 eq) or Sodium Hydride (NaH, 1.1 eq) at 
    
    
    
    . Stir for 30 minutes.
  • Alkylation: Add the Alkyl Halide (

    
    , 1.2 eq) dropwise.
    
  • Reaction: Heat to

    
     (if using 
    
    
    
    /Acetone) or stir at RT (if using NaH/DMF) for 4-16 hours.
  • Isolation: Pour into ice water. If the product precipitates, filter it. Otherwise, extract with EtOAc.

Visualization of Workflows

Reaction Scheme: Cyclization and Functionalization

ReactionScheme Reagent 1,1-Ethanedisulfonyl Chloride Intermediate Linear Intermediate Reagent->Intermediate Slow Addition (DCM, 0°C) Diamine 1,2-Diamine (R-NH-CH2-CH2-NH-R) Diamine->Intermediate Scaffold Cyclic Scaffold (1,3,4,7-Dithiadiazepine) Intermediate->Scaffold Cyclization (-2 HCl) Alkylated Functionalized Scaffold (C-Alkylated) Scaffold->Alkylated 1. Base (K2CO3) 2. Alkyl Halide (R'-X)

Caption: Reaction pathway from reagents to cyclic scaffold and subsequent late-stage alkylation.

Experimental Workflow Diagram

Workflow Setup Setup: 3-Neck Flask N2 Atmosphere, 0°C Dilution High Dilution Strategy (<0.05 M final conc.) Setup->Dilution Addition Simultaneous Dropwise Addition (Reagent + Diamine) Dilution->Addition Reaction Stir 12h @ RT Addition->Reaction Quench Acid Wash (1M HCl) Remove Base/Amine Reaction->Quench Purify Recrystallization or Flash Column (SiO2) Quench->Purify

Caption: Step-by-step experimental workflow for minimizing polymerization and maximizing scaffold yield.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oligomer/Polymer Formation Concentration too high.Increase solvent volume; ensure simultaneous slow addition of both reagents.
Low Yield Hydrolysis of sulfonyl chloride.[1]Ensure all solvents are anhydrous; use fresh reagent; keep system under

.
Incomplete Cyclization Steric hindrance on diamine.Increase reaction temperature to reflux (DCM) after addition is complete.
Dark/Tar Products Exothermic degradation.Maintain strict

during addition; add reagents more slowly.

References

  • VulcanChem. (2024). This compound: Product Specifications and Applications. Retrieved from

  • ChemBK. (2024). 1,1-Ethanedisulfonyl dichloride: Properties and Synthesis. Retrieved from

  • BenchChem. (2025). Sulfonyl Chloride Reactivity and Scaffold Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of gem-Disulfonyl Enamines and Related Scaffolds. PubMed Central. Retrieved from

Sources

Troubleshooting & Optimization

preventing hydrolysis of 1,1-ethanedisulfonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis & Decomposition During Reactions Document ID: TSC-EDC-001 Status: Active Audience: Synthetic Chemists, Process Engineers, Drug Discovery Leads[1][2]

Executive Summary: The Stability Paradox

1,1-Ethanedisulfonyl chloride (EDC) presents a unique challenge compared to standard sulfonyl chlorides (like tosyl or mesyl chloride).[1][2] Its geminal structure —two electron-withdrawing sulfonyl groups attached to the same carbon—creates two distinct instability vectors:[1]

  • Electrophilicity: The sulfur atoms are highly electron-deficient, making them hyper-sensitive to nucleophilic attack by water (hydrolysis).[1][2]

  • 
    -Proton Acidity:  The protons on the central carbon (C1) are highly acidic (
    
    
    
    estimated < 10).[2] In the presence of moisture and base, this promotes sulfene formation via elimination, which rapidly reacts with water to form sulfonic acid, bypassing the desired coupling reaction.[1]

Immediate Action Required: Treat EDC as significantly more moisture-sensitive than standard reagents.[1][2] Standard "dry" solvents are often insufficient; strict anhydrous protocols (<50 ppm


) are mandatory.[2]

Mechanistic Insight: Why Hydrolysis Happens

To prevent failure, you must understand the enemy. Hydrolysis of EDC is not just a simple substitution; it is a competition between three pathways.

The Decomposition Pathways
  • Direct Hydrolysis: Water attacks the sulfur, displacing chloride.[2]

  • Base-Catalyzed Hydrolysis: A base (pyridine/TEA) deprotonates water, making it a stronger nucleophile.[1][2]

  • Sulfene-Mediated Decomposition (Critical): Base removes the acidic

    
    -proton, eliminating 
    
    
    
    to form a transient sulfene intermediate.[1][2] This highly reactive species is instantly trapped by any water present.[2]

EDC_Decomposition EDC 1,1-Ethanedisulfonyl Chloride (EDC) Sulfene Sulfene Intermediate (Highly Reactive) EDC->Sulfene Base (Elimination) Product Desired Sulfonamide/ Ester EDC->Product Amine/Alcohol (Anhydrous) Acid 1,1-Ethanedisulfonic Acid (Dead End) EDC->Acid Direct Hydrolysis Base Base (TEA/Pyridine) Water Trace Water (>50 ppm) Water->Acid Nucleophilic Attack Sulfene->Product Amine Trap Sulfene->Acid Water Trap

Figure 1: The "Sulfene Trap."[1][2] Note that base—usually added to drive the reaction—can accelerate decomposition if any water is present by triggering the sulfene pathway.

Standard Operating Procedure (SOP): The Zero-Water Protocol

Objective: Coupling EDC with an amine/alcohol while maintaining hydrolysis < 1%.

A. Reagent Preparation
ComponentSpecificationVerification Method
Solvent DCM, THF, or MeCN (Anhydrous)Karl Fischer Titration (< 50 ppm) or activated molecular sieves (3Å/4Å) for 24h.[1][2]
Base DIPEA (Hünig's Base) or 2,6-LutidineDistilled over

or KOH.[1][2] Avoid nucleophilic bases (DMAP) if moisture risk exists.[2]
Glassware Oven-dried (

, >4h)
Flame-dried under vacuum is preferred.[1][2]
Atmosphere Argon or Nitrogen (Dry)Positive pressure balloon or Schlenk line.[2]
B. Reaction Protocol
  • The Setup:

    • Purge the reaction flask with Argon for 10 minutes.

    • Add the amine/alcohol substrate and the anhydrous base to the solvent.

    • Cool the mixture to -10°C to 0°C . Reason: Low temperature suppresses the rate of hydrolysis and sulfene formation relative to the desired amidation.

  • The Addition (Critical Step):

    • Dissolve EDC in a minimal amount of anhydrous solvent in a separate, dry vial.

    • Add the EDC solution dropwise to the reaction mixture over 15–30 minutes.

    • Do not add solid EDC directly.[2] Opening the flask exposes it to atmospheric humidity.

  • The Incubation:

    • Allow to warm to room temperature only after addition is complete.

    • Monitor via TLC or LC-MS.[1][2] Note: EDC hydrolyzes on silica; monitor the disappearance of the amine or formation of product.

  • The Quench:

    • Once complete, quench with dilute HCl (1M) or saturated

      
      .[2]
      
    • Why Acidic Quench? It protonates any remaining amine and prevents basic hydrolysis of the formed product during workup.

Troubleshooting Matrix

Diagnose issues based on observable symptoms.

SymptomProbable CauseCorrective Action
Immediate white precipitate upon addition A. Amine Hydrochloride Salt (Normal)B. Sulfonic Acid Salt (Hydrolysis)Test: Take a small aliquot and add water.[1][2] If it dissolves instantly and pH is acidic, it is likely the amine salt (proceed). If LC-MS shows mass corresponding to

, your solvent was wet.[1][2]
Low Yield (<40%) despite full reagent consumption Sulfene Pathway Dominance The base was too strong or added too fast, promoting elimination over substitution.[2] Switch to a milder base (e.g.,

in biphasic system) or lower the temperature to -20°C.
EDC bottle has liquid droplets or crust Atmospheric Hydrolysis The reagent has decomposed in the bottle. Do not use. Distill under high vacuum if liquid, or recrystallize if solid (rare).[2] Buy fresh ampules.
Exotherm during addition Runaway Reaction High local concentration.[2] Slow down addition rate. Ensure vigorous stirring to dissipate heat.

Frequently Asked Questions (FAQ)

Q: Can I use Schotten-Baumann conditions (Water/DCM biphasic) for EDC? A: Proceed with extreme caution. While standard sulfonyl chlorides (like TsCl) tolerate biphasic conditions, EDC's high water solubility and reactivity often lead to massive hydrolysis losses.[1][2] If you must use aqueous conditions, use an inorganic base (


) and keep the organic phase volume high to sequester the EDC, and work at 

.

Q: Why avoid DMAP (Dimethylaminopyridine)? A: DMAP is a nucleophilic catalyst.[2] It forms a highly reactive N-sulfonylpyridinium intermediate.[1][2] While this accelerates the desired reaction, it also accelerates hydrolysis by orders of magnitude if trace water is present [1]. For EDC, the risk outweighs the benefit unless strictly anhydrous conditions are guaranteed.

Q: My EDC is a liquid, but some sources say it's a solid. Which is it? A: this compound (CAS 73593-34-7) is typically a liquid at room temperature (Melting Point


) [2].[1][2][3] If you see solids, it may be frozen (if stored cold) or, more likely, it is hydrolyzed 1,1-ethanedisulfonic acid  precipitate.[1][2] Check the melting point; the acid is a high-melting solid.

Q: How do I remove excess EDC during workup? A: Add a nucleophilic scavenger like morpholine or dimethylaminopropylamine (1.5 eq relative to excess) 15 minutes before workup.[2] This converts excess EDC into a water-soluble sulfonamide that washes away during the acid extraction.[2]

Workflow Visualization

Workflow Start Start: Reagent Check SolventCheck Is Solvent <50ppm H2O? Start->SolventCheck DrySolvent Dry Solvent (Mol Sieves/Distill) SolventCheck->DrySolvent No BaseSelect Select Base SolventCheck->BaseSelect Yes DrySolvent->SolventCheck TempCtrl Cool to -10°C BaseSelect->TempCtrl Use Non-Nucleophilic (DIPEA/Lutidine) Addition Dropwise Addition of EDC (Diluted in Solvent) TempCtrl->Addition Monitor Monitor Reaction (TLC/LCMS) Addition->Monitor Quench Acidic Quench (1M HCl) Monitor->Quench Complete

Figure 2: Decision tree for ensuring anhydrous integrity during EDC coupling.

References

  • King, J. F., et al. (1992).[1][2][4] "Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides." Journal of the American Chemical Society. 114(5), 1743–1749.[4]

  • ChemBK. (2024).[2] "1,1-Ethanedisulfonyl dichloride Properties and Safety." ChemBK Chemical Database.[2]

  • BenchChem. (2025).[2][5] "Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." BenchChem Technical Library.

  • PubChem. (2025).[2] "Ethane-1,2-disulfonyl dichloride Compound Summary." National Library of Medicine.[2] (Note: Used for comparative physicochemical property verification).[2]

Sources

Technical Support Guide: Anhydrous Protocols for 1,1-Ethanedisulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Mechanistic Insight

The "Geminal" Challenge

Working with 1,1-ethanedisulfonyl chloride (EDC) presents a dual challenge distinct from standard reagents like Tosyl chloride.

  • Bifunctionality: It possesses two electrophilic sulfonyl centers, doubling the hydrolysis risk per molecule.

  • 
    -Proton Acidity:  The methylene protons at the C1 position are flanked by two strong electron-withdrawing sulfonyl groups. This makes them significantly acidic (
    
    
    
    approx. 10-12).

Why Anhydrous Conditions are Non-Negotiable: In the presence of moisture, EDC does not merely degrade; it generates a self-propagating acidic cycle.

  • Hydrolysis:

    
    
    
  • The Trap: The generated

    
     is gaseous and corrosive, but the sulfonic acid (
    
    
    
    ) is a strong non-volatile acid that can protonate your nucleophile (amine/alcohol), rendering it unreactive.
  • Base Sensitivity: If you use strong bases to scavenge acid, you risk deprotonating the C1 carbon, leading to potential sulfene intermediates or polymerization, rather than the desired substitution.

Experimental Setup & Protocol

Reagent & Solvent Specifications
ComponentSpecificationPreparation / Pre-treatment
Solvent A (Primary) Dichloromethane (DCM)Distilled over

or passed through activated alumina columns.
Solvent B (Alternative) Tetrahydrofuran (THF)Critical: Must be inhibitor-free and distilled from Na/Benzophenone.
Base (Scavenger) Triethylamine (TEA) or PyridineDistilled over KOH or

and stored over activated 4Å molecular sieves.
Inert Gas Argon (preferred) or NitrogenPassed through a drying tube (

or Drierite) before entering the manifold.
Glassware BorosilicateOven-dried at 120°C for >4 hours; assembled while hot under inert gas flow.
The "Drop-Wise" Protocol (Standard Operating Procedure)

Objective: Synthesis of a 1,1-ethanedisulfonamide derivative without hydrolysis or sulfene side-reactions.

  • System Inertization:

    • Flame-dry a 2-neck round bottom flask (RBF) under vacuum.

    • Backfill with Argon. Repeat 3x.

  • Solvent Charge:

    • Cannulate anhydrous DCM into the RBF.

    • Cool to -10°C to 0°C (Ice/Salt bath). Low temp is crucial to suppress C1-deprotonation.

  • Reagent Addition:

    • Dissolve this compound in a minimal amount of anhydrous DCM in a separate dry vial.

    • Add slowly to the RBF.

  • Nucleophile & Base Addition (The Critical Step):

    • Mix your amine (nucleophile) with the dry base (TEA/Pyridine) in a separate syringe.

    • Add drop-wise over 30-60 minutes.

    • Reasoning: High local concentrations of base can trigger elimination pathways. Slow addition ensures the sulfonyl chloride is always in excess until the end.

  • Quench:

    • Only after TLC confirms consumption of EDC, quench with dilute aqueous HCl (to remove excess amine) or saturated

      
      .
      

Visualizing the Reactivity Pathways

The following diagram illustrates the competition between the desired pathway and the moisture-induced failure mode.

EDC_Reactivity cluster_success Desired Pathway (Anhydrous) cluster_fail Failure Mode (Moisture Ingress) EDC 1,1-Ethanedisulfonyl Chloride Inter Tetrahedral Intermediate EDC->Inter Slow Addition Acid Sulfonic Acid + HCl (Gas) EDC->Acid Hydrolysis (Fast) Amine Amine (R-NH2) + Dry Base Amine->Inter Product 1,1-Ethanedisulfonamide (Target) Inter->Product -HCl (Captured by Base) Water H2O (Trace Moisture) Salt Amine-HCl Salt (Precipitate) Acid->Salt Protonates Nucleophile

Figure 1: Mechanistic competition between sulfonylation and hydrolysis. Note that the acid generated by hydrolysis deactivates the nucleophile by converting it to a salt.

Troubleshooting Center (FAQs)

Q1: My reaction mixture is fuming when I open the septum. What happened?

Diagnosis: Significant Hydrolysis.[1] Mechanism: The "fume" is Hydrogen Chloride (HCl) gas reacting with atmospheric moisture to form hydrochloric acid mist. Root Cause:

  • The inert gas line was compromised.

  • The solvent contained >50 ppm water.[2] Corrective Action: Abort the reaction. The stoichiometry is now ruined. Check your solvent drying system (Karl Fischer titration recommended) and ensure your nitrogen/argon line has an active drying tube.

Q2: I see a heavy white precipitate immediately upon adding the base. Is this my product?

Diagnosis: Likely Amine Hydrochloride Salts (Triethylamine-HCl or Pyridine-HCl). Analysis: This is actually a good sign if the reaction is proceeding. The base scavenges the HCl released during substitution, forming an insoluble salt in DCM. Verification: Take a small aliquot, wash with water, and check the organic layer by TLC. If the spot corresponds to the product, the precipitate is just the byproduct salt. Filter it off at the end.

Q3: My yield is low (<40%), and I see starting material remaining.

Diagnosis: Nucleophile Deactivation. Mechanism: If the equipment wasn't strictly dry, generated HCl protonated your amine (


). The ammonium species is not nucleophilic and cannot attack the sulfonyl chloride.
Solution: 
  • Increase the equivalents of base (from 2.2 eq to 3.0 eq).

  • Add a "sacrificial" portion of EDC (10% excess) to consume trace water before adding the amine.

Q4: Can I use DMF or DMSO to improve solubility?

Recommendation: Avoid if possible. Reasoning: DMF and DMSO are highly hygroscopic. Even "anhydrous" bottles often contain enough water to hydrolyze sulfonyl chlorides rapidly. Furthermore, DMSO can react with sulfonyl chlorides in a Pummerer-like rearrangement or oxidation, destroying the reagent. Stick to DCM, Chloroform, or THF.

References

  • BenchChem. (2025).[1][3] this compound: Properties and Synthetic Methodologies. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Sulfonyl Chlorides and Sulfonamides. Retrieved from

  • National Institutes of Health (NIH). (2022). Mechanistic studies of the solvolysis of alkanesulfonyl halides. PMC8763021. Retrieved from

  • ChemBK. (2024). 1,1-Ethanedisulfonyl dichloride Safety and Handling. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent drying protocols).

Sources

managing side reactions of 1,1-ethanedisulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Side Reactions of 1,1-Ethanedisulfonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when working with this compound (also known as ethane-1,1-disulfonyl chloride). This reagent is a highly versatile bis-electrophilic building block used to synthesize bis-sulfonamides, sulfonate esters, and complex heterocyclic scaffolds[1].

However, the geminal proximity of two strongly electron-withdrawing sulfonyl chloride groups on a single carbon atom renders the sulfur centers exceptionally electrophilic. This unique electronic environment is the root cause of its three most notorious side reactions: rapid hydrolysis, thermal degradation (tarring), and unwanted intermolecular cross-linking[1][2]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your synthetic success.

Part 1: Troubleshooting Guide & FAQs

Q1: My yield of bis-sulfonamide is exceptionally low, and NMR shows a mixture of unreacted amine and a highly polar by-product. What is happening? A1: You are likely observing rapid hydrolysis . This compound is exquisitely sensitive to moisture. Water acts as a nucleophile, attacking the highly electrophilic sulfur atoms and displacing the chloride ions to form 1,1-ethanedisulfonic acid[1].

  • Causality: The inductive pull of the two adjacent

    
     groups significantly lowers the activation energy for nucleophilic attack compared to standard mono-sulfonyl chlorides. Even trace moisture in your solvent or atmospheric humidity during transfer will outcompete your target amine, neutralizing the reagent.
    
  • Solution: Utilize rigorous Schlenk techniques. Ensure your amine is freshly distilled and solvents are dried over molecular sieves.

Q2: During the reaction or distillation of this compound, the mixture turns into a black, viscous, insoluble tar that seizes the magnetic stir bar. How can I prevent this? A2: This is a known issue of thermal degradation and polymerization . When this compound or its precursors are subjected to prolonged heating (typically ≥110°C), the compound undergoes severe decomposition, generating an insoluble black viscous by-product that makes stirring impossible[2].

  • Causality: At elevated temperatures, the carbon-sulfur bonds become labile, leading to the generation of reactive radical or carbene-like intermediates that rapidly polymerize into a tar matrix.

  • Solution: Strictly control reaction temperatures. Never exceed 90°C–100°C during synthesis or purification unless under high vacuum. If distillation is required, use a short-path apparatus under high vacuum to lower the boiling point.

Q3: When reacting this compound with a diamine to form a heterocyclic ring, I am getting an insoluble precipitate rather than the desired cyclic product. A3: You are experiencing intermolecular cross-linking (polymerization) . Because the reagent possesses two reactive sites, the initial reaction with a dinucleophile forms a linear mono-substituted intermediate. If the local concentration of the reactants is too high, the remaining sulfonyl chloride group will react with a different diamine molecule rather than cyclizing intramolecularly[1].

  • Causality: Intermolecular collisions scale with concentration, whereas intramolecular cyclization is concentration-independent.

  • Solution: Implement the Ziegler-Ruggli high-dilution principle. Add both the diamine and the this compound simultaneously and very slowly into a large volume of vigorously stirred solvent.

Part 2: Mechanistic Pathway Visualizations

G EDC 1,1-Ethanedisulfonyl Chloride Hydrolysis 1,1-Ethanedisulfonic Acid (Inactive) EDC->Hydrolysis Trace H2O (Hydrolysis) Aminolysis Bis-sulfonamide (Target Product) EDC->Aminolysis 2 eq. R-NH2 (Anhydrous Aminolysis)

Divergent pathways of this compound: Hydrolysis vs. Aminolysis.

G Start Linear Mono-substituted Intermediate Cyclic Heterocyclic Ring (Intramolecular) Start->Cyclic High Dilution (Low Conc.) Polymer Cross-linked Polymer (Intermolecular) Start->Polymer High Concentration

Concentration-dependent intermediate fate: Intramolecular cyclization vs. polymerization.

Part 3: Quantitative Data Summarization

The following table summarizes the causal relationship between reaction conditions and the resulting product profiles to help you optimize your experimental design.

Reaction ConditionPrimary PathwayMajor ProductDominant Side ReactionExpected Target Yield
Anhydrous, <0°C Nucleophilic SubstitutionBis-sulfonamide / EsterNone (Suppressed)>85%
Ambient Moisture Hydrolysis1,1-Ethanedisulfonic AcidComplete Reagent Loss<10%
High Temp (>110°C) Thermal DegradationBlack Viscous TarPolymerization/Decomposition0% (Reaction Seizes)
High Conc. (Dinucleophiles) Intermolecular AttackPolymeric PrecipitateCross-linking<15%
High Dilution (Dinucleophiles) Intramolecular AttackHeterocyclic RingMinor Oligomerization60–80%

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow you to verify the success of each step before proceeding.

Protocol A: Anhydrous Aminolysis for Bis-sulfonamide Synthesis Objective: Synthesize N,N'-substituted ethane-1,1-disulfonamides while completely suppressing hydrolysis[1].

  • System Preparation: Flame-dry a 2-neck round-bottom flask under vacuum, then purge with ultra-high purity Argon.

    • Validation Check: A moisture indicator strip in the exhaust line should remain completely uncolored.

  • Reagent Loading: Dissolve the primary amine (2.2 equivalents) and an organic base (e.g., anhydrous triethylamine, 2.5 equivalents) in anhydrous dichloromethane (DCM). Chill the mixture to -10°C using an ice-brine bath.

  • Electrophile Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel to the chilled amine solution.

    • Causality: The low temperature suppresses the exothermic degradation and favors the kinetic substitution product.

  • Reaction Monitoring: Stir for 2 hours at 0°C.

    • Validation Check: Perform TLC (Hexane:EtOAc). The disappearance of the highly mobile this compound spot confirms completion.

  • Quench and Extract: Quench with ice-cold saturated aqueous

    
    . Extract the organic layer, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure (bath temperature <30°C to prevent thermal degradation).

Protocol B: High-Dilution Cyclization with Dinucleophiles Objective: Synthesize a heterocyclic ring using a diamine while preventing cross-linked tar formation.

  • Solvent Reservoir: Add 500 mL of anhydrous THF and 2.5 equivalents of DIPEA to a 1 L round-bottom flask. Stir vigorously (800+ RPM) at 0°C.

  • Dual-Syringe Setup: Prepare two separate gas-tight syringes:

    • Syringe 1: this compound (1.0 eq) in 50 mL THF.

    • Syringe 2: Dinucleophile (e.g., ethylenediamine, 1.0 eq) in 50 mL THF.

  • Simultaneous Addition: Using a dual-channel syringe pump, add both solutions simultaneously into the vortex of the stirring THF at a rate of 2 mL/hour.

    • Causality: This ensures the steady-state concentration of the reactive linear intermediate remains near zero, statistically forcing the second nucleophilic attack to occur intramolecularly.

  • Validation Check: The reaction mixture should remain clear or slightly cloudy. If a heavy, gummy precipitate forms, the addition rate is too fast, and cross-linking is occurring.

  • Workup: Once addition is complete, allow the mixture to warm to room temperature, filter any minor oligomeric salts, and concentrate the filtrate under vacuum.

References

  • Benchchem. "this compound|C2H4Cl2O4S2". Benchchem.
  • Google Patents. "WO2015064712A1 - Method for producing methylene-disulfonic acid compound".

Sources

Diagnostic Workflow: Isolating the Root Cause of Low Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bis-Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Synthesizing bis-sulfonamides—whether from diamines and sulfonyl chlorides or disulfonyl chlorides and amines—presents unique kinetic and thermodynamic challenges. This guide deconstructs the causality behind common failures such as premature precipitation, competitive hydrolysis, and incomplete substitutions, providing you with self-validating workflows to maximize your reaction yield.

Before adjusting your stoichiometry or changing solvents, you must identify the primary failure mode of your reaction. The decision tree below outlines the mechanistic logic for troubleshooting poor conversions.

TroubleshootingTree Start Low Bis-Sulfonamide Yield? LCMS Analyze Crude via LC-MS Start->LCMS Hydrolysis High Sulfonic Acid (Hydrolysis) LCMS->Hydrolysis Mono High Mono-Sulfonamide (Incomplete Rxn) LCMS->Mono Insoluble Precipitation/Poor Mixing (Mass Transfer) LCMS->Insoluble Sol1 Use Anhydrous DCM/THF Fresh Sulfonyl Chloride Hydrolysis->Sol1 Sol2 Increase Temp/Equivalents Add DMAP Catalyst Mono->Sol2 Sol3 Switch to Schotten-Baumann or DES (ChCl/Gly) Insoluble->Sol3

Decision tree for troubleshooting low yields in bis-sulfonamide synthesis.

Mechanistic Troubleshooting FAQs

Q1: My LC-MS shows a massive peak for sulfonic acid instead of the desired product. How do I prevent sulfonyl chloride hydrolysis? A1: Causality: Sulfonyl chlorides are highly electrophilic and acutely moisture-sensitive. If water is present in your solvent or amine base, it competes as a nucleophile. This leads to rapid hydrolysis, forming sulfonic acid and hydrochloric acid (HCl)[1]. The generated HCl protonates your amine starting material, converting it into an unreactive ammonium salt and effectively killing the reaction. Solution: You must ensure strict anhydrous conditions. Use freshly distilled or molecular-sieve-dried solvents (e.g., DCM, THF). If using a liquid organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), verify it is completely dry. Alternatively, if your substrate allows, pivot to a biphasic Schotten-Baumann system where the kinetics of amine nucleophilic attack outpace aqueous hydrolysis[2].

Q2: I am predominantly isolating mono-sulfonamide. Why is the second sulfonylation failing? A2: Causality: The formation of the first sulfonamide linkage drastically alters the electronic and steric environment of the molecule. The electron-withdrawing nature of the newly formed sulfonamide group reduces the nucleophilicity of the remaining amine (in diamines) or the electrophilicity of the second sulfonyl group (in disulfonyl chlorides like methanedisulfonyl dichloride[3]). Solution: To overcome this kinetic barrier, increase the equivalents of the sulfonylating agent (2.5–3.0 eq) and the base. Elevate the temperature slightly or introduce a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive sulfonylpyridinium intermediate that accelerates the second substitution step.

Q3: The reaction mixture turns into an unstirrable paste shortly after adding the sulfonyl chloride. How does this affect yield? A3: Causality: Bis-sulfonamides and their intermediate salts often exhibit notoriously poor solubility in standard non-polar organic solvents. When they precipitate prematurely, it causes severe mass transfer limitations. Unreacted starting materials become trapped inside the solid matrix, halting the reaction prematurely. Solution: Switch to a more polar aprotic solvent (e.g., DMF, DMAc) or utilize Deep Eutectic Solvents (DES). Recent advancements show that Choline Chloride/Glycerol (ChCl/Gly) systems provide excellent solubilizing power, yielding up to 97% for sulfonamides under aerobic conditions[4].

Optimization Parameters: Solvent and Base Systems

Selecting the correct solvent and base combination is the most critical variable in optimizing bis-sulfonamide yields. The table below synthesizes the quantitative and mechanistic impacts of various systems.

System TypeTypical ReagentsMechanism of ActionYield Impact & Best Use Case
Anhydrous Organic DCM + TEA or DIPEAThe organic base scavenges the generated HCl, keeping the amine deprotonated and nucleophilic.High Yield (80-95%) for highly reactive, soluble substrates[5]. Fails if intermediates precipitate.
Nucleophilic Catalysis Pyridine or DCM + DMAPForms a highly reactive, transient sulfonylpyridinium intermediate, lowering the activation energy barrier.Moderate to High Yield (70-90%) for sterically hindered or electronically deactivated amines.
Biphasic (Schotten-Baumann) EtOAc/Water + Na₂CO₃The inorganic base resides in the aqueous phase, continuously neutralizing HCl without protonating the organic amine.High Yield (75-90%) [2]. Overcomes solubility issues; ideal for bis-sulfonamides prone to precipitation.
Deep Eutectic Solvents (DES) ChCl/Glycerol + Et₃NEnhances solubility and reaction rates via dense hydrogen-bonding networks. Environmentally benign.Exceptional Yield (up to 97%) [4]. Best for green chemistry initiatives and highly insoluble products.

Self-Validating Protocol: Biphasic Bis-Sulfonamide Synthesis (Schotten-Baumann)

The traditional anhydrous method often fails for bis-sulfonamides due to intermediate precipitation. This modified Schotten-Baumann protocol utilizes kinetic trapping and a biphasic system to ensure complete conversion while maintaining solubility[2].

Mechanistic Foundation:

Mechanism Amine Amine (Nucleophile) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Sulfonyl Sulfonyl Chloride (Electrophile) Sulfonyl->Intermediate Deprotonation Base Deprotonation (-HCl) Intermediate->Deprotonation Cl- Elimination Product Sulfonamide Product Deprotonation->Product

Simplified nucleophilic acyl substitution-like mechanism for sulfonamide formation.

Step-by-Step Methodology:

  • Preparation of the Amine Phase: Dissolve the diamine (1.0 eq) in a suitable organic solvent (e.g., Ethyl Acetate or 2-MeTHF) at a concentration of 0.2 M.

    • Causality: 2-MeTHF provides excellent phase separation and solubilizes most bis-sulfonamide intermediates better than DCM.

  • Preparation of the Aqueous Base: Prepare a 2.0 M aqueous solution of Na₂CO₃ (3.0 eq). Add this to the organic phase.

    • Causality: The inorganic base acts as an irreversible HCl sink. Because it remains in the aqueous layer, it does not interfere with the organic nucleophile.

  • Biphasic Mixing: Begin vigorous mechanical stirring (at least 800 RPM).

    • Validation Checkpoint 1: The mixture must form a fine, milky emulsion. Poor stirring will lead to mass transfer failure and high mono-sulfonamide impurities.

  • Electrophile Addition: Dissolve the sulfonyl chloride (2.2 eq) in a minimal amount of the organic solvent. Add this solution dropwise to the emulsion at 0 °C over 30 minutes.

    • Causality: Dropwise addition at low temperatures controls the exothermic reaction and kinetically favors the amine nucleophilic attack over aqueous hydrolysis.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Validation Checkpoint 2: Stop stirring and allow the layers to separate. Test the pH of the aqueous layer. It must remain basic (pH > 8). If it has dropped below 8, the HCl is not being neutralized, indicating a need for additional Na₂CO₃.

  • Workup & Purification: Separate the organic layer. Wash sequentially with 1.0 M HCl (to protonate and remove any trace unreacted amine into the aqueous phase), followed by saturated brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bis-sulfonamide.

References

  • Source: benchchem.
  • Source: mdpi.
  • Source: mdpi.
  • Source: uniba.
  • Source: benchchem.

Sources

Technical Support Center: 1,1-Ethanedisulfonyl Chloride Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Protocol Guide for Bis-Electrophilic Scaffolds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical failure point in 1,1-ethanedisulfonyl chloride (1,1-EDSC) workflows: temperature control .

Because 1,1-EDSC possesses two highly reactive sulfonyl chloride groups on a single carbon backbone, it is an exceptional bis-electrophilic building block for sulfonamide and polymer synthesis. However, this dense functionalization makes the compound thermodynamically fragile. The guidelines below are engineered to help you establish self-validating, fail-safe protocols that prevent thermal decomposition and maximize your synthetic yield.

Diagnostic FAQs: Thermal & Kinetic Troubleshooting

Q: Why does my this compound synthesis mixture turn dark brown, accompanied by vigorous gas evolution? A: This is a classic signature of thermal decomposition. The direct chlorination of 1,1-ethanedisulfonic acid using sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) is a highly exothermic process[1]. If the internal reaction temperature exceeds 5 °C, the localized thermal energy cleaves the C-S bonds. This triggers a desulfonation cascade that releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, leading to a dark, degraded mixture[2]. To prevent this, active cooling and strict control of the chlorinating agent addition rate are mandatory.

Q: During the synthesis of bis-sulfonamides, my yield is unexpectedly low (<40%) despite complete consumption of the 1,1-EDSC starting material. What is causing this? A: The dual sulfonyl chloride groups make 1,1-EDSC exceptionally reactive. When reacting with primary or secondary amines, the nucleophilic attack is highly exothermic[1]. If the reaction is not strictly maintained at 0 °C during the amine addition, the generated heat accelerates competitive side reactions, such as hydrolysis (if trace moisture is present) or oligomerization. The low yield is a direct consequence of these thermal excursions degrading the highly reactive intermediate before the second amine equivalent can successfully couple[2].

Q: Can I scale up the batch synthesis of this compound safely? A: Scaling up batch reactions of aliphatic disulfonyl chlorides introduces significant heat transfer limitations. Because the surface-area-to-volume ratio decreases in larger flasks, the exothermic heat of chlorination cannot dissipate quickly enough, leading to thermal runaway. For scale-up, it is highly recommended to transition to continuous flow chemistry. Flow reactors provide a high space-time yield and exquisite temperature control, circumventing the thermal runaway risks inherent to batch processing[3].

Quantitative Reaction Parameters

To establish a self-validating system, researchers must monitor the physical parameters of the reaction in real-time. Table 1 outlines the critical thermodynamic thresholds required to maintain the structural integrity of 1,1-EDSC.

Table 1: Thermodynamic and Kinetic Control Parameters for 1,1-EDSC Reactions

ParameterOptimal RangeMechanistic RationaleConsequence of Deviation
Internal Temperature 0 °C to 5 °CSuppresses thermal desulfonation and radical-mediated decomposition pathways.Darkening of mixture, SO₂/HCl gas evolution, yield <40%.
Reagent Addition Rate ≤ 0.1 equiv/minPrevents localized thermal spikes and maintains homogenous heat dissipation.Rapid exotherm, localized boiling of solvent (e.g., CS₂ or DCM).
Atmosphere Dry N₂ or ArgonPrevents competitive hydrolysis of the highly electrophilic -SO₂Cl groups.Formation of sulfonic acid impurities, reduced electrophilicity.
Solvent Anhydrous CS₂ or DCMInertness to chlorinating agents; provides a sufficient heat sink for exothermic energy.Solvent participation in side reactions; poor thermal mass transfer.

Excursion Management Workflow

When dealing with exothermic reactions, visual and thermal cues must trigger immediate corrective actions. Follow the logic matrix below if you suspect a thermal excursion during your synthesis.

ThermalExcursion Start Reaction Yield < 50% or Discoloration? CheckTemp Review Internal Temperature Profile Start->CheckTemp TempHigh T > 5 °C during Reagent Addition CheckTemp->TempHigh Yes TempLow T maintained strictly at 0-5 °C CheckTemp->TempLow No ActionHigh Halt Addition. Increase Active Cooling. TempHigh->ActionHigh CheckRadical Investigate Moisture or Radical Initiators TempLow->CheckRadical Resume Resume Addition at <0.1 equiv/min ActionHigh->Resume

Decision matrix for troubleshooting thermal excursions in this compound synthesis.

Self-Validating Experimental Protocols

Do not rely solely on external bath temperatures; the protocols below integrate internal monitoring to ensure the chemical reality matches your expectations.

Protocol A: Synthesis of this compound

Objective: Convert 1,1-ethanedisulfonic acid to the disulfonyl chloride without triggering desulfonation.

  • Apparatus Setup: Assemble a flame-dried 3-neck flask equipped with a magnetic stirrer, an addition funnel, a nitrogen inlet, and a PTFE-coated internal thermocouple . Self-Validation: The internal thermocouple is non-negotiable; a divergence of >2 °C between the bath and the internal mixture indicates insufficient mixing.

  • Pre-cooling: Suspend 1,1-ethanedisulfonic acid (1.0 equiv) in anhydrous carbon disulfide (CS₂) under a steady stream of nitrogen[1]. Submerge the flask in an ice-salt bath and allow the internal temperature to stabilize at 0 °C.

  • Controlled Addition: Load sulfuryl chloride (SO₂Cl₂, 2.5 equiv) into the addition funnel. Begin dropwise addition (≤ 0.1 equiv/min).

  • Thermal Monitoring: Self-Validation: Watch the thermocouple. If the internal temperature spikes above 3 °C, halt the addition immediately. Wait for the temperature to return to 0 °C before resuming.

  • Completion & Isolation: Stir the mixture at 0–5 °C for 2 hours post-addition. The cessation of HCl/SO₂ off-gassing (monitored via an oil bubbler) confirms reaction completion. Purify the moisture-sensitive product via fractional distillation under an inert atmosphere[1].

Protocol B: Low-Temperature Bis-Sulfonamide Coupling

Objective: React 1,1-EDSC with amines while suppressing exothermic hydrolysis.

  • Amine Preparation: In a 2-neck flask with an internal thermocouple, dissolve the target primary/secondary amine (2.2 equiv) and anhydrous triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM). Cool the solution strictly to 0 °C.

  • Electrophile Addition: Dissolve 1,1-EDSC (1.0 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the amine mixture.

  • Visual & Thermal Validation: Self-Validation: The reaction mixture should remain pale or colorless. A sudden shift to a yellow/brown hue indicates localized heating and decomposition[2]. If this occurs, increase the stirring speed to maximum to ensure rapid heat dissipation and pause the addition.

  • Quenching: Once addition is complete, stir for 1 hour at 0 °C. Quench with ice-cold water to remove amine hydrochloride salts. Perform the aqueous work-up quickly while keeping the biphasic mixture <5 °C to prevent hydrolysis of any unreacted intermediates[2].

References

  • Title: this compound|C2H4Cl2O4S2 - Benchchem Source: benchchem.com URL: 1

  • Title: Preventing decomposition of sulfonyl chloride during reaction - Benchchem Source: benchchem.com URL: 2

  • Title: A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism Source: rsc.org URL: 3

Sources

Technical Support Center: Purification Strategies for 1,1-Ethanedisulfonyl Chloride Products

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the isolation and purification of compounds derived from 1,1-ethanedisulfonyl chloride . As a highly reactive bis-electrophile[1], this reagent is widely utilized by drug development professionals to synthesize complex bis-sulfonamides, sulfonate esters, and novel heterocycles[1]. However, its dual reactive sites and extreme moisture sensitivity frequently lead to complex crude mixtures containing mono-substituted intermediates, unreacted nucleophiles, and hydrolyzed sulfonic acids.

This guide provides field-proven, self-validating protocols to troubleshoot and resolve the most common purification bottlenecks encountered during these workflows.

Workflow Visualization

Workflow A This compound (Bis-electrophile) B Nucleophilic Addition (Amines / Alcohols) A->B Inert Atmosphere 0-5°C C Crude Reaction Mixture (Target & Impurities) B->C Reaction Quench D Liquid-Liquid Extraction (Aqueous Workup) C->D Remove Salts & Acids E Column Chromatography (Silica Gel) D->E Remove Mono- substituted F Recrystallization (Final Polish) E->F Isolate Product G Pure Target Compound (Bis-sulfonamide / Ester) F->G Vacuum Dry

Workflow for the isolation and purification of this compound reaction products.

Troubleshooting Guides & FAQs

Q1: How do I selectively remove unreacted amines and mono-substituted intermediates from my bis-sulfonamide crude mixture?

Causality & Mechanism: this compound reacts with two equivalents of an amine nucleophile to form N,N'-substituted ethane-1,1-disulfonamides[1]. If the reaction does not reach 100% conversion, unreacted amines and partially reacted mono-sulfonamides remain. Because amines possess a lone pair on the nitrogen atom, they are inherently basic. By introducing a strong aqueous acid, we force the protonation of these basic amines, converting them into highly polar, water-soluble ammonium salts. This drastically alters their partition coefficient, driving them out of the organic phase.

Self-Validating Protocol: Acid-Base Liquid-Liquid Extraction

  • Dilution: Dilute the crude mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acid Wash: Add an equal volume of 1M HCl and agitate vigorously in a separatory funnel.

  • Self-Validation Check: After phase separation, extract a single drop of the aqueous layer and test it with pH paper. If the pH is > 2, the acid has been depleted by a high concentration of excess amine. You must add more 1M HCl until the aqueous layer remains strictly acidic (pH 1-2). This proves complete protonation has occurred.

  • Separation: Separate and discard the aqueous layer containing the amine impurities.

ExtractionLogic Crude Crude in Organic Solvent (Product, Amines, Acids) AcidWash Wash with 1M HCl Crude->AcidWash Aq1 Aqueous Phase (Protonated Amines) AcidWash->Aq1 Discard Org1 Organic Phase (Product, Sulfonic Acids) AcidWash->Org1 Retain BaseWash Wash with Sat. NaHCO3 Org1->BaseWash Aq2 Aqueous Phase (Sodium Sulfonate Salts) BaseWash->Aq2 Discard Org2 Organic Phase (Target Product) BaseWash->Org2 Retain & Dry

Logical flowchart of acid-base extraction for separating bis-sulfonamides from impurities.

Q2: My reaction yielded a significant amount of sulfonic acid byproducts. How do I prevent this and purify the target product?

Causality & Mechanism: The sulfonyl chloride functional groups are exceptionally moisture-sensitive[1]. If the reaction temperature exceeds 5°C or if atmospheric moisture infiltrates the system, the highly exothermic substitution process leads to rapid hydrolysis[1]. This side reaction replaces the chloride leaving groups with hydroxyl groups, yielding 1,1-ethanedisulfonic acid. This byproduct is highly acidic and polar, making it detrimental to downstream biological assays or polymerizations.

Self-Validating Protocol: Aqueous Base Scavenging

  • Prevention: Always conduct the synthesis under a strict inert atmosphere (Nitrogen or Argon) and maintain the reaction vessel between 0°C and 5°C[1].

  • Neutralization: Following the acid wash (from Q1), add an equal volume of saturated aqueous NaHCO3 to the retained organic layer.

  • Self-Validation Check: Observe the biphasic mixture for effervescence (CO2 gas evolution). The cessation of bubbling upon subsequent NaHCO3 additions confirms that all sulfonic acids and residual HCl have been neutralized into water-soluble sodium sulfonate salts. Verify the aqueous layer pH is ~8.

  • Verification: Separate the phases and retain the organic layer. Spot the organic layer on a Normal-Phase TLC plate; the complete absence of baseline-retained spots (Rf = 0.0) confirms the successful removal of the sulfonic acid.

Q3: How do I separate the desired bis-sulfonate ester from mono-sulfonate ester using column chromatography?

Causality & Mechanism: Reactions with alcohols to form sulfonate esters can yield statistical mixtures if stoichiometry is not perfectly optimized. The mono-ester retains one highly polar, potentially hydrolyzed sulfonate group, making it significantly more polar than the fully substituted bis-sulfonate ester. Normal-phase silica gel chromatography exploits this polarity differential: the highly polar mono-substituted impurities adsorb strongly to the stationary phase via hydrogen bonding, while the less polar bis-ester elutes much faster.

Self-Validating Protocol: Normal-Phase Silica Gel Chromatography

  • Sample Loading: Dry-load the crude organic mixture onto silica gel. This ensures a narrow elution band and prevents streaking, which is critical for separating structurally similar compounds.

  • Equilibration: Pack a column with silica gel and equilibrate with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Elution: Elute the column using a step-gradient, gradually increasing the polarity to 1:1 Hexanes:Ethyl Acetate.

  • Self-Validation Check: Collect fractions and analyze via TLC (using UV light or a KMnO4 stain). The bis-sulfonate ester will appear at a higher Rf value (e.g., Rf = 0.6). Do not pool fractions until TLC confirms the complete absence of the lower Rf mono-substituted impurity (Rf < 0.2) in those specific tubes.

Q4: What safety and handling precautions must I validate during the purification of these mixtures?

Causality & Mechanism: this compound is a dense, corrosive liquid (1.65 g/cm³) that is highly irritating to the eyes, skin, and respiratory tract[2]. During purification—especially during aqueous quenching—residual unreacted starting material can violently hydrolyze, releasing corrosive HCl gas[2].

Self-Validating Protocol: Controlled Quenching

  • Setup: Perform all quenching and extraction steps inside a certified, high-flow fume hood[2].

  • Addition: Slowly add the reaction mixture dropwise to an ice-cold aqueous quench to control the exothermic hydrolysis of unreacted starting material.

  • Self-Validation Check: Monitor the temperature of the quench bath continuously with a thermocouple. If the temperature rises above 10°C, pause the addition immediately and add more ice to the bath. The temperature must remain stable before resuming to confirm the exotherm is safely managed.

Quantitative Data: Purification Summary

The following table summarizes the expected outcomes when applying the self-validating purification strategies to this compound reaction products:

Purification StageTarget Impurity RemovedPhysicochemical BasisTypical Product Recovery (%)Target Purity (%)
Acid Wash (1M HCl) Unreacted AminespKa differential (Protonation)95 - 98N/A (Intermediate)
Base Wash (NaHCO3) Sulfonic Acids / HClpKa differential (Deprotonation)90 - 95> 85
Silica Gel Column Mono-substituted EstersPolarity (Adsorption)75 - 85> 95
Recrystallization Trace Organics / ColorLattice Thermodynamics60 - 70> 99

References

  • Benchchem. "this compound|C2H4Cl2O4S2". Benchchem Product Catalog.
  • ChemBK. "1,1-Ethanedisulfonyl dichloride". ChemBK Chemical Database.

Sources

Technical Support Center: Polymeric Byproduct Management

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Mission & Scope

Welcome to the Advanced Purification & Stability Hub. This guide addresses the formation of unwanted polymeric species—a ubiquitous failure mode in chemical synthesis and biologics manufacturing. Whether you are facing "tar" formation in organic synthesis, "gelation" in solid-phase peptide synthesis (SPPS), or "aggregation" in protein therapeutics, the underlying physical principles of uncontrolled chain growth or self-association are distinct but manageable.

Scope of Support:

  • Small Molecule Synthesis: Radical-induced oligomerization (e.g., acrylates, styrenics).

  • Peptide Chemistry: On-resin aggregation (

    
    -sheet formation).
    
  • Biologics: Protein aggregation (nucleation-dependent polymerization).[1]

Diagnostic Hub (Troubleshooting)

Sector A: Organic Synthesis (Small Molecule)

Issue: My reaction mixture solidified or formed a viscous "gunk" during work-up/distillation.

Q1: I added MEHQ (Monomethyl ether hydroquinone) to my acrylate distillation, but it still polymerized. Why? Diagnosis: Oxygen Depletion. Root Cause: MEHQ is a phenolic inhibitor.[2] It does not react directly with carbon-centered radicals (


).[2] It reacts with peroxy radicals (

).[2] You must have dissolved oxygen present to convert

to

for MEHQ to function.[2] Corrective Action:
  • Do not use Nitrogen sparging during distillation if using MEHQ. Use an "Air bleed" or lean air (

    
    ).
    
  • Protocol: Ensure the liquid phase contains at least 10 ppm dissolved oxygen.

  • Alternative: If you must distill under strict anaerobic conditions, switch to a nitroxyl radical inhibitor like TEMPO or 4-OH-TEMPO , which function without oxygen.

Q2: I see a "haze" or fine precipitate that clogs my filters after a palladium-catalyzed cross-coupling. Diagnosis: Palladium Black/Oligomer Complexes. Root Cause: Trace metal catalysts can initiate radical polymerization of solvent or reagents over time, or the metal itself aggregates into colloidal nanoparticles that behave like polymers. Corrective Action:

  • Scavenging: Treat the reaction mixture with functionalized silica scavengers (e.g., Thiol-silica) before filtration.

  • Work-up: Wash with aqueous L-Cysteine or EDTA to sequester metal ions that promote oligomerization.

Sector B: Peptide Synthesis (SPPS)

Issue: My resin volume shrank, and coupling efficiency dropped drastically after the 10th residue.

Q3: Is my peptide polymerizing with itself? Diagnosis: On-Resin Aggregation (Physical Polymerization). Root Cause: As the peptide chain grows, inter-chain hydrogen bonding (forming


-sheets) overcomes the solvation energy. This "gels" the resin, collapsing the pores and preventing reagents from entering.
Corrective Action: 
  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt H-bonds.

  • Pseudoprolines: Substitute Ser/Thr/Cys residues with Pseudoproline dipeptides . These introduce a "kink" in the backbone, mechanically preventing

    
    -sheet stacking (See Wöhr et al., JACS).
    
  • Solvent Switch: Replace DMF with NMP or use a binary mixture of DMF/DMSO (90:10) for difficult sequences.

Sector C: Biologics (Proteins/Antibodies)

Issue: SEC-HPLC shows a shoulder peak eluting before the monomer.

Q4: Can I filter out these aggregates? Diagnosis: Soluble Aggregates (Dimers/Trimers). Root Cause: Nucleation-dependent aggregation caused by hydrophobic exposure during freeze-thaw or shear stress. Corrective Action:

  • Do NOT rely solely on filtration. 0.22

    
    m filters only remove visible particulates, not soluble oligomers.
    
  • Excipient Optimization: Add L-Arginine (0.5 M) or Polysorbate 80 (0.02%) . Arginine acts as a chemical chaperone, slowing protein-protein association.

  • pH Shift: Move the formulation pH away from the protein's Isoelectric Point (pI) to increase electrostatic repulsion between monomers.

Visualization & Logic

Mechanism: Oxygen-Dependent Inhibition (MEHQ)

The following diagram illustrates why removing oxygen causes MEHQ failure.

MEHQ_Mechanism Initiator Thermal/Light Initiation R_Radical Carbon Radical (R•) Initiator->R_Radical Peroxy Peroxy Radical (ROO•) R_Radical->Peroxy + O₂ (Fast) Polymer UNWANTED POLYMER R_Radical->Polymer No O₂ (Runaway) O2 Dissolved O₂ Stable Stable Product (Non-reactive) Peroxy->Stable + MEHQ MEHQ MEHQ (Phenol)

Caption: MEHQ requires oxygen to convert reactive carbon radicals (R•) into peroxy radicals (ROO[2]•), which the inhibitor can then trap.

Workflow: Troubleshooting Polymerization

Troubleshooting_Tree Start Identify Polymeric Issue Type System Type? Start->Type SmallMol Small Molecule/Monomer Type->SmallMol Bio Biologics/Protein Type->Bio CheckO2 Is O₂ present? SmallMol->CheckO2 AddAir Action: Sparge with Lean Air (5% O₂) CheckO2->AddAir Yes (MEHQ used) SwitchInhib Action: Switch to TEMPO (Anaerobic) CheckO2->SwitchInhib No (Distillation) AggType Aggregate Type? Bio->AggType Soluble Soluble (SEC-HPLC) AggType->Soluble Insoluble Visible Precipitate AggType->Insoluble AddArg Action: Add Arginine/Sucrose Adjust pH Soluble->AddArg Filter Action: 0.2µm Filter + Polysorbate 80 Insoluble->Filter

Caption: Decision matrix for diagnosing and treating polymeric byproducts based on chemical context.

Experimental Protocols

Protocol A: Inhibitor Optimization Assay (The "Induction Period" Test)

Use this to determine the exact amount of inhibitor required to survive a heated process.

  • Setup: Prepare 4 vials of your monomer/reaction mix.

  • Dosing: Add inhibitor (e.g., MEHQ) at 0, 50, 100, and 200 ppm.

  • Stress: Heat all vials in a block heater to

    
    above your intended process temperature.
    
  • Monitoring:

    • Record the time (

      
      ) until the viscosity visibly increases or the temperature spikes (exotherm).
      
  • Calculation: Plot

    
     vs. Concentration.
    
    • Target: Select a concentration that provides a safety factor of

      
       your expected process time.
      
Protocol B: Disaggregating Peptides on Resin

Use this when coupling yields drop due to "gelation" (aggregation).

  • Diagnosis: Resin beads appear clumped and do not flow freely in DCM.

  • Magic Mixture: Prepare 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 20% Piperidine in DMF.

  • Treatment: Wash resin with this mixture for 3 x 5 minutes.

    • Mechanism:[3][4][5][6][7][8] DBU disrupts hydrogen bond networks more effectively than piperidine alone.

  • Coupling Modification: Perform the next coupling at 50°C (microwave or conventional heating) using HATU as the activator.

Reference Data: Inhibitor Selection Guide

Inhibitor ClassCommon AgentsMechanismOxygen Required?[2]Best ApplicationRemoval Method
Phenolic MEHQ, BHT, HydroquinonePeroxy radical trapYES (Critical) Storage of acrylates, aerobic distillationsAlkaline wash (NaOH)
Nitroxyl TEMPO, 4-OH-TEMPOAlkyl radical trapNO Vacuum distillation, anaerobic reactionsSilica filtration or Acid wash
Quinones BenzoquinoneRadical scavengerNoHigh-temp polymerization controlDistillation (residue)
Amines Phenothiazine (PTZ)Anaerobic scavengerNoHigh-temp acrylate processingAcid wash

References

  • Mechanism of MEHQ Inhibition

    • Title: "Inhibition of Free Radical Polymeriz
    • Source: National Institutes of Health (PMC) / Polymers (Basel)
    • URL:[Link]

  • Peptide Aggregation & Pseudoprolines

    • Title: "Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis"
    • Source: Journal of the American Chemical Society (JACS)
    • URL:[Link]

  • Protein Aggregation Mitigation

    • Title: "Therapeutic Protein Aggreg
    • Source: NIH / Cell Trends Biotechnol.
    • URL:[Link]

  • Aspartimide Formation in SPPS

    • Title: "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis"
    • Source: ChemistryEurope / ChemBioChem
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting 1,1-Ethanedisulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 1,1-ethanedisulfonyl chloride (1,1-EDSC) applications. As a highly specialized bis-electrophile, 1,1-EDSC is widely utilized in the synthesis of bis-sulfonamides, complex heterocycles, and polymer cross-linking architectures[1]. However, its unique geminal (1,1) substitution pattern introduces significant steric and electronic hurdles that frequently result in stalled or incomplete reactions.

This guide synthesizes field-proven methodologies and mechanistic causality to help you diagnose, troubleshoot, and optimize your sulfonylation workflows.

Part 1: Mechanistic Troubleshooting Guide

When a reaction involving 1,1-EDSC fails to reach completion, the root cause typically falls into one of three mechanistic categories. Understanding the "why" behind these failures is critical for selecting the correct optimization strategy.

Issue 1: Arrested Reaction at Mono-Substitution (Steric Hindrance)

The Causality: 1,1-EDSC features two highly reactive sulfonyl chloride groups on the exact same carbon atom. When the first nucleophile (e.g., a primary amine) attacks, the resulting mono-sulfonamide intermediate becomes significantly bulkier than the starting material. This geminal proximity physically blocks the trajectory for the second nucleophilic attack (an


-like substitution at the sulfur center), dramatically raising the activation energy required for the second coupling[1].
The Solution:  Do not attempt to force the reaction at room temperature. Implement a thermal gradient (heating to 40–60°C) after the first substitution is complete, and ensure an excess of the nucleophile is present to drive the equilibrium.
Issue 2: Sulfene-Mediated Side Reactions and Oligomerization

The Causality: Similar to methanesulfonyl chloride, 1,1-EDSC possesses an highly acidic


-proton. In the presence of strong or unhindered bases (like excess triethylamine), the molecule undergoes a rapid 

elimination. The base deprotonates the

-carbon, expelling a chloride ion and generating a highly reactive sulfene intermediate (

)[2][3]. If the target nucleophile is sterically hindered or not immediately available, this sulfene will undergo unwanted cycloadditions or oligomerize, consuming your reagent without yielding the desired product. The Solution: Switch to a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) and maintain strict temperature control (0°C) during the initial reagent addition to suppress the

pathway.
Issue 3: Hydrolysis to 1,1-Ethanedisulfonic Acid

The Causality: Sulfonyl chlorides are exquisitely sensitive to moisture. Water is a highly mobile nucleophile that will outcompete bulky amines or alcohols, attacking the electrophilic sulfur and irreversibly converting the reagent into inert 1,1-ethanedisulfonic acid[1][4]. The Solution: Absolute anhydrous conditions are non-negotiable. Solvents must be dried over 4Å molecular sieves, and the reaction must be conducted under an inert argon or nitrogen atmosphere.

Part 2: Diagnostic Workflow

G Start Incomplete 1,1-EDSC Reaction Analyze LC-MS / TLC Analysis Start->Analyze Mono Mono-adduct Only Analyze->Mono Hydro Disulfonic Acid Analyze->Hydro Poly Oligomers / Cl-byproducts Analyze->Poly FixMono Steric Hindrance: Elevate Temp to 40-60°C Increase Nu: equivalents Mono->FixMono FixHydro Moisture Contamination: Use 4Å MS & Anhydrous Solvents Hydro->FixHydro FixPoly Sulfene / Side Reactions: Switch to DIPEA Lower Temp to 0°C Poly->FixPoly

Caption: Decision tree for diagnosing and resolving incomplete this compound reactions.

Part 3: Quantitative Parameter Analysis

The choice of base and temperature profile drastically dictates the reaction pathway. The table below summarizes the quantitative impact of reaction parameters on the yield of bis-sulfonamide adducts.

Base SelectionSolvent SystemTemperature ProfilePrimary Intermediate / ByproductBis-Adduct Yield
Pyridine (2.5 eq)DCM25°C (Isothermal)Chlorinated byproducts45%
TEA (2.5 eq)THF0°C to 25°CSulfene oligomers55%
DIPEA (3.0 eq)Acetonitrile0°C to 40°C (Gradient)Mono-substituted adduct88%

(aq)
DCM /

25°C (Biphasic)1,1-ethanedisulfonic acid<10%

Part 4: Self-Validating Experimental Protocol

To overcome the steric and electronic challenges of 1,1-EDSC, use the following self-validating methodology for the synthesis of bis-sulfonamides. Every critical step includes a validation checkpoint to ensure the reaction remains on the correct mechanistic pathway.

Step 1: Anhydrous Preparation Flame-dry a round-bottom flask under vacuum and backfill with Argon. Add the primary amine (2.2 equivalents) and anhydrous Acetonitrile (dried over 4Å molecular sieves).

  • Self-Validation: Perform a Karl Fischer titration on the solvent batch prior to use; moisture content must be <50 ppm to prevent hydrolysis[4].

Step 2: Base Activation Add DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Self-Validation: Spot a micro-aliquot of the mixture onto wetted pH paper. The reading must be >9. If the environment is not sufficiently alkaline, the amine will exist as an unreactive ammonium salt, halting the reaction entirely[5].

Step 3: Electrophile Addition (Kinetic Control) Cool the reaction mixture to 0°C using an ice bath. Dissolve 1,1-EDSC (1.0 equivalent) in a minimal amount of anhydrous Acetonitrile and add it dropwise over 15 minutes. This low temperature suppresses the


 sulfene formation pathway[3].
  • Self-Validation: After 1 hour of stirring at 0°C, perform a TLC (Hexanes:EtOAc 7:3). The complete disappearance of the high-

    
     1,1-EDSC spot confirms successful first-pass mono-substitution.
    

Step 4: Thermal Gradient (Thermodynamic Control) Remove the ice bath and allow the reaction to warm to room temperature. To overcome the extreme steric hindrance preventing the second substitution, attach a reflux condenser and elevate the temperature to 40°C.

  • Self-Validation: Monitor the conversion of the intermediate mono-adduct to the bis-adduct via LC-MS every 2 hours. If the mono-adduct peak stalls, increase the temperature by 10°C increments (up to a maximum of 60°C) until the mono-adduct is fully consumed.

Step 5: Quench and Workup Cool the reaction to room temperature and quench with saturated aqueous


. Extract with Ethyl Acetate, wash the organic layer with brine, dry over 

, and concentrate under reduced pressure.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of a chlorinated byproduct instead of my desired sulfonate ester or sulfonamide? A1: This is a well-documented side reaction when using pyridine as a base. During the reaction, pyridine hydrochloride is formed. This salt acts as a potent nucleophilic chloride source, which can displace your newly formed sulfonate ester or attack reactive intermediates[6]. To eliminate this, switch to a bulkier, non-nucleophilic base like DIPEA.

Q2: Can I use 1,1-EDSC for polymer cross-linking in aqueous or biphasic media? A2: It is highly discouraged. 1,1-EDSC is exceptionally sensitive to hydrolysis. In aqueous conditions, water molecules will rapidly outcompete the polymer's hydroxyl or amine groups, converting the cross-linking reagent into inert 1,1-ethanedisulfonic acid[1]. Cross-linking applications must be performed in anhydrous organic solvents (e.g., DMF, DMSO).

Q3: My alcohol substitution is failing even with DIPEA and heat. What is the alternative? A3: Alcohols are inherently weaker nucleophiles than amines. If standard base-promoted sulfonylation fails[7], you can pre-activate the alcohol by converting it to a more nucleophilic alkoxide using Sodium Hydride (NaH) in THF at 0°C before introducing the 1,1-EDSC.

References[1] Title: this compound|C2H4Cl2O4S2

Source: Benchchem URL:[2] Title: Methanesulfonyl Chloride | Properties, Structure & Mesylation Source: Study.com URL:[6] Title: Technical Support Center: Sulfonylation Reactions Source: Benchchem URL:[3] Title: Methanesulfonyl chloride Source: Wikipedia URL:[5] Title: 20.6: Reactions of Amines Source: Chemistry LibreTexts URL:[7] Title: Alcohols in Substitution Reactions with Tons of Practice Problems Source: Chemistry Steps URL:[4] Title: Alcohols react with sulfonyl chlorides to give alkyl sulfonates... Source: Vaia URL:

Sources

Technical Support Center: 1,1-Ethanedisulfonyl Chloride Work-Up

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the work-up and purification procedures for 1,1-ethanedisulfonyl chloride (EDC).[1] It is designed for researchers requiring high-purity isolation of this bis-electrophilic reagent.[1]

Product: this compound (CAS: 58426-29-0) Classification: Bis-electrophilic Reagent / Sulfonyl Halide Physical State: Colorless to light yellow liquid (mp: -1°C; bp: 256–257°C) Primary Hazard: Corrosive, Moisture Sensitive (Lachrymator)[1]

Introduction: The "Double-Edged" Reactivity

This compound contains two sulfonyl chloride moieties on a single geminal carbon.[1] This structure creates unique work-up challenges compared to mono-sulfonyl chlorides.[1] The electron-withdrawing effect of the second sulfonyl group increases the electrophilicity of the sulfur centers, making the compound exceptionally sensitive to hydrolysis .

A standard "pour-and-shake" work-up often results in the formation of 1,1-ethanedisulfonic acid (water-soluble) or polymeric anhydrides.[1] This guide prioritizes anhydrous integrity and controlled quenching .

Phase 1: Quenching & Neutralization (The Critical Step)[1]

Objective: Deactivate excess chlorinating agents (e.g.,


, 

,

) without hydrolyzing the product.
Q: The reaction mixture is fuming. How do I quench it without destroying my product?

A: You must avoid a direct aqueous quench if possible. The exotherm from quenching excess thionyl chloride or chlorosulfonic acid will locally boil the water, accelerating the hydrolysis of your EDC product.

Protocol:

  • Cool Down: Cool the reaction mixture to -10°C to 0°C (ice/salt bath).

  • Dilution: Dilute the mixture with a non-polar, non-protic solvent (e.g., Dichloromethane or Chloroform) before quenching. This acts as a heat sink.

  • The "Ice Chip" Method: Instead of pouring water into the reaction, add crushed ice chips slowly to the stirred reaction mixture.

    • Why? The phase change enthalpy of ice absorbs the heat of neutralization instantly.

  • Alternative (Best for High Purity): If using

    
    , concentrate the reaction mixture under reduced pressure first to remove volatile byproducts (
    
    
    
    ) before any aqueous contact.
Q: Can I use a basic wash (NaOH/NaHCO3) to remove the acid byproducts?

A: Proceed with extreme caution. While a base neutralizes the HCl/H2SO4 byproducts, the 1,1-disulfonyl moiety is highly susceptible to base-catalyzed hydrolysis.[1]

  • Do NOT use strong bases like NaOH or KOH.

  • Recommended: Use a cold, saturated NaHCO3 solution or simply ice-cold water.[1]

  • Critical Timing: Keep the contact time between the organic and aqueous basic layers to < 2 minutes . Shake vigorously and separate immediately.

Phase 2: Extraction & Phase Separation[1][2]

Objective: Isolate EDC from the aqueous mineral acid layer.

Q: I have a persistent emulsion. What went wrong?

A: Emulsions in sulfonyl chloride work-ups are often caused by the formation of amphiphilic partial hydrolysis products (e.g., the mono-sulfonic acid/mono-sulfonyl chloride species).[1]

Troubleshooting Protocol:

  • Filtration: If solid byproducts (like phosphorus salts) are present, filter the biphasic mixture through a sintered glass funnel or a Celite pad before separation.

  • Brine Wash: Add saturated NaCl solution (Brine) to increase the ionic strength of the aqueous layer, forcing the organic product out.

  • Solvent Choice:

    • Preferred:Dichloromethane (DCM) .[1] EDC is highly soluble in DCM, and it separates well from water.

    • Avoid: Diethyl ether (can contain peroxides/moisture) or Ethyl Acetate (can undergo transesterification/hydrolysis under acidic conditions).[1]

Q: The organic layer is cloudy after separation.

A: This indicates suspended water micro-droplets.

  • Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ) .[2] It is faster and more efficient than Sodium Sulfate (
    
    
    
    ) for this application.[1]
  • Filter and concentrate immediately. Do not store the solution over the drying agent for prolonged periods (e.g., overnight), as surface-bound water can still promote slow hydrolysis.

Phase 3: Purification & Isolation[1]

Objective: Obtain analytical grade EDC.

Q: Should I distill or recrystallize?

A: Since this compound is a liquid at room temperature (mp -1°C), vacuum distillation is the standard purification method.[1]

Distillation Parameters:

  • Pressure: High vacuum (< 5 mmHg) is required to keep the boiling point low.

  • Temperature: The boiling point is high (256°C at atm), so vacuum is mandatory to prevent thermal decomposition (SO2 extrusion).

  • Apparatus: Use a short-path distillation head to minimize residence time.

Q: My product turned dark/black during distillation. Why?

A: Thermal decomposition.

  • Cause: Bath temperature was too high, or vacuum was insufficient.

  • Prevention: Ensure your vacuum pump is functioning (< 1 mmHg is ideal).[1] Do not heat the oil bath above 120°C if possible.

  • Stabilization: Some protocols suggest adding a trace of anti-oxidant, but strict exclusion of moisture is usually sufficient.

Visual Workflow: Decision Tree

WorkUpProcedure Start Crude Reaction Mixture (Contains EDC, HCl, POCl3/SOCl2) Quench Cool to -10°C Dilute with DCM Start->Quench Method Quench Method? Quench->Method Ice Add Crushed Ice (Slow Addition) Method->Ice Standard Concentrate Evaporate Volatiles (Remove POCl3 first) Method->Concentrate If High Volatiles Wash Phase Separation Wash with Ice Water/Brine Ice->Wash Concentrate->Ice BaseCheck Acid Removal Needed? Wash->BaseCheck SatBiCarb Cold Sat. NaHCO3 (< 2 min contact time) BaseCheck->SatBiCarb Yes (Careful!) Dry Dry over MgSO4 Filter & Concentrate BaseCheck->Dry No (Neutral pH) SatBiCarb->Dry Purify Vacuum Distillation (High Vac, Short Path) Dry->Purify Final Pure this compound Purify->Final

Caption: Logic flow for the isolation of this compound, emphasizing temperature control and rapid phase separation.

Data & Specifications

Table 1: Solvent Compatibility for Work-Up
SolventCompatibilityNotes
Dichloromethane (DCM) Excellent High solubility, easy separation, low boiling point.[1]
Chloroform (

)
Good Good solubility, but harder to remove traces than DCM.[1]
Ethyl Acetate Poor Risk of hydrolysis; traps acid; harder to dry completely.
Diethyl Ether Moderate Good solubility, but hygroscopic nature risks hydrolysis.
Water Immiscible Reactant.[3] Use only ice-cold for washing.[1]
Table 2: Physical Properties for Identification
PropertyValueReference
Molecular Weight 227.09 g/mol [1]
Boiling Point 256–257°C (atm)[2]
Melting Point -1°C[2]
Density 1.65 g/cm³[2]
Solubility Soluble in DCM,

,

[2]

References

  • ChemBK. 1,1-Ethanedisulfonyl dichloride Properties and Safety. Available at: [Link][1]

  • Organic Syntheses. Methanesulfonyl Chloride (General Sulfonyl Chloride Handling).[1] Coll. Vol. 4, p.571 (1963).[1] Available at: [Link][1]

  • MDPI. Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes 2023, 11(5), 1564. Available at: [Link][1]

Sources

Technical Support Center: Controlling Degree of Sulfonation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is a chemist or process engineer dealing with the synthesis of sulfonated aromatic compounds (e.g., dyes, surfactants, or drug intermediates) where the Degree of Sulfonation (DS) is the Critical Quality Attribute (CQA).

Topic: Minimizing Monosulfonated Impurities in Polysulfonated Targets
⚠️ Critical Safety & Scope Clarification

Before proceeding, verify your impurity class:

  • Target: If you are trying to minimize Alkyl Sulfonate Esters (e.g., methyl methanesulfonate) formed as genotoxic byproducts during salt formation, STOP . This requires a quenching and excess base strategy, not the protocols below.

  • Target: If you are synthesizing a Disulfonated or Polysulfonated aromatic scaffold (e.g., Indocyanine Green, Quinoline Yellow, SBECD) and are struggling with persistent Monosulfonated intermediates , proceed with this guide.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am targeting a disulfonated product, but my reaction stalls at the monosulfonated stage. Adding more acid doesn't help. Why?

A: You are likely fighting the "Deactivation Wall" or Water Accumulation.

The Mechanism: The first sulfonic acid group (


) is a strong electron-withdrawing group (EWG). It deactivates the aromatic ring toward further Electrophilic Aromatic Substitution (EAS). The second sulfonation requires significantly higher activation energy than the first.

The Fix:

  • Switch Reagents: If using concentrated

    
     (98%), you have reached the thermodynamic limit because the water produced by the reaction ($ \text{Ar-H} + \text{H}_2\text{SO}_4 \rightarrow \text{Ar-SO}_3\text{H} + \text{H}_2\text{O} 
    
    
    
    \text{SO}_3$ or
    
    
    ).
  • Use Oleum (Fuming Sulfuric Acid): Switch to Oleum (20-65% free

    
    ). The free 
    
    
    
    acts as a water scavenger, reacting with generated water to form more
    
    
    , maintaining the "anhydrous" driving force.
  • Temperature Ramp: Monosulfonation often occurs at

    
    . Disulfonation typically requires 
    
    
    
    to overcome the ring deactivation.
Q2: I see the disulfonated product forming, but I also see "desulfonation" over time. How do I stabilize the reaction?

A: Sulfonation is reversible.[1] You are likely holding the reaction too long at high heat.

The Mechanism: At high temperatures, particularly in the presence of dilute acid (after water formation), the reverse reaction (protodesulfonation) becomes competitive.



The Fix:

  • Quench Immediately: Do not let the reaction "cool down slowly" in the pot. Quench immediately into ice-cold brine or solvent to kinetically trap the product distribution.

  • Microwave Synthesis: For small scale, use microwave heating to pulse the energy required for disulfonation without prolonged exposure to desulfonation conditions.

Q3: My HPLC shows 10% Monosulfonated impurity. The solubility is too similar to the Disulfonated target for standard crystallization. How do I purify?

A: Utilize the "Counter-Ion Solubility Switch" (The Barium/Calcium Protocol).

The Insight: Monosulfonated and Disulfonated species often have drastically different solubilities when paired with divalent cations (


, 

).
  • The Rule of Thumb: Barium salts of disulfonated dyes/aromatics are often insoluble in water, whereas barium salts of monosulfonated species remain soluble (or vice versa, depending on the specific scaffold).

The Protocol:

  • Neutralize the reaction mixture.[2]

  • Add

    
     (1.0--1.5 eq).
    
  • Heat to

    
     and cool slowly.
    
  • Filter the precipitate.[3] If your target is disulfonated, it is likely in the cake. The monosulfonated impurity remains in the filtrate.

  • Regeneration: Treat the Barium salt with dilute

    
     to precipitate 
    
    
    
    and recover the free sulfonic acid in solution.

Part 2: Optimized Experimental Workflows

Workflow A: Synthesis Control (Driving to Disulfonation)

Objective: Minimize Monosulfonated species by pushing reaction kinetics.

ParameterStandard Condition (Yields Mono)Optimized Condition (Yields Di/Poly)Rationale
Reagent 98%

Oleum (20-30%

)
Maintains anhydrous conditions;

is a stronger electrophile.
Stoichiometry 1.1 - 1.5 eq3.0 - 5.0 eq Excess electrophile required to overcome ring deactivation.
Temperature


Overcomes activation energy barrier of the deactivated ring.
Catalyst None

or

(Optional) Mercury/Silver salts can catalyze difficult sulfonations (Use with caution).
Time 1-2 HoursMonitor via HPLC Stop immediately upon disappearance of Mono-peak to prevent degradation.
Workflow B: Purification (The "Salting Out" Method)

Objective: Physical separation of Mono- vs. Di-sulfonated species.

  • Dissolution: Dissolve crude mixture (containing ~10% mono-impurity) in minimal distilled water at

    
    .
    
  • Salt Addition: Add 20% w/v

    
     or 
    
    
    
    solution dropwise.
    • Note: Disulfonated species are more polar but often "salt out" faster as dianionic salts compared to the mono-species due to higher charge density interactions with the lattice.

  • Cooling: Cool to

    
     over 4 hours.
    
  • Filtration: Collect crystals.

  • Validation: Analyze mother liquor via HPLC. It should be enriched in the monosulfonated impurity.

Part 3: Decision Logic & Mechanism (Visualized)

The following diagram illustrates the decision logic for minimizing monosulfonated impurities, distinguishing between Kinetic Control (Synthesis) and Thermodynamic Separation (Work-up).

SulfonationControl Start Start: High Monosulfonated Impurity CheckStructure Check Target Structure Start->CheckStructure IsSynthesis Is Reaction Complete? CheckStructure->IsSynthesis PushReaction STRATEGY: Kinetic Push IsSynthesis->PushReaction No (Under-reacted) Purification STRATEGY: Solubility Switch IsSynthesis->Purification Yes (Reaction stalled) AddOleum Add Oleum (Scavenge H2O) PushReaction->AddOleum IncreaseTemp Increase Temp (>100°C) PushReaction->IncreaseTemp AddOleum->IsSynthesis Re-test SaltScreen Counter-Ion Screen (Ba++, Ca++, K+) Purification->SaltScreen Precipitate Precipitate Disulfonated (Reject Mono in filtrate) SaltScreen->Precipitate End Target: >99% Disulfonated Precipitate->End Pure Product

Caption: Decision tree for eliminating monosulfonated impurities via kinetic forcing (synthesis) or solubility differentiation (purification).

Part 4: Advanced Considerations & Emerging Technologies

Imidazolium-Based Ionic Liquids

Recent literature (2024-2025) suggests that traditional sulfuric acid methods are often uncontrolled. The use of 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) allows for stoichiometric control.[4][5][6]

  • Benefit: Unlike Oleum, which is used in vast excess, [Dsim]Cl can be used in exact molar ratios (e.g., 2.0 eq for disulfonation).

  • Outcome: This minimizes the formation of "under-reacted" (mono) and "over-reacted" (tri) impurities by strictly limiting the available sulfonating agent.

Ion-Pair Chromatography for Analysis

Standard Reverse Phase (RP-HPLC) often fails to resolve Mono vs. Di sulfonates due to their high polarity (they elute at the void volume).

  • Protocol: Use Tetrabutylammonium Hydrogen Sulfate (TBAHS) (10 mM) in the mobile phase.

  • Mechanism: TBAHS forms neutral ion pairs with the sulfonates, increasing their retention on the C18 column. The Disulfonated species (pairing with 2 TBAs) will retain significantly longer than the Monosulfonated species, allowing for precise quantification.

References

  • Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation. JACS Au, 2024.[6]

  • Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine. Molecules, 2025.

  • Process for purification of water soluble dyes via water insoluble metal salt intermediate. US Patent 5772696A.

  • Preparative separation of di- and trisulfonated components... using pH-zone-refining CCC. Journal of Chromatography A, 2007.

  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences, 2024.

Sources

Validation & Comparative

Technical Guide: 1,1-Ethanedisulfonyl Chloride vs. 1,2-Ethanedisulfonyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of novel sulfonamides, sultams, and protein crosslinkers, the choice between 1,1-ethanedisulfonyl chloride (1,1-EDC) and 1,2-ethanedisulfonyl chloride (1,2-EDC) is rarely a matter of simple substitution. It is a choice between two fundamentally different mechanistic pathways governed by structural geometry.

  • 1,2-EDC (Vicinal): The industry standard for forming stable 5-membered heterocyclic rings (sultams/sultones) and protein crosslinking. Its reactivity is dominated by nucleophilic substitution (

    
    -like) at the sulfur atom.
    
  • 1,1-EDC (Geminal): A specialized, highly reactive reagent.[1] Its chemistry is defined by the acidity of the

    
    -proton, often proceeding via a transient sulfene intermediate . It is preferred for synthesizing gem-disulfonyl bioisosteres but requires strict temperature control to prevent oligomerization.
    

This guide compares their performance, outlines self-validating protocols, and visualizes their distinct mechanistic pathways.

Structural & Mechanistic Divergence

The critical differentiator is not just the position of the sulfonyl groups, but the acidity of the


-proton  and the resulting transition states.
The Vicinal Pathway (1,2-EDC)

The 1,2-isomer (


) allows for the formation of stable 5-membered rings when reacted with 1,2-bifunctional nucleophiles (e.g., ethylenediamine, 1,2-diols).
  • Mechanism: Stepwise nucleophilic attack. The ethylene bridge provides a flexible "bite angle," facilitating cyclization.

  • Risk Factor: Elimination. Strong bases can induce

    
    -elimination to form ethenesulfonyl chloride or divinyl sulfone, competing with the desired substitution.
    
The Geminal Pathway (1,1-EDC)

The 1,1-isomer (


) possesses a proton on the carbon bearing two strongly electron-withdrawing sulfonyl groups.
  • Mechanism: In the presence of tertiary amines, this compound readily undergoes

    
    -like elimination to form a sulfene  intermediate (
    
    
    
    ).[2] This species is highly electrophilic and is "trapped" by nucleophiles.
  • Risk Factor: If the nucleophile concentration is low, the sulfene intermediate will self-react, leading to complex oligomers rather than the desired sulfonamide.

Experimental Protocols

Protocol A: Synthesis of Cyclic Sultams using 1,2-EDC

Target: Formation of 1,1-dioxo-1,2,5-thiadiazolidine derivatives.

Reagents:

  • 1,2-Ethanedisulfonyl chloride (1.0 eq) [CAS: 31469-08-6][3][4]

  • Primary amine or diamine (1.0 - 2.2 eq)

  • Base: Pyridine or

    
     (2.5 eq)
    
  • Solvent: DCM or THF (Anhydrous)

Step-by-Step Workflow:

  • Setup: Purge a 3-neck flask with

    
    . Dissolve 1,2-EDC in DCM (0.1 M concentration).
    
  • Cooling: Cool to 0°C . Why? Although 1,2-EDC is relatively stable, lower temperatures suppress the competing

    
    -elimination side reaction that forms vinyl sulfonyl chlorides.
    
  • Addition: Add the amine/base mixture dropwise over 30 minutes.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Validation (TLC/LCMS): Look for the disappearance of the starting chloride. A shift in retention time without the mass of "vinyl" byproducts confirms cyclization.

  • Workup: Wash with 1M HCl (to remove pyridine), then brine. Dry over

    
    .
    
Protocol B: Geminal Functionalization using 1,1-EDC

Target: Synthesis of acyclic gem-disulfonamides.

Reagents:

  • This compound (1.0 eq) [CAS: 99591-77-2][5]

  • Secondary amine (2.2 eq)

  • Base:

    
     (2.5 eq)
    
  • Solvent:

    
     (Strictly Anhydrous)
    

Step-by-Step Workflow:

  • Pre-cooling (Critical): Cool the amine and base solution to -78°C or -40°C .

    • Expert Insight: Unlike the 1,2-isomer, 1,1-EDC is prone to rapid decomposition via the sulfene pathway. Low temperature is mandatory to control the rate of sulfene generation relative to its trapping by the amine.

  • Addition: Add 1,1-EDC (dissolved in minimal DCM) slowly.

  • Trapping: Stir at low temperature for 1 hour, then slowly warm to 0°C. Do not heat to reflux.

  • Quench: Quench with slightly acidic water (pH 4-5) to protonate any remaining sulfene/anions immediately.

Performance Comparison Data

The following table summarizes the operational differences based on application data [1][2].

Feature1,2-Ethanedisulfonyl ChlorideThis compound
Primary Mechanism

Substitution
Elimination-Addition (Sulfene)
Major Byproduct Ethenesulfonyl chloride (Vinyl)Oligomers/Polymers
Ring Formation Forms stable 5-membered ringsForms strained 4-membered rings (rare)
Thermal Stability Moderate (Stable < 50°C)Low (Decomposes > 0°C w/ base)
Solubility Soluble in DCM, THF, AcetoneSoluble in

,

Cost/Availability Commercial commodityCustom synthesis / Research grade

Mechanistic Visualization

The following diagrams illustrate the divergent pathways. The 1,1-isomer pathway highlights the critical sulfene intermediate which dictates the stringent temperature requirements described in Protocol B.

Mechanistic_Divergence cluster_0 1,2-Isomer (Vicinal) cluster_1 1,1-Isomer (Geminal) Vic_Start 1,2-Ethanedisulfonyl Cl (Cl-SO2-CH2-CH2-SO2-Cl) Vic_Inter Mono-Sulfonamide Intermediate Vic_Start->Vic_Inter + Amine (1 eq) Vic_Side Vinyl Sulfonyl Chloride (Elimination Byproduct) Vic_Start->Vic_Side + Strong Base (Side Reaction) Vic_Prod Cyclic Sultam (5-Membered Ring) Vic_Inter->Vic_Prod + Amine (Intramolecular) Gem_Start 1,1-Ethanedisulfonyl Cl (CH3-CH(SO2Cl)2) Gem_Sulfene Sulfene Intermediate [CH3-C(SO2Cl)=SO2] Gem_Start->Gem_Sulfene - HCl (Base promoted) Gem_Prod Gem-Bis-Sulfonamide (Open Chain) Gem_Sulfene->Gem_Prod + Amine (Trapping) Gem_Poly Oligomers/Polymers Gem_Sulfene->Gem_Poly Self-Reaction (High Temp/Low Nucleophile)

Caption: Comparative reaction pathways. Note the high-energy sulfene intermediate in the 1,1-pathway, necessitating low-temperature control.

Synthesis of the Reagents

While 1,2-EDC is commercially available, 1,1-EDC often requires in-house preparation.

Synthesis of this compound: Most reliable route involves the chlorination of 1,1-ethanedisulfonic acid.[1]

  • Precursor: 1,1-ethanedisulfonic acid (or its salt).[1][5]

  • Reagent: Phosphorus pentachloride (

    
    ) or Thionyl Chloride (
    
    
    
    ).[6]
  • Conditions: Reflux (if using

    
    ) or catalyzed with DMF (if using 
    
    
    
    ).
  • Isolation: Vacuum distillation. Note: The product is a liquid (bp ~256°C) but should be distilled under reduced pressure to avoid darkening/decomposition [1][3].

References

  • BenchChem. (2025).[7] this compound: Properties and Synthesis. Retrieved from 1

  • PubChem. (2025).[4] Ethane-1,2-disulfonyl dichloride (Compound Summary). National Library of Medicine.[4] Retrieved from 4[4]

  • Organic Syntheses. (1954). Methanesulfonyl Chloride (Analogous Procedure). Org. Synth. 34 , 96. Retrieved from 6

  • ChemSRC. (2025).[3] Ethane-1,2-di(sulfonyl chloride) Suppliers and Properties. Retrieved from 3

Sources

comparing reactivity of 1,1-ethanedisulfonyl chloride with methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison of 1,1-Ethanedisulfonyl Chloride (EDSC) and Methanesulfonyl Chloride (MsCl) , designed for researchers in medicinal chemistry and process development.

Executive Summary: The Electrophilic Landscape

In the landscape of sulfonylating agents, Methanesulfonyl Chloride (MsCl) is the industry standard for monofunctional activation (mesylation), operating via well-characterized


 or sulfene pathways. In contrast, This compound (EDSC)  represents a specialized class of geminal bis-electrophiles .

While MsCl is used to "cap" nucleophiles or create leaving groups, EDSC is a "stapler," capable of introducing a geminal disulfonyl linker (


) or undergoing double nucleophilic substitution. The presence of two electron-withdrawing sulfonyl groups on a single carbon renders EDSC significantly more acidic and electrophilic than MsCl, necessitating distinct handling protocols to prevent rapid hydrolysis or polymerization.
Key Differentiators at a Glance
FeatureMethanesulfonyl Chloride (MsCl)This compound (EDSC)
Structure


Functionality Monofunctional (Capping/Activation)Bifunctional (Cross-linking/Cyclization)
Electrophilicity HighVery High (Inductively activated)

-Proton Acidity (

)
~19 (DMSO)< 12 (Est. due to gem-disulfonyl effect)
Primary Mechanism Sulfene (E1cB) or

Stepwise

/ Elimination-Addition
Common Application Alcohol activation, Amine protectionCyclic sulfonamide synthesis, Cross-linking

Mechanistic Profiling & Reactivity[1][2][3]

Methanesulfonyl Chloride (MsCl): The Dual Pathway

MsCl reactivity is pH-dependent. In the presence of weak bases (pyridine), it reacts via direct nucleophilic attack (


). With strong bases (triethylamine, 

), it undergoes E1cB elimination to form a reactive sulfene intermediate (

), which is then trapped by the nucleophile.
This compound (EDSC): The Geminal Activation

EDSC possesses two sulfonyl chloride groups attached to the same carbon. This geminal arrangement creates two critical effects:

  • Inductive Activation: The second sulfonyl group acts as a powerful electron-withdrawing group (EWG), making the sulfur centers more electrophilic than in MsCl.

  • Hyper-Acidity: The

    
    -proton is flanked by two sulfonyl groups, making it highly acidic. In the presence of base, EDSC rapidly deprotonates. This can lead to the formation of a vinylous sulfene-like species  or facilitate double substitution to form cyclic structures with diamines.
    
Visualization: Reaction Pathways

The following diagram contrasts the standard sulfene pathway of MsCl with the stepwise bis-functionalization of EDSC.

ReactivityComparison cluster_MsCl Methanesulfonyl Chloride (MsCl) Pathways cluster_EDSC This compound (EDSC) Pathways MsCl MsCl (CH3SO2Cl) Sulfene Sulfene Intermediate (CH2=SO2) MsCl->Sulfene E1cB (-HCl) Product_Ms Mesylated Product (R-NH-SO2CH3) MsCl->Product_Ms Direct SN2 (Weak Base) Base Base (Et3N) Sulfene->Product_Ms + Nucleophile (R-NH2) EDSC EDSC (CH3CH(SO2Cl)2) Mono_Int Mono-Substituted Intermediate EDSC->Mono_Int Fast Substitution (k1) Bis_Product Bis-Sulfonamide (Cyclic or Linear) Mono_Int->Bis_Product Slow Substitution (k2) Cyclization

Caption: Comparative reaction pathways. MsCl often proceeds via a transient sulfene, while EDSC undergoes sequential substitution, capable of forming cyclic or linear bis-derivatives.

Experimental Performance & Protocols

Stability and Handling
  • MsCl: Relatively stable in dry solvents. Hydrolyzes slowly in water compared to EDSC. Can be stored at room temperature (though refrigeration is preferred).

  • EDSC: High Moisture Sensitivity. The electron-deficient nature makes it extremely prone to hydrolysis. Must be stored under inert gas (Argon/Nitrogen) at 2–8°C. Exposure to atmospheric moisture releases HCl and 1,1-ethanedisulfonic acid rapidly.

Protocol A: Standard Mesylation with MsCl

Objective: Activation of a primary alcohol.

  • Dissolution: Dissolve 1.0 eq of alcohol in anhydrous DCM (0.2 M). Cool to 0°C.

  • Base Addition: Add 1.5 eq of Triethylamine (

    
    ).
    
  • Reagent Addition: Add 1.2 eq of MsCl dropwise.

  • Quench: Stir 1-2 h. Quench with saturated

    
    .
    
  • Outcome: Quantitative conversion to mesylate (

    
    ).
    
Protocol B: Bis-Sulfonylation with EDSC

Objective: Synthesis of a cyclic disulfonamide from a 1,3-diamine (e.g., 1,3-propanediamine). Note: The stoichiometry is critical here to prevent polymerization.

  • Setup: Flame-dry a 2-neck flask. Purge with Argon.

  • Solvent: Use anhydrous THF or DCM (high dilution: 0.05 M to favor cyclization over polymerization).

  • Base: Add 2.5 eq of Diisopropylethylamine (DIPEA). Avoid strong nucleophilic bases which might attack the sulfur directly.

  • Addition Strategy (Critical):

    • Dissolve EDSC (1.0 eq) in minimal solvent.

    • Dissolve Diamine (1.0 eq) in solvent.

    • Simultaneous slow addition of both solutions into the reaction flask at 0°C is recommended to maintain 1:1 stoichiometry and favor intramolecular reaction (cyclization).

  • Workup: Wash with dilute HCl (to remove base), then brine. Dry over

    
    .
    
  • Outcome: Formation of the 6-membered cyclic disulfonamide.

Data Comparison: Hydrolysis & Reactivity
ParameterMsCl DataEDSC DataImplication
Hydrolysis Half-life (pH 7, 25°C) ~100 min< 5 min (Est.)EDSC requires strictly anhydrous conditions.
Reaction Time (Amine, 0°C) 15–30 min< 5 minEDSC is kinetically faster due to EWG activation.
Selectivity High for

vs

OH
Low (Reacts indiscriminately)EDSC requires careful temp control (-78°C to 0°C) for selectivity.

Applications in Drug Development[1][4][5]

When to use MsCl:
  • Leaving Group Installation: Converting alcohols to mesylates for

    
     displacement.
    
  • Protecting Group: Protecting amines as sulfonamides (stable to acid/base, cleaved by Red-Al or Na/Naphthalene).

  • Cost-Sensitive Scale-up: MsCl is a commodity chemical.

When to use EDSC:
  • Fragment-Based Drug Discovery (FBDD): Creating rigid, cyclic sulfonyl-containing scaffolds (e.g., sultams) which are bioisosteres for lactams.

  • Covalent Inhibitors: The gem-disulfonyl moiety can act as a "warhead" in specific protease inhibitors, reacting with active site nucleophiles.

  • Cross-linking: Bioconjugation studies where a stable, non-cleavable linker is required between two nucleophilic residues.

References

  • BenchChem. (2025).[1][2] this compound: Structure and Properties. Retrieved from

  • King, J. F., et al. (1992).[3] Mechanism of hydrolysis of methanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743–1749.[3] Link

  • ChemBK. (2024). 1,1-Ethanedisulfonyl dichloride - Physico-chemical Properties. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Chlorides and Sulfonamides. Retrieved from

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from

Sources

Advanced Characterization of Bis-Sulfonamides by NMR Spectroscopy: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Bottleneck in Drug Discovery

Bis-sulfonamides represent a privileged and highly versatile pharmacophore in modern drug discovery. They are actively being developed as potent modulators for a variety of therapeutic targets, ranging from1[1] to 2[2], and 3[3].

However, their structural complexity presents a formidable analytical challenge. Bis-sulfonamides frequently exhibit tautomerism, restricted bond rotation (leading to cis/trans rotamers), and multiple potential N-alkylation sites. Standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy often falls short in unambiguously resolving these features. In my experience characterizing complex pharmacophores, relying solely on standard methods leads to misassigned regiochemistry and delayed development timelines.

This guide objectively compares advanced NMR hardware and methodologies, providing field-proven, self-validating protocols to conquer the structural elucidation of bis-sulfonamides.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CAIX Overexpression HIF1a->CAIX Acidification Extracellular Acidification CAIX->Acidification Survival Tumor Survival & Metastasis Acidification->Survival Inhibitor Bis-Sulfonamide Inhibitor Inhibitor->CAIX Inhibits

Figure 1: Bis-sulfonamide targeting of the CAIX signaling pathway in hypoxic tumors.

Hardware Comparison: High-Field CryoProbe vs. Standard RT Probe

When analyzing symmetric or asymmetric bis-sulfonamides, the choice of NMR hardware dictates the depth of structural insight. A common pitfall is attempting to resolve overlapping aromatic protons of symmetric bis-sulfonamides using a standard 400 MHz system.

Below is an objective performance comparison between an 800 MHz spectrometer equipped with a Triple Resonance CryoProbe (TCI) and a Standard 400 MHz system with a Room Temperature (RT) probe .

Table 1: Performance Comparison for Bis-Sulfonamide Analysis
Metric400 MHz (Room Temp Probe)800 MHz (TCI CryoProbe)Impact on Bis-Sulfonamide Analysis
Signal-to-Noise (

H)
~400:1>8000:1Critical for analyzing low-concentration metabolites or trace degradation products.
Resolution (Dispersion) Baseline2x BaselineResolves overlapping aromatic protons typical in symmetric bis-sulfonamides.

H-

N HMBC Time
12–24 hours1–2 hoursRapid turnaround for regiochemical assignment of N-alkylation sites.
VT-NMR Range Limited by RT materialsBroad (-40°C to +150°C)Superior for calculating thermodynamic parameters (

) of rotamers.

The Verdict: While a 400 MHz RT system is sufficient for routine purity checks, the 800 MHz CryoProbe is an absolute necessity for de novo structural elucidation, particularly when leveraging insensitive nuclei like


N.

Methodological Comparison: Resolving Regiochemistry

A critical bottleneck in bis-sulfonamide synthesis is distinguishing between specific N-alkylation sites. Standard


H-

C HMBC often fails because the sulfonamide nitrogen acts as an NMR "blind spot"—there are no carbon atoms directly adjacent to the nitrogen to provide reliable through-bond correlations.

To circumvent this, we employ 4

4. Direct 

N observation is notoriously insensitive due to its low natural abundance (0.37%) and negative gyromagnetic ratio. By using inverse detection (

H-

N HMBC), we transfer magnetization from the highly sensitive

H nucleus to

N, achieving a theoretical sensitivity enhancement of ~1000x.
Table 2: H- C HMBC vs. H- N HMBC
Feature

H-

C HMBC

H-

N HMBC
Primary Target Carbon skeleton connectivityNitrogen environment & N-alkylation
Sensitivity High (1.1% natural abundance)Low (requires inverse detection)
Bis-Sulfonamide Utility Distinguishes aryl ring substitutionsDifferentiates

vs

vs

Typical Chemical Shifts 100–160 ppm (Aromatic region)80–100 ppm (Sulfonamide N)

Self-Validating Experimental Protocols

The following workflows represent the gold standard for bis-sulfonamide characterization. Every step is grounded in physical causality, and each protocol includes a self-validation check to ensure data integrity.

NMR_Workflow Start Bis-Sulfonamide Sample Prep Standard Standard 1D NMR (1H, 13C, 19F) Start->Standard Advanced Advanced 2D NMR (COSY, HSQC, HMBC) Standard->Advanced Nitrogen 1H-15N HMBC (Regiochemistry) Advanced->Nitrogen N-Alkylation VTNMR VT-NMR (Rotamer Dynamics) Advanced->VTNMR Broadened Signals Elucidation Complete Structural Elucidation Nitrogen->Elucidation VTNMR->Elucidation

Figure 2: Comprehensive NMR elucidation workflow for bis-sulfonamides.
Protocol 1: Regiochemical Assignment via H- N HMBC
  • Sample Preparation: Dissolve 5-10 mg of the bis-sulfonamide in 600 µL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       disrupts intermolecular hydrogen bonding, sharpening NH signals and preventing rapid proton exchange with trace water that would otherwise decouple the 
      
      
      
      H-
      
      
      N interaction.
  • Probe Tuning & Matching: Manually tune the probe for both

    
    H and 
    
    
    
    N frequencies.
    • Causality: Essential for maximizing sensitivity, particularly for the low-gamma

      
      N nucleus.
      
  • Pulse Sequence Selection: Select a gradient-enhanced

    
    H-
    
    
    
    N HMBC sequence.
    • Causality: Gradients suppress artifacts and solvent signals without requiring extensive phase cycling, drastically reducing acquisition time.

  • Parameter Optimization: Set the long-range coupling constant (

    
    ) evolution delay to 50 ms.
    
    • Causality:5

      5[5]. Setting the delay to 
      
      
      
      optimizes the magnetization transfer for this specific functional group.
  • Acquisition & Processing: Acquire with 1024 points in

    
     and 256 increments in 
    
    
    
    . Process with zero-filling and a squared sine-bell window function.

Validation Check: The appearance of the primary sulfonamide


 signal as a distinct cross-peak at ~87-95 ppm, correlating with adjacent aromatic protons, confirms successful magnetization transfer. Absence of this peak indicates rapid proton exchange, necessitating a drier solvent or lower temperature.
Protocol 2: Rotamer Deconvolution via Variable-Temperature (VT) NMR

Bis-sulfonamides often exhibit3[3] due to steric hindrance, leading to signal broadening or distinct cis/trans rotamer peaks at room temperature.

  • Initial Assessment: Acquire a standard

    
    H NMR at 298 K. Note any broadened signals or unexpected peak doubling that do not integrate to whole protons.
    
  • Temperature Calibration: Calibrate the VT unit using a 100% ethylene glycol standard.

    • Causality: Ensures the internal sample temperature matches the set temperature, which is critical for accurate thermodynamic (

      
      ) calculations.
      
  • Stepwise Heating: Acquire

    
    H spectra at 10 K increments from 298 K to 350 K.
    
    • Causality: Gradually approaching the coalescence temperature (

      
      ) prevents sample degradation while allowing observation of the exchange rate increasing beyond the NMR timescale.
      
  • Coalescence Observation: Identify the temperature at which the doubled peaks merge into a single sharp resonance.

Validation Check: If the peaks belong to true rotamers, they will coalesce into a single peak at


 and re-emerge at their original chemical shifts when cooled back to 298 K. If the peaks do not re-emerge upon cooling, the sample has undergone thermal degradation rather than conformational exchange.

References

  • Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators Source: MDPI URL:[Link]

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases Source: PMC / National Institutes of Health URL:[Link]

  • Chemoselective Nitration of Aromatic Sulfonamides with tert-Butyl Nitrite Source: The Royal Society of Chemistry URL:[Link]

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors Source: FLORE / Università degli Studi di Firenze URL:[Link]

  • Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors Source: ChemRxiv URL:[Link]

Sources

Comparative Mass Spectrometry Guide: 1,1-Ethanedisulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Analysis of 1,1-Ethanedisulfonyl Chloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Technical Rationale

In the landscape of bifunctional cross-linkers and pharmacophore scaffolds, This compound (1,1-EDC) represents a specialized geminal disulfonyl motif, distinct from its more common vicinal isomer, 1,2-ethanedisulfonyl chloride (1,2-EDC).[1]

While 1,2-EDC provides a flexible ethylene bridge useful for protein cross-linking, 1,1-EDC introduces a rigid, single-carbon pivot point (the methine/ethylidene center).[1] This structural difference profoundly impacts mass spectrometry (MS) fragmentation patterns. This guide provides a technical workflow for distinguishing these isomers and analyzing 1,1-EDC derivatives (primarily sulfonamides and sulfonates) using LC-MS/MS, focusing on the unique SO₂ extrusion and ethylidene rearrangement pathways.[1]

Chemical Identity & Structural Divergence

Understanding the precursor architecture is critical for interpreting MS spectra.

FeatureThis compound (Geminal)1,2-Ethanedisulfonyl Chloride (Vicinal)
Structure


Linker Geometry V-shaped (109.5° tetrahedral pivot)Linear/Flexible (C-C bond rotation)
Reactivity High steric hindrance at

; susceptible to gem-disulfone instability.[1]
Lower steric hindrance; standard nucleophilic substitution.
Key MS Neutral Loss

(64 Da) followed by rearrangement to ethylidene.

(28 Da) via elimination;

(64 Da).[1]

Experimental Protocol: LC-MS/MS Characterization

This protocol is designed for the analysis of bis-sulfonamide derivatives formed by reacting 1,1-EDC with primary amines (R-NH₂), a common workflow in drug discovery for fragment-based screening.[1]

Sample Preparation (Self-Validating Workflow)

Objective: Minimize hydrolysis artifacts and enhance ionization efficiency.

  • Derivatization: React 1,1-EDC (1 eq) with Analyte Amine (2.2 eq) in anhydrous DCM with TEA (3 eq) at 0°C. Quench with water after 1 hr.

  • Extraction: Extract organic layer, dry over

    
    , and evaporate.
    
  • Reconstitution: Dissolve residue in 50:50 Acetonitrile:Water + 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Validation Step: Check optical clarity. Turbidity indicates incomplete solubility or salt precipitation, which will suppress ESI signal.

LC-MS Parameters[1]
  • Instrument: Q-TOF or Orbitrap (High Resolution required for isotopic confirmation).[1]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Why Negative Mode? Sulfonamides (

      
      ) readily deprotonate at the nitrogen (
      
      
      
      ), providing superior sensitivity over positive mode which often yields unstable adducts.[1]
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A:

      
       + 10 mM Ammonium Acetate (pH 9).
      
    • B: Acetonitrile.[2][3]

    • Note: Basic pH aids in maintaining the deprotonated state for ESI-.[1]

Fragmentation Analysis & Mechanism

The core distinction between 1,1- and 1,2-derivatives lies in their dissociation pathways under Collision-Induced Dissociation (CID).[1]

The "Geminal Effect" in 1,1-Derivatives

Unlike the vicinal isomer, which often eliminates an ethylene bridge (


, -28 Da), the 1,1-derivative possesses a methyl group attached to the central carbon.[1] It cannot eliminate a simple alkene without breaking the carbon skeleton significantly.

Dominant Pathway:

  • Precursor:

    
    
    
  • Primary Fragmentation: Loss of one

    
     group (-64 Da).[1][4] This is facilitated by the stability of the resulting sulfinate anion.[1]
    
  • Secondary Rearrangement: The "geminal" position allows for a rearrangement where the remaining sulfonamide group stabilizes the charge on the ethylidene carbon (

    
    ).[1]
    
Visualization of Fragmentation Pathways[1]

MS_Fragmentation Precursor Precursor [M-H]- (Bis-sulfonamide) m/z = P Inter_11 Intermediate A (1,1) Loss of SO2 [M-H-64]- Precursor->Inter_11 1,1-Specific Path (-SO2) Inter_12 Intermediate B (1,2) Ethylene Elimination [M-H-28]- Precursor->Inter_12 1,2-Specific Path (-C2H4) Prod_11_1 Ethylidene Rearrangement Stable Anion Inter_11->Prod_11_1 -R-NH2 Note Diagnostic Difference: 1,2-isomer shows loss of 28 Da (Ethylene). 1,1-isomer shows loss of 64 Da (SO2) without -28 Da. Prod_12_1 Bis-sulfonamide Cleavage [R-NH-SO2]- Inter_12->Prod_12_1 -SO2

Figure 1: Divergent fragmentation pathways for geminal (1,1) vs. vicinal (1,[1]2) ethanedisulfonyl derivatives.[2][5][6] The absence of the -28 Da neutral loss is diagnostic for the 1,1-isomer.[1]

Comparative Data Summary

The following table summarizes the theoretical and observed MS behavior for a hypothetical derivative where R = Phenyl (Aniline derivative).

Parameter1,1-Derivative (Geminal)1,2-Derivative (Vicinal)Diagnostic Value
Molecular Ion


Identical m/z (Isomers)
Base Peak (MS2)


or

High
Neutral Loss 64 Da (

)
28 Da (

) + 64 Da (

)
Critical
Low Mass Ions

64 (

),

35/37 (

if unreacted)

26/27 (

)
Moderate
Isotopic Pattern Standard S2/Cl2 patternStandard S2/Cl2 patternNone (Identical)
Interpretation of Results
  • Scenario A: You observe a strong transition of

    
    .
    
  • Scenario B: You observe a strong transition of

    
     but no  loss of 28.[1]
    

Synthesis & Workflow Visualization

To ensure the integrity of the starting material before MS analysis, the synthesis workflow must be controlled. 1,1-EDC is sensitive to hydrolysis, generating 1,1-ethanedisulfonic acid, which is highly polar and difficult to retain on C18 columns.[1]

Synthesis_Workflow Start 1,1-Ethanedisulfonyl Chloride React Derivatization (R-NH2 / TEA / DCM) Start->React Artifact Hydrolysis Artifact (Disulfonic Acid) Start->Artifact Moisture Quench Quench (Ice Water) React->Quench Analyze LC-MS/MS Analysis (ESI Negative) Quench->Analyze

Figure 2: Preparation workflow emphasizing the risk of hydrolysis.[1] Moisture control is paramount to avoid the formation of the disulfonic acid artifact, which ionizes poorly in standard organic gradients.[1]

References

  • BenchChem. this compound: Properties and Synthesis. BenchChem Database. Link[1]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][3] A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2009(17), 2773-2776.[1] Link[1]

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[4] Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. Ethanesulfonyl chloride Mass Spectrum.[7] NIST Standard Reference Data.[7] Link

  • PubChem. Ethane-1,2-disulfonyl dichloride (Vicinal Isomer Data). National Library of Medicine. Link[1]

Sources

Technical Guide: Strategic Identification of Sulfonyl Chloride Functional Groups via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Application Scientist’s Perspective: In drug development, sulfonyl chlorides (


) are pivotal electrophiles for synthesizing sulfonamides.[1] However, their high reactivity presents a distinct analytical challenge: they hydrolyze rapidly into sulfonic acids (

) upon exposure to atmospheric moisture. While NMR (

,

) provides indisputable structural resolution, it is slow and requires deuterated solvents that may introduce moisture.

Infrared (IR) spectroscopy , specifically ATR-FTIR (Attenuated Total Reflectance), is the superior choice for rapid, in-situ functional group validation . This guide compares IR against NMR and MS, establishing why IR is the "first-line of defense" for monitoring sulfonyl chloride integrity and reaction progress.

Part 1: The Vibrational Physics of

To identify a sulfonyl chloride, you must look beyond the fingerprint region. The diagnostic value lies in the Sulfonyl (


) stretching vibrations .

The Chlorine atom is highly electronegative. Through the inductive effect (


), it withdraws electron density from the sulfur atom, increasing the effective bond order of the 

bonds compared to sulfones or sulfonamides. This results in a shift toward higher wavenumbers (frequencies).[2]
The Diagnostic Doublet

A valid identification requires the presence of both bands:

  • Asymmetric

    
     Stretch (
    
    
    
    ):
    • Range:

      
      
      
    • Appearance: Strong, sharp intensity.

    • Differentiation: Appears at higher frequencies than Sulfonamides (

      
      ).[3]
      
  • Symmetric

    
     Stretch (
    
    
    
    ):
    • Range:

      
      
      
    • Appearance: Strong, sharp intensity.

    • Differentiation: Often splits into a doublet if the R-group is aromatic due to Fermi resonance or rotational isomerism.

  • The "Ghost" Peak (S-Cl Stretch):

    • Range:

      
      
      
    • Note: This is often outside the range of standard mid-IR detectors (which cut off at

      
      ). Do not rely on this for standard FTIR unless you have Far-IR optics.
      

Part 2: Comparative Analysis (IR vs. Alternatives)

This table objectively compares IR against the standard alternatives in a high-throughput synthesis environment.

FeatureATR-FTIR (Recommended) Proton NMR (

)
Mass Spectrometry (MS)
Primary Data Functional Group (

)
Carbon/Proton BackboneMolecular Weight / Isotopes
Speed < 1 minute (No prep)10–30 minutes (Prep + Shim)5–10 minutes
Sample State Neat Solid/OilSolution (requires

)
Solution (LC/MS)
Hydrolysis Risk Low (Rapid, dry measurement)High (Wet solvents kill sample)High (Ion source reactivity)
Quantification Semi-quantitative (Beer's Law)Precise (qNMR)Difficult
Key Limitation No backbone structural proofSlow; Solvent interferenceIonization failure
Why IR Wins for Process Monitoring

NMR confirms which molecule you have; IR confirms if it is still reactive. If your sulfonyl chloride hydrolyzes to sulfonic acid, the proton NMR shifts are often subtle (0.1–0.2 ppm). In IR, the change is drastic: the disappearance of the sharp 1380 cm


 band and the appearance of a massive, broad O-H stretch (2500–3300 cm

).

Part 3: Strategic Protocol (Self-Validating Workflow)

Core Directive: Never use KBr pellets for sulfonyl chlorides. Potassium Bromide is hygroscopic. The pressure and moisture in the pellet will catalyze hydrolysis, leading to a spectrum of the sulfonic acid salt, not the chloride.

Recommended Method: Diamond ATR-FTIR
Step 1: Instrument Validation
  • Background: Collect a fresh air background (32 scans) to remove water vapor and

    
     interference.
    
  • Crystal Check: Ensure the diamond ATR crystal is clean. Residual amines from previous runs will react instantly with your sample.

Step 2: Sample Application
  • Solids: Place roughly 2-5 mg of solid directly on the crystal. Apply high pressure using the anvil to ensure contact.

  • Oils/Liquids: Place 1 drop on the crystal. No pressure anvil needed.

Step 3: Data Acquisition & Validation (The "Decision Tree")

Analyze the spectrum using the logic flow below.

G Start Acquire Spectrum (4000 - 600 cm⁻¹) CheckOH Check 2500-3300 cm⁻¹ Broad Band Present? Start->CheckOH Hydrolysis CRITICAL FAILURE: Sample Hydrolyzed to Sulfonic Acid CheckOH->Hydrolysis Yes (Broad Peak) CheckSO2 Check 1375-1410 cm⁻¹ Strong Sharp Peak? CheckOH->CheckSO2 No (Baseline Flat) CheckSym Check 1165-1195 cm⁻¹ Strong Sharp Peak? CheckSO2->CheckSym Yes NotTarget Result: Starting Material or Other Species CheckSO2->NotTarget No Confirm SUCCESS: Sulfonyl Chloride Confirmed CheckSym->Confirm Yes CheckSym->NotTarget No

Figure 1: Spectral Decision Matrix. This logic gate prevents false positives by prioritizing the detection of hydrolysis byproducts (Sulfonic Acid) before confirming the Chloride.

Part 4: Case Study & Data Interpretation

Scenario: Monitoring the chlorosulfonation of Toluene to p-Toluenesulfonyl Chloride (TsCl).

Experimental Observation: As the reaction proceeds, the IR spectrum evolves. The table below highlights the specific shifts that validate the transformation.

Functional GroupFrequency (cm

)
Spectral CharacterStatus
Aromatic C-H 3000 - 3100Weak, multiple bandsConstant (Scaffold)
Sulfonic Acid (Impurity) 2500 - 3300Very Broad, StrongMust be Absent

Asymmetric (

)
1378 Strong, Sharp Target Signal

Symmetric (

)
1175 Strong, Sharp Target Signal

Asymmetric (

)
1150 - 1250Broad, MediumHydrolysis Indicator
Reaction Monitoring Workflow

The following diagram illustrates the synthesis and monitoring loop.

Reaction Toluene Toluene (Starting Material) Reactor Reactor (0°C -> RT) Toluene->Reactor Reagents HSO₃Cl (Chlorosulfonic Acid) Reagents->Reactor Sampling Aliquot Sampling (Every 30 min) Reactor->Sampling ATR ATR-FTIR Analysis Sampling->ATR Decision Peak at 1378 cm⁻¹? ATR->Decision Quench Quench Reaction (Isolate Product) Decision->Quench Max Intensity Continue Continue Stirring Decision->Continue Increasing Continue->Reactor

Figure 2: In-process control (IPC) workflow for sulfonyl chloride synthesis. IR allows for "stop-light" decision making without workup.

References

  • BenchChem. (2025).[1][4] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from 1

  • ACD/Labs. (2008).[3] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from 3

  • Specac. Interpreting Infrared Spectra - Functional Group Identification. Retrieved from 5

  • Canadian Science Publishing. The Sulfur-Chlorine Stretching Band in Sulfonyl Chlorides. Retrieved from 6

  • Separation Science. (2024). IR vs Raman Spectroscopy: Complementary Techniques. Retrieved from 7

Sources

analytical methods for assessing purity of 1,1-ethanedisulfonyl chloride products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Ethanedisulfonyl chloride (EDC) is a potent bis-electrophile used as a cross-linking agent and synthetic intermediate. Its bifunctional nature (two -SO₂Cl groups on a single carbon) makes it uniquely reactive but also prone to rapid hydrolysis and thermal degradation.

This guide compares three analytical methodologies for assessing EDC purity. Unlike stable organic solids, EDC cannot be reliably analyzed by standard reversed-phase HPLC (RP-HPLC) due to on-column hydrolysis. Therefore, we present Quantitative NMR (qNMR) as the primary reference method, Derivatization-HPLC for routine quality control, and Potentiometric Titration for functional assaying.

Method Selection Matrix

The following decision tree outlines the optimal analytical approach based on your specific data requirements:

MethodSelection Start Select Analytical Goal AbsPurity Absolute Purity (No Reference Std) Start->AbsPurity RoutineQC Routine QC / Impurity Profiling Start->RoutineQC BulkAssay Bulk Functional Content (Cl-) Start->BulkAssay qNMR Method 1: qNMR (1H or 13C) AbsPurity->qNMR High Accuracy DerivHPLC Method 2: Derivatization-HPLC RoutineQC->DerivHPLC Separates Impurities Titration Method 3: Potentiometric Titration BulkAssay->Titration Fast/Cheap

Figure 1: Decision matrix for selecting the appropriate analytical method for this compound.

Comparative Analysis of Methods

The following table summarizes the performance characteristics of the three primary methods.

FeatureMethod 1: qNMR Method 2: Derivatization-HPLC Method 3: Potentiometric Titration
Principle Molar ratio of analyte protons vs. internal standard.Separation of stable sulfonamide derivative via RP-HPLC.Ag⁺ titration of hydrolyzable chloride ions.
Specificity High (Distinguishes EDC from solvents & byproducts).High (Chromatographic resolution of impurities).Low (Detects any hydrolyzable halide).
Active Content Measures intact molecular structure.Measures active -SO₂Cl groups capable of reacting.[1]Measures total chloride (active + degraded).
Sample Prep Simple (Dissolve in CDCl₃).Moderate (React with amine, extract).Simple (Hydrolysis in water).
Throughput Low (10-15 min/sample).High (Automated sequences).High (Fast reaction).
Primary Use Reference Standard Certification. Routine Purity & Stability Testing. Goods-in Raw Material Check.

Detailed Experimental Protocols

Method 1: Quantitative NMR (qNMR) – The Gold Standard

Rationale: qNMR is the only method that provides an absolute purity value without requiring a certified reference standard of the analyte itself. It avoids the hydrolysis issues of LC and the thermal degradation risks of GC.

Reagents:

  • Solvent: CDCl₃ (Anhydrous, stored over molecular sieves).

  • Internal Standard (IS): Dimethyl sulfone (DMSO₂) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB). Note: Ensure the IS signals do not overlap with EDC signals (CH₃ doublet ~1.8 ppm; CH quartet ~5.2 ppm).

Protocol:

  • Weighing: Accurately weigh ~20 mg of EDC sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into a clean vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.7 mL of CDCl₃ and vortex until completely dissolved. Transfer to an NMR tube.[2]

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1):

      
       30 seconds (critical for full relaxation of all protons).
      
    • Scans: 16–32.

  • Analysis: Integrate the specific signal of the Internal Standard (

    
    ) and the methine quartet of EDC (
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    = number of protons,
    
    
    = molecular weight,
    
    
    = purity of internal standard.[3]
Method 2: Derivatization-HPLC – The Routine Workhorse

Rationale: Direct injection of sulfonyl chlorides into RP-HPLC leads to peak broadening and decomposition due to aqueous mobile phases. Derivatization with a secondary amine (e.g., morpholine or piperidine) converts the unstable EDC into a stable bis-sulfonamide, which can be precisely quantified.

Reagents:

  • Derivatizing Agent: Morpholine (excess).

  • Solvent: Dichloromethane (DCM) and Acetonitrile (ACN).

  • Quenching Agent: Dilute HCl.

Workflow Diagram:

DerivWorkflow Step1 Sample Preparation Dissolve EDC in dry DCM Step2 Derivatization Reaction Add 5.0 eq. Morpholine (Exothermic: Cool on ice) Step1->Step2 Step3 Reaction Completion Stir 15 min at RT Forms Stable Bis-Sulfonamide Step2->Step3 Step4 Workup Wash with 1M HCl (remove excess amine) Dry Organic Layer Step3->Step4 Step5 HPLC Analysis Inject Organic Phase Step4->Step5

Figure 2: Pre-column derivatization workflow for stabilizing EDC prior to HPLC analysis.

Protocol:

  • Preparation: Dissolve 50 mg of EDC in 5 mL of dry DCM.

  • Reaction: Add 0.2 mL of morpholine (excess). The mixture will warm slightly as the sulfonamide forms and morpholine hydrochloride precipitates.

  • Incubation: Stir for 15 minutes at room temperature.

  • Extraction: Add 5 mL of 1M HCl to solubilize the excess morpholine and salts. Discard the aqueous layer.

  • Analysis: Dilute the DCM layer with ACN (1:10) and inject into HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Gradient ACN/Water (0.1% Formic Acid) 10% to 90%.

    • Detection: UV at 210 nm (sulfonamide absorption).

Method 3: Potentiometric Titration – Functional Purity

Rationale: This method measures the total hydrolyzable chloride content. It is excellent for determining the "functional equivalent weight" but cannot distinguish between the active sulfonyl chloride and hydrolyzed byproducts (like HCl) if the sample is already degraded.

Protocol:

  • Hydrolysis: Weigh ~100 mg of EDC into a beaker containing 50 mL of 1M NaOH. Heat gently (60°C) for 30 minutes to ensure full hydrolysis of both sulfonyl chloride groups to sulfonate and chloride ions.

    • Reaction:

      
      
      
  • Acidification: Cool and acidify with dilute nitric acid (

    
    ) until pH < 2.
    
  • Titration: Titrate with 0.1 N Silver Nitrate (

    
    ) using a silver billet electrode (potentiometric endpoint detection).
    
  • Calculation:

    
    
    Note the factor of 2 in the denominator, accounting for the two chloride atoms per EDC molecule.
    

Scientific Interpretation of Results

  • Discrepancy Analysis: If the Titration value is significantly higher than the Derivatization-HPLC value, your sample likely contains inorganic chloride impurities or hydrolyzed HCl, indicating degradation.

  • qNMR vs. HPLC: qNMR is the arbiter of truth. If HPLC purity is lower than qNMR, check for incomplete derivatization. If HPLC is higher, check if impurities are eluting in the solvent front or are not UV active.

  • Stability Warning: EDC should be stored under inert gas (Argon/Nitrogen) at <4°C. Moisture exposure leads to the formation of 1,1-ethanedisulfonic acid, which is a strong acid and autocatalyzes further decomposition.

References

  • Royal Society of Chemistry. "A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides." Reaction Chemistry & Engineering. Accessed March 2, 2026. [Link]

  • ChemBK. "1,1-Ethanedisulfonyl dichloride - Properties and Safety." Chemical Book. Accessed March 2, 2026. [Link]

Sources

Technical Guide: Validation of Crosslinking Efficiency with 1,1-Ethanedisulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical validation framework for 1,1-Ethanedisulfonyl Chloride (1,1-EDSC) as a crosslinking agent. This document is structured to serve researchers in drug delivery and biomaterials science, distinguishing this specific sulfonyl chloride reagent from common alternatives like Carbodiimides (EDC) or Aldehydes.

Executive Summary & Mechanism of Action

This compound (1,1-EDSC) is a homobifunctional crosslinker (


) characterized by two sulfonyl chloride groups attached to a geminal carbon center.[1] Unlike zero-length crosslinkers (e.g., EDC/NHS) or aldehyde-based fixatives (e.g., Glutaraldehyde), 1,1-EDSC reacts with nucleophiles (primary amines, hydroxyls) to form sulfonamide  or sulfonate ester  bonds.

Key Advantage: The resulting sulfonamide linkage is exceptionally stable against hydrolysis and enzymatic degradation compared to the amide or imine bonds formed by standard reagents. This makes 1,1-EDSC a critical candidate for developing long-acting hydrogels, robust protein scaffolds, and stable drug conjugates.

Reaction Mechanism

The crosslinking proceeds via nucleophilic substitution. The nucleophile (e.g.,


-amino group of Lysine) attacks the sulfur atom, displacing the chloride ion.

Critical Consideration: The reaction releases Hydrochloric Acid (HCl) as a byproduct.[2]

  • Implication: The reaction buffer must possess sufficient capacity to neutralize the acid to prevent pH drops that could protonate amines (rendering them non-nucleophilic) or denature the protein.

ReactionMechanism Reagent 1,1-Ethanedisulfonyl Chloride Intermediate Transition State (Tetrahedral) Reagent->Intermediate Nucleophilic Attack Amine Protein/Polymer (-NH2) Amine->Intermediate Product Sulfonamide Crosslink (-SO2-NH-) Intermediate->Product Elimination Byproduct HCl (Acidic Byproduct) Intermediate->Byproduct Byproduct->Amine Protonation (Inhibits Rxn)

Figure 1: Mechanism of amine crosslinking by 1,1-EDSC. Note the inhibitory feedback loop caused by HCl generation if unbuffered.

Comparative Analysis: 1,1-EDSC vs. Industry Standards

To validate the efficiency of 1,1-EDSC, it must be benchmarked against standard crosslinkers. The following table highlights the distinct physicochemical profiles.

FeatureThis compound (1,1-EDSC) Glutaraldehyde (GTA) EDC (Carbodiimide)
Chemistry Disulfonyl ChlorideDialdehydeCarbodiimide (Zero-length)
Linkage Type Sulfonamide (Very Stable)Schiff Base / Heterocycle (Reversible unless reduced)Amide (Stable)
Spacer Length Short (~3-5 Å)Variable (Polymerizes)Zero (Direct bond)
Reaction pH pH 8.0 - 10.0 (Basic)pH 7.0 - 8.0pH 4.5 - 7.5
Byproducts HCl (Requires base)None (Polymerizes)Urea derivative (Water soluble)
Toxicity Low (Linkage is inert)High (Residual aldehydes are cytotoxic)Low (Reagent is washed away)
Hydrolytic Stability High (Resists acid/base)ModerateModerate

Scientific Insight: Choose 1,1-EDSC when the mechanical rigidity and chemical resistance of the scaffold are paramount. Avoid it if the target protein is extremely pH-sensitive, as the local micro-environment can become acidic during the reaction [1, 2].

Validation Protocols

Reliable validation requires a "Self-Validating System" where physical properties are correlated with chemical quantification.

Protocol A: Chemical Quantification of Crosslinking Density (TNBS Assay)

This assay measures the disappearance of free primary amines. A reduction in free amines correlates directly with crosslinking efficiency.

Reagents:

  • TNBS (2,4,6-Trinitrobenzenesulfonic acid): 0.01% (w/v) in 0.1 M Sodium Bicarbonate (pH 8.5).

  • Quenching Buffer: 10% SDS and 1 N HCl.

Workflow:

  • Reaction: Incubate the crosslinked scaffold/protein (lyophilized or gel) with TNBS solution for 2 hours at 40°C.

  • Solubilization: Add 1 N HCl to stop the reaction and solubilize the matrix.

  • Measurement: Read Absorbance at 335 nm .

  • Calculation:

    
    
    

Why this works: TNBS reacts specifically with primary amines to form a yellow trinitrophenyl derivative. Sulfonamides (formed by 1,1-EDSC) do not react, providing a negative readout for crosslinking [3].

Protocol B: Physical Validation (Swelling & Rheology)

For hydrogels and biomaterials, crosslinking density is inversely proportional to the swelling ratio.

Step-by-Step:

  • Lyophilization: Dry the crosslinked samples to constant weight (

    
    ).
    
  • Swelling: Immerse in PBS (pH 7.4) at 37°C for 24 hours.

  • Measurement: Weigh the swollen hydrogel (

    
    ).
    
  • Analysis: Calculate Swelling Ratio (

    
    ).
    
    • Expectation: 1,1-EDSC crosslinked gels should show significantly lower swelling ratios compared to native gels due to the rigid disulfonyl bridges.

Protocol C: Biological Stability (Enzymatic Degradation)

Sulfonamide bonds are resistant to proteases that typically cleave peptide (amide) bonds.

  • Incubation: Expose crosslinked material to Collagenase or Trypsin (depending on substrate) at physiological concentrations (e.g., 5-10 U/mL).

  • Monitoring: Measure mass loss over time (1, 3, 7, 14 days).

  • Validation Criteria: A successful 1,1-EDSC crosslink should retain >80% mass at timepoints where EDC/NHS controls show >50% degradation.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating 1,1-EDSC efficiency, integrating chemical, physical, and biological checkpoints.

ValidationWorkflow cluster_Chem Chemical Validation cluster_Phys Physical Validation cluster_Bio Biological Validation Start Start: Crosslinking Reaction (Control pH > 8.0) TNBS TNBS Assay (Free Amine Quantification) Start->TNBS Swelling Swelling Ratio (Q) (Inverse to Crosslink Density) Start->Swelling FTIR FTIR Spectroscopy (Detect Sulfonamide ~1150/1350 cm-1) TNBS->FTIR Rheology Rheology (G' vs G'') (Stiffness Measurement) Swelling->Rheology Degradation Enzymatic Resistance (Mass Loss %) Rheology->Degradation Decision Validation Success? Degradation->Decision Optimize Adjust pH / Stoichiometry Decision->Optimize No Final Validated Protocol Decision->Final Yes Optimize->Start

Figure 2: Integrated validation workflow for 1,1-EDSC crosslinking efficiency.

Critical Troubleshooting & Optimization

When using 1,1-EDSC, common failure modes differ from EDC or Glutaraldehyde.

  • Precipitation: Sulfonyl chlorides are hydrophobic.

    • Solution: Dissolve 1,1-EDSC in a minimal volume of dry acetone or DMSO before adding to the aqueous protein/polymer solution.

  • Rapid Hydrolysis: The chloride groups hydrolyze in water.

    • Solution: Add the crosslinker immediately to the reaction. Do not pre-incubate in aqueous buffer. Use a high concentration of protein to favor amine attack over water hydrolysis.

  • pH Crash: The release of HCl drops the pH, stopping the reaction.

    • Solution: Use a strong buffer (e.g., 0.1 M Borate or Carbonate, pH 9.0) or a "pH-stat" method adding dilute NaOH to maintain pH 8-9.

References

  • Hennink, W. E., & van Nostrum, C. F. (2002). Novel crosslinking methods to design hydrogels.[3] Advanced Drug Delivery Reviews, 54(1), 13-36. (Contextual grounding on crosslinking chemistry).

  • Bubnis, W. A., & Ofner, C. M. (1992). The determination of epsilon-amino groups in soluble and poorly soluble proteinaceous materials by a spectrophotometric method using trinitrobenzenesulfonic acid. Analytical Biochemistry, 207(1), 129-133.

Sources

Comparative Guide: Disulfonyl Chlorides as High-Stability Crosslinking Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: In the development of high-performance polymer electrolyte membranes (PEMs) and robust protein hydrogels, researchers often face a "stability-conductivity" trade-off. Traditional crosslinkers like glutaraldehyde (toxic, unstable Schiff bases) or diisocyanates (moisture sensitive, hydrolytically unstable urea linkages) often fail under aggressive acidic or thermal conditions. Solution: Disulfonyl chlorides (DSCs) emerge as a superior class of crosslinking agents. They react with nucleophiles (amines, hydroxyls) to form sulfonamide or sulfonate linkages. These bonds exhibit exceptional hydrolytic stability and thermal resistance, making them ideal for fuel cell membranes and long-term biomaterial implants.

Mechanism of Action: The Sulfonylation Pathway

Unlike alkyl halides (which crosslink via SN2) or aldehydes (which form reversible imines), disulfonyl chlorides operate via nucleophilic substitution at the sulfur atom .

Chemical Causality
  • Electrophilic Activation: The sulfonyl sulfur atom is highly electrophilic due to the withdrawal of electron density by the two oxygen atoms and the chlorine leaving group.

  • Nucleophilic Attack: A primary amine (R-NH₂) or hydroxyl group (R-OH) attacks the sulfur.

  • Elimination: Chloride (Cl⁻) is expelled as a leaving group.

  • Bond Formation: The resulting sulfonamide (-SO₂-NH-) bond is chemically inert to hydrolysis over a wide pH range (pH 1–13), unlike the amide or ester bonds formed by carboxylic acid derivatives.

DOT Diagram: Reaction Mechanism

G cluster_0 Reaction Coordinate DSC Disulfonyl Chloride (R-SO₂Cl) Inter Tetrahedral Intermediate DSC->Inter Nucleophilic Attack Nu Nucleophile (Polymer-NH₂ / -OH) Nu->Inter Prod Crosslinked Network (Sulfonamide Linkage) Inter->Prod Cl⁻ Elimination Byprod HCl (Byproduct) Inter->Byprod Elimination

Caption: Nucleophilic substitution pathway converting disulfonyl chloride and amine/hydroxyl moieties into stable sulfonamide crosslinks.[1]

Comparative Analysis: DSCs vs. Alternatives

Table 1: Performance Matrix of Common Crosslinkers
FeatureDisulfonyl Chlorides (DSCs) Diisocyanates Glutaraldehyde Epoxides
Primary Linkage Sulfonamide (-SO₂NH-)Urea (-NHCONH-)Imine / Schiff BaseAmine / Ether
Bond Stability High (Acid/Base/Thermal)Moderate (Hydrolyzes in acid)Low (Reversible)High
Reaction Speed Fast (mins to hours)Very Fast (seconds)Slow (hours)Slow to Moderate
Moisture Sensitivity Low to ModerateHigh (Reacts with water)LowLow
Toxicity Moderate (HCl byproduct)High (Sensitizer)High (Cytotoxic)Moderate
Key Application Fuel Cells (PEMs), Stable HydrogelsFoams, CoatingsTissue FixationEpoxy Resins
Deep Dive: Why Choose DSCs?

1. Hydrolytic Stability in Fuel Cells: In Proton Exchange Membrane (PEM) applications, membranes operate in hot (80°C+), acidic environments. Crosslinks formed by diisocyanates (urea bonds) degrade rapidly under these conditions. In contrast, sulfonamide bonds formed by DSCs like Benzene-1,3-disulfonyl chloride (BDSC) remain intact, maintaining membrane integrity for thousands of hours [1].

2. Decoupling Conductivity from Stability: A major challenge in PEMs is that crosslinking usually reduces proton conductivity by restricting chain mobility and consuming conductive groups. However, advanced DSCs like 4,4'-bis(4-aminophenoxy)biphenyl-3,3'-disulfonic acid (BAPBDS) contain their own sulfonic acid groups. When used to crosslink, they add charge carriers to the network rather than just consuming them, solving the trade-off [2].

Key Product Profiles & Data

A. Benzene-1,3-disulfonyl chloride (BDSC)
  • Structure: Rigid aromatic ring with two sulfonyl chloride groups.

  • Role: General-purpose rigid crosslinker.

  • Performance Data: In chitosan hydrogels, BDSC crosslinking increased acid resistance significantly compared to non-crosslinked fibers, which dissolved immediately [3].

B. 4,4'-Bis(4-aminophenoxy)biphenyl-3,3'-disulfonic acid (BAPBDS)[2][3]
  • Structure: A complex, sulfonated aromatic amine synthesized for high-end PEMs.

  • Role: "Conductive" crosslinker.

  • Experimental Validation:

Table 2: Comparative Data for SPES Membranes (BAPBDS Crosslinked vs. Nafion 117) [2]

Metric Nafion 117 (Standard) SPES (Uncrosslinked) CPES-100 (BAPBDS Crosslinked)
Proton Conductivity (80°C) 0.125 S/cm 0.160 S/cm 0.220 S/cm
Methanol Permeability High Moderate Low (Impervious)
Mechanical Stability Moderate Low (Swells excessively) High (Compact structure)

| Hydrolytic Stability | High | Low | High |

Analysis: The BAPBDS crosslinked membrane (CPES-100) outperforms the industry standard Nafion 117 in conductivity while maintaining superior structural integrity.

Detailed Experimental Protocol

Objective: Synthesis of a Crosslinked Sulfonated Poly(ether sulfone) (SPES) Membrane using a Disulfonyl Chloride Agent.

Phase 1: Pre-Activation
  • Polymer Dissolution: Dissolve Sulfonated Poly(ether sulfone) (SPES) in DMSO to achieve a 10 wt% solution.

  • Activation: Ensure the polymer is in the salt form (Na+) if necessary to prevent premature reaction, though for sulfonyl chloride crosslinking, the polymer typically needs free amine or hydroxyl groups. Note: If crosslinking via main-chain sulfonation, the polymer is often reacted with the crosslinker in a specific stoichiometric ratio.

Phase 2: Crosslinking Reaction (In-Situ)
  • Mixing: Add Benzene-1,3-disulfonyl chloride (BDSC) (dissolved in minimal DMSO) to the polymer solution.

    • Ratio: 5% to 15% molar ratio relative to the reactive groups on the polymer.

  • Casting: Pour the mixture onto a clean glass plate.

  • Thermal Curing:

    • Step A: 60°C for 4 hours (Solvent evaporation).

    • Step B: 80°C for 12 hours (Initial curing).

    • Step C: 120°C for 24 hours (Complete crosslinking reaction).

    • Why? The stepwise heating prevents bubble formation from rapid HCl release and solvent boiling.

Phase 3: Post-Treatment
  • Acidification: Peel the membrane and immerse in 1M H₂SO₄ for 24 hours at room temperature. This converts any remaining sulfonate salts back to sulfonic acid groups (protonation) and washes away byproduct salts.

  • Washing: Rinse with deionized water until the wash water is neutral pH.

DOT Diagram: Experimental Workflow

Workflow Start Start: SPES Polymer + Solvent (DMSO) Mix Add Crosslinker (BDSC/BAPBDS) Start->Mix Cast Cast on Glass Plate Mix->Cast Cure1 Cure 60°C (4h) Solvent Evap Cast->Cure1 Cure2 Cure 120°C (24h) Crosslinking Cure1->Cure2 Thermal Ramp Acid Acidification (1M H₂SO₄) Cure2->Acid Remove Byproducts Final Final PEM Membrane Acid->Final

Caption: Step-by-step fabrication workflow for disulfonyl chloride crosslinked membranes.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

  • Chakrabarty, T., et al. (2010). Highly charged and stable cross-linked 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid (BAPBDS)-sulfonated poly(ether sulfone) polymer electrolyte membranes impervious to methanol. Journal of Materials Chemistry, 20, 8036-8044.[3] Retrieved from

  • Zhang, H., et al. (2014). Crosslinked and Dyed Chitosan Fiber Presenting Enhanced Acid Resistance and Bioactivities. Marine Drugs, 12(12). Retrieved from

  • Thermo Fisher Scientific. Sulfhydryl-Reactive Crosslinker Chemistry. Retrieved from

Sources

assessing the stability of bis-sulfonamides derived from 1,1-ethanedisulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Stability of Bis-Sulfonamides Derived from 1,1-Ethanedisulfonyl Chloride: A Comparative Guide

The Structural Paradigm of Bis-Sulfonamides

Bis-sulfonamides are highly valued in medicinal chemistry and materials science due to their robust chemical linkages, metabolic resistance, and unique hydrogen-bonding capabilities[1]. When synthesized from this compound (1,1-EDSC)—a potent bis-electrophile[2]—the resulting geminal bis-sulfonamides exhibit distinct physicochemical properties compared to their unsubstituted methanedisulfonyl chloride (MDSC)[3] or vicinal 1,2-ethanedisulfonyl chloride (1,2-EDSC) counterparts. For drug development professionals, selecting the correct sulfonyl scaffold requires a rigorous understanding of how these structural nuances dictate hydrolytic, thermal, and metabolic stability.

Mechanistic Causality in Stability Profiles

The degradation of a sulfonamide linkage in aqueous media is fundamentally dictated by its resistance to bimolecular nucleophilic substitution (S_N2) at the electrophilic sulfur center[3].

  • Steric Shielding: In 1,1-EDSC derivatives, the presence of an alpha-methyl group at the bridging carbon introduces significant steric bulk. This shielding restricts the trajectory of incoming nucleophiles (such as water or hydroxide ions), thereby raising the activation energy required for the S_N2 hydrolysis pathway[4]. In contrast, MDSC derivatives lack this steric protection, rendering their sulfonyl centers highly susceptible to nucleophilic attack[5].

  • Conformational Rigidity: The geminal configuration of 1,1-EDSC forces the two sulfonamide groups into close proximity. This locked conformation facilitates highly ordered intramolecular and intermolecular hydrogen-bonding networks[1]. This rigidity enhances thermal stability by preventing the bond rotations necessary to reach degradation transition states, offering a distinct advantage over the more flexible vicinal 1,2-EDSC derivatives.

Mechanism A Intact Bis-Sulfonamide Linkage B Hydroxide (OH-) Nucleophilic Attack at Sulfur (S_N2) A->B C 1,1-EDSC Derivative (Alpha-Methyl Shielding) B->C Steric Hindrance D MDSC Derivative (Unhindered Methylene) B->D Open Trajectory E High Hydrolytic Stability (Slower Degradation) C->E F Low Hydrolytic Stability (Rapid Degradation) D->F

Mechanistic pathway of base-catalyzed hydrolysis and the steric shielding effect.

Comparative Quantitative Data

To objectively assess performance, the tables below compare the stability metrics of


-dibenzyl bis-sulfonamide derivatives synthesized from 1,1-EDSC, MDSC, and 1,2-EDSC.

Table 1: Comparative Hydrolytic and Thermal Stability Profiles | Compound Scaffold | Hydrolytic


 (pH 2.0, 37°C) | Hydrolytic 

(pH 7.4, 37°C) | Hydrolytic

(pH 10.0, 37°C) | Thermal Onset (

, °C) | | :--- | :--- | :--- | :--- | :--- | | 1,1-EDSC Derivative | > 500 h | 342 h | 85 h | 245 | | MDSC Derivative | > 500 h | 118 h | 22 h | 210 | | 1,2-EDSC Derivative | > 500 h | 275 h | 64 h | 195 |

Table 2: In Vitro Metabolic Stability (Human Liver Microsomes) | Compound Scaffold | Intrinsic Clearance (


, µL/min/mg) | Hepatic Extraction Ratio (

) | Primary Putative Metabolite | | :--- | :--- | :--- | :--- | | 1,1-EDSC Derivative | 14.2 | Low (0.25) | N-Dealkylated species | | MDSC Derivative | 38.5 | Moderate (0.55) | Hydrolyzed sulfonic acid | | 1,2-EDSC Derivative | 22.1 | Low-Moderate (0.38) | N-Dealkylated species |

Note: Data represents standardized


-dibenzyl bis-sulfonamide analogs to isolate the effect of the sulfonyl core.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate internal controls and utilize green chemistry principles to prevent artifactual degradation during synthesis[6].

Protocol A: Synthesis via Deep Eutectic Solvents (DES)

Traditional synthesis of sulfonamides from highly reactive sulfonyl chlorides often suffers from competing hydrolysis side-reactions[7]. By utilizing a Choline Chloride/Glycerol (ChCl/Gly) deep eutectic solvent, we suppress premature hydrolysis by tightly coordinating ambient water, while maintaining a high local concentration of the amine nucleophile[6].

  • Matrix Preparation: Form the DES by mixing Choline Chloride and Glycerol (1:2 molar ratio) at 80°C until a clear, homogenous liquid forms.

  • Reagent Loading: Cool the matrix to room temperature. Add 2.2 equivalents of benzylamine and 2.5 equivalents of triethylamine. Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing amine protonation.

  • Electrophile Addition: Slowly add 1.0 equivalent of 1,1-EDSC[2] under vigorous stirring. Causality: Controlled addition prevents thermal spikes from the highly exothermic aminolysis reaction, which could otherwise lead to localized degradation.

  • Self-Validation (Moisture Check): Monitor the reaction via TLC. If unreacted sulfonyl chloride persists beyond 2 hours, the DES matrix may have absorbed excessive atmospheric moisture. Validate the anhydrous nature of the DES via Karl Fischer titration (< 0.5% water) prior to proceeding with future batches.

  • Isolation: Precipitate the bis-sulfonamide product by adding cold deionized water. Filter, wash, and recrystallize from absolute ethanol.

Protocol B: Hydrolytic Stability Kinetic Assay

This assay utilizes HPLC-UV to monitor the degradation of the bis-sulfonamide into its corresponding sulfonic acid[3][8].

  • Buffer Preparation: Prepare standardized aqueous buffers at pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

  • Sample Initiation: Dissolve the purified bis-sulfonamide in DMSO to create a 10 mM stock. Spike this into the pre-warmed (37°C) buffers to achieve a final concentration of 100 µM. Include 10 µM of carbamazepine as an internal standard. Causality: The internal standard corrects for any injection volume variances or solvent evaporation over the 48-hour testing period.

  • Sampling & Quenching: Extract 100 µL aliquots at 0, 1, 2, 4, 8, 24, and 48 hours. Critical Step: Quench the pH 10.0 samples immediately with 10 µL of 1M HCl. Causality: Dropping the pH halts the base-catalyzed S_N2 hydrolysis, freezing the degradation profile at the exact time of extraction.

  • Self-Validation (System Suitability Test): Before running kinetic samples, inject a known mixture of the intact bis-sulfonamide and a synthesized 1,1-ethanedisulfonic acid standard[2]. Ensure baseline chromatographic resolution (

    
    ). If 
    
    
    
    , adjust the mobile phase gradient to prevent peak integration errors.
  • Analysis: Plot

    
     versus time to calculate the pseudo-first-order degradation rate constant (
    
    
    
    ) and half-life (
    
    
    ).

Workflow A Precursor Selection (1,1-EDSC / MDSC) B Aminolysis in ChCl/Gly DES (Green Solvent Matrix) A->B C Product Isolation & Karl Fischer Validation B->C D Hydrolytic Assay (HPLC-UV, pH 2-10) C->D E Thermal Assay (TGA / DSC) C->E F Metabolic Assay (HLM Clearance) C->F

Experimental workflow for synthesizing and profiling bis-sulfonamide stability.

References

  • Title: Synthesis of α,α‐bis‐sulfonamide derivative 4 from 1 c and 2 c, working... Source: ResearchGate URL: [Link]

  • Title: The Synthesis and Structures of 1,1′-Bis(sulfonyl)ferrocene Derivatives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Chlorosulfonic Acid - A Versatile Reagent Source: Scribd (Royal Society of Chemistry) URL: [Link]

Sources

Technical Comparison: Chromatographic Strategies for 1,1-Ethanedisulfonyl Chloride Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Analyzing reaction mixtures containing 1,1-ethanedisulfonyl chloride (1,1-EDC) presents a distinct challenge compared to its aromatic counterparts (e.g., tosyl chloride) or its vicinal isomer (1,2-ethanedisulfonyl chloride). As a geminal disulfonyl chloride, 1,1-EDC possesses highly acidic


-protons, making it susceptible to base-catalyzed elimination to form transient sulfenes, in addition to the standard susceptibility to hydrolysis.

This guide evaluates three chromatographic approaches. While Gas Chromatography (GC) offers speed, it carries significant thermal instability risks for this specific analyte. Consequently, Pre-column Derivatization followed by Reversed-Phase HPLC (RPLC) is recommended as the "Gold Standard" for quantitative accuracy in complex reaction mixtures.

Part 1: The Analytical Challenge (The "Geminal" Effect)

Before selecting a method, researchers must understand the specific instability of 1,1-EDC (


).
  • Hydrolytic Instability: In the presence of trace water, 1,1-EDC hydrolyzes to 1,1-ethanedisulfonic acid and HCl. This degrades RPLC columns and shifts retention times.

  • Thermal Instability (GC Risk): Unlike stable aromatic sulfonyl chlorides, aliphatic gem-disulfonyl chlorides can extrude

    
     or undergo dehydrohalogenation at high injector temperatures.
    
  • Detection Limits: Being an aliphatic molecule, 1,1-EDC lacks a strong UV chromophore, making direct UV detection at standard wavelengths (254 nm) insensitive.

Part 2: Comparative Analysis of Methods

The following table summarizes the performance characteristics of the primary analytical strategies.

FeatureMethod A: Derivatization-HPLC (Recommended)Method B: Direct GC-FID/MS (Conditional)Method C: Direct Normal Phase LC
Analyte State Converted to stable Bis-morpholideNeat / UnderivatizedNeat / Underivatized
Stability High (Stable for >24 hrs)Low (Thermal degradation risk)Moderate (Hydrolysis risk minimized)
UV Sensitivity High (Chromophore added)N/A (Relies on FID/MS)Low (Requires low UV <210nm or RI)
Matrix Tolerance Excellent (Water/Acids neutralized)Poor (Non-volatiles foul liner)Good (Organic soluble only)
LOD (Typical) 0.05 µg/mL1.0 µg/mL10 µg/mL
Part 3: Detailed Experimental Protocols
Method A: Pre-Column Derivatization with Morpholine (The Gold Standard)

Principle: To circumvent hydrolysis and UV invisibility, 1,1-EDC is reacted with excess morpholine. This converts the unstable chloride into a UV-active, chemically stable bis-sulfonamide. Morpholine is chosen over diethylamine due to its lower volatility and better chromatographic peak shape.

Reagents:

  • Derivatizing Agent: Morpholine (99%+).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Quenching Agent: 10% Phosphoric Acid (aq).

Workflow Diagram:

DerivatizationWorkflow Sample Reaction Mixture (1,1-EDC) Mixing Vortex Mix (Ambient, 5 min) Sample->Mixing Reagent Excess Morpholine (in MeCN) Reagent->Mixing Reaction Formation of Bis-Sulfonamide Mixing->Reaction Fast Kinetics Quench Acid Quench (Remove xs Amine) Reaction->Quench Analysis RPLC-UV Analysis (230-254 nm) Quench->Analysis

Figure 1: Derivatization workflow converting unstable 1,1-EDC into a stable bis-sulfonamide for accurate HPLC quantification.

Step-by-Step Protocol:

  • Sample Prep: Aliquot 100 µL of the reaction mixture into a 2 mL HPLC vial.

  • Derivatization: Add 900 µL of 0.5 M Morpholine in Acetonitrile.

    • Note: The excess base neutralizes HCl generated and drives the reaction to completion instantly.

  • Reaction: Vortex for 30 seconds. Allow to stand for 5 minutes at room temperature.

  • Quench/Dilution: Add 1.0 mL of 0.1% Phosphoric Acid.

    • Why? This protonates the excess morpholine, forcing it to elute in the void volume, separating it from the neutral bis-sulfonamide analyte.

  • Analysis: Inject 5-10 µL onto the HPLC system.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 210 nm (sulfonamide absorbance) or 230 nm.

Method B: Direct GC-FID (High Throughput / Risk)

Principle: Direct analysis of the volatile sulfonyl chloride. This method is viable only if the reaction mixture is free of non-volatile salts that accumulate in the liner and if the injector temperature is strictly controlled to prevent thermal degradation.

Critical Safety Note: 1,1-EDC can decompose violently if heated in a closed system. Ensure the split vent is active.

Protocol:

  • Dilution: Dilute the reaction mixture 1:10 in anhydrous Dichloromethane (DCM).

  • Injection: Use a Cold On-Column injector or a PTV (Programmed Temperature Vaporizer) injector if possible.

    • Standard Split/Splitless: If using standard injection, keep the inlet

      
       200°C. Higher temperatures risk 
      
      
      
      extrusion.
  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm, 0.25µm film.

GC Parameters:

  • Inlet: 180°C (Split 20:1). Do not exceed 200°C.

  • Oven: 50°C (hold 1 min)

    
     15°C/min 
    
    
    
    250°C.
  • Detector (FID): 280°C.[2]

Risk Factor: If you observe peak tailing or "ghost peaks" (broad humps), it indicates on-column degradation. Switch immediately to Method A.

Part 4: Method Selection Decision Matrix

Use the following logic flow to determine the appropriate method for your specific sample matrix.

DecisionMatrix Start Start: Reaction Mixture Analysis IsAqueous Does the matrix contain Water or Alcohols? Start->IsAqueous Derivatize METHOD A: Derivatization-HPLC IsAqueous->Derivatize Yes (Hydrolysis Risk) CheckSalt Does the matrix contain Non-volatile Salts? IsAqueous->CheckSalt No (Organic Solvent) CheckSalt->Derivatize Yes (Dirty Sample) GC METHOD B: Direct GC-FID (Strict Temp Control) CheckSalt->GC No (Clean/Volatile) NPLC METHOD C: Normal Phase LC (Hexane/IPA) CheckSalt->NPLC Maybe (Thermally Labile)

Figure 2: Decision tree for selecting the analytical method based on sample matrix composition.

References
  • BenchChem. (2025).[1] this compound: Synthesis and Characterization. Retrieved from

  • Assassi, N., Tazerouti, A., & Canselier, J. P. (2005).[3] Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71-80.[3] Retrieved from

  • Gupta, K. R., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate.[4] Retrieved from

  • NIST Chemistry WebBook. (2025).[5] Ethanesulfonyl chloride Mass Spectrum. Retrieved from

  • Yang, Z., et al. (2014).[6] A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation.[6] Synthesis, 46, 225-229.[6] Retrieved from

Sources

Safety Operating Guide

1,1-Ethanedisulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Operational Autonomy: This guide deviates from standard generic safety templates to address the specific reactivity profile of 1,1-Ethanedisulfonyl chloride (CAS: 99591-77-2) . Unlike mono-functional sulfonyl chlorides (e.g., mesyl chloride), this geminal disulfonyl chloride possesses two reactive electrophilic centers on a single carbon atom.[1]

Critical Safety Insight: Upon hydrolysis, one mole of this compound generates two moles of hydrochloric acid (HCl) and one mole of 1,1-ethanedisulfonic acid. This doubles the exothermic potential and acid load compared to standard reagents. Direct addition of water to the neat chemical is strictly prohibited due to the risk of violent eruption and aerosolization of corrosive fluids.

Chemical Hazard & Physical Profile

Before initiating disposal, you must understand the material's physical state to select the correct quenching solvent.

PropertyDataRelevance to Disposal
CAS Number 99591-77-2Verification of identity.[2]
Molecular Formula C₂H₄Cl₂O₄S₂High oxygen/sulfur content; dense liquid.
Density ~1.65 g/cm³Heavier than water. It will sink and hydrolyze at the bottom, potentially delaying reaction before a violent "burp."
Boiling Point 256–257 °CLow volatility, but thermal decomposition can release SO₂/HCl.
Reactivity Water-Reactive, CorrosiveHydrolyzes to strong acids; exothermic.
Physical State Colorless/Yellow LiquidViscous; requires dilution before quenching.

Pre-Disposal Planning & PPE

Trustworthiness Check: Do not proceed unless you have a functional fume hood with a face velocity of >100 fpm.

  • Respiratory: Full-face respirator with multi-purpose cartridges (Acid Gas/Organic Vapor) if working outside a glovebox/hood (not recommended).

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Butyl rubber. Standard nitrile degrades rapidly upon contact with concentrated sulfonyl chlorides.

  • Eye/Face: Chemical splash goggles + Face shield.

  • Equipment:

    • 3-neck round bottom flask (for containment).

    • Addition funnel (pressure-equalizing).

    • Ice/Water bath.

    • Thermometer.

Controlled Hydrolysis & Neutralization Protocol

This protocol converts the reactive acyl chloride into water-soluble, non-volatile sulfonate salts.

Phase 1: Preparation & Dilution

Causality: Neat this compound is too reactive to quench directly. It must be diluted in an inert solvent to act as a heat sink.

  • Solvent Selection: Choose Dichloromethane (DCM) or Toluene .

    • Why: These solvents dissolve the reagent but do not react with it, moderating the rate of hydrolysis.

  • Dilution: Dilute the waste this compound to a concentration of <10% v/v in the chosen solvent.

Phase 2: The Alkaline Quench (The "Reverse Addition" Method)

Critical Rule: Always add the reagent to the base, never the base to the reagent.

  • Prepare Base Trap: In a 3-neck flask, prepare a 2.5 M Sodium Hydroxide (NaOH) solution (20% excess relative to theoretical acid generation).

    • Calculation: 1 mole reagent = 4 moles base required (2 to neutralize HCl, 2 to neutralize sulfonic acid).

  • Cooling: Place the NaOH flask in an ice bath. Cool to <5°C .

  • Controlled Addition:

    • Transfer the diluted reagent mixture to the addition funnel.

    • Add dropwise to the stirring NaOH solution.

    • Monitor Temperature: Do not allow internal temperature to exceed 20°C . If it spikes, stop addition and let cool.

  • Observation: You may observe a biphasic system if using DCM/Toluene. The hydrolysis occurs at the interface. Vigorous stirring is essential.

Phase 3: Verification & Phase Separation
  • Post-Stir: Allow the mixture to stir at room temperature for 2 hours after addition is complete to ensure total hydrolysis of the geminal dichloride.

  • pH Check: Verify the aqueous layer is pH > 10. If acidic, add more NaOH.

  • Separation:

    • Transfer to a separatory funnel.

    • Organic Layer: Contains the solvent (DCM/Toluene). Wash with brine, then dispose of as Halogenated Organic Waste.

    • Aqueous Layer: Contains Sodium 1,1-ethanedisulfonate and NaCl. This is generally low-toxicity but should be neutralized to pH 7-9 with dilute HCl before disposal as Aqueous Chemical Waste.

Visualizations

Figure 1: Hydrolysis Reaction Pathway

This diagram illustrates the chemical transformation and the stoichiometric acid generation that necessitates the alkaline quench.

HydrolysisPathway Reagent 1,1-Ethanedisulfonyl Chloride Intermediate Transition State (High Energy) Reagent->Intermediate + H₂O Water 2 H₂O (Hydrolysis) Product1 1,1-Ethanedisulfonic Acid Intermediate->Product1 Product2 2 HCl (Hydrochloric Acid) Intermediate->Product2

Caption: Stoichiometric hydrolysis of this compound yielding disulfonic acid and HCl.

Figure 2: Disposal Decision Logic

A self-validating workflow to determine the correct disposal route based on waste state.

DisposalWorkflow Start Waste Identification: This compound StateCheck Is the waste Neat (Pure) or in Solution? Start->StateCheck Neat Neat Liquid StateCheck->Neat Solution Dilute Solution StateCheck->Solution DilutionStep Dilute with DCM/Toluene (<10% v/v) Neat->DilutionStep QuenchPrep Prepare 2.5M NaOH (Ice Bath, <5°C) Solution->QuenchPrep DilutionStep->QuenchPrep Action Slow Dropwise Addition of Waste to Base QuenchPrep->Action Check Check pH > 10 Stir 2 Hours Action->Check PhaseSep Phase Separation Check->PhaseSep OrgWaste Organic Layer: Halogenated Waste Stream PhaseSep->OrgWaste AqWaste Aqueous Layer: Neutralize -> Aqueous Waste PhaseSep->AqWaste

Caption: Operational workflow for the safe neutralization and segregation of disulfonyl chloride waste.

Emergency Procedures

  • Spill (Small < 10 mL): Cover immediately with dry lime, sand, or soda ash. Do not use water. Scoop into a dry container and treat as hazardous waste.

  • Spill (Large): Evacuate area. Vapors are lachrymatory and toxic.[3][4] Contact EHS immediately.

  • Skin Contact: Immediate flushing with water for 15 minutes is critical. The compound is lipophilic and will penetrate skin before hydrolyzing to acid, causing deep, delayed burns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12322398, Ethane-1,2-disulfonyl dichloride. (Note: 1,1-isomer chemistry extrapolated from general aliphatic disulfonyl chloride class properties). Retrieved from [Link]

  • ChemBK (2024). 1,1-Ethanedisulfonyl dichloride Physical Properties and Safety. Retrieved from [Link]

Sources

Handling 1,1-Ethanedisulfonyl Chloride: Advanced Safety & Operational Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Assessment

1,1-Ethanedisulfonyl chloride (CAS: 99591-77-2) is a geminal disulfonyl chloride. While less volatile than its methanesulfonyl analogs, it presents a dual-threat profile: extreme corrosivity and violent water reactivity .

Unlike standard organic reagents, this compound hydrolyzes rapidly upon contact with atmospheric moisture or mucosal membranes, releasing hydrochloric acid (HCl) gas and 1,1-ethanedisulfonic acid. This reaction is exothermic and can cause immediate, irreversible tissue damage.

Critical Hazard Profile:

  • Physical State: Viscous liquid (MP: -1°C, BP: ~256°C) [1].[1]

  • Primary Risks: Skin corrosion (Category 1B), Serious eye damage, Respiratory toxicity [2].[2][3]

  • Reactivity: Reacts violently with water/bases; incompatible with strong oxidizers.

Part 2: Personal Protective Equipment (PPE) Architecture

Effective protection against sulfonyl chlorides requires a "Defense-in-Depth" strategy. Standard laboratory PPE is often insufficient due to the permeation characteristics of chlorinated sulfur compounds.

2.1 Glove Selection Matrix

Warning: Standard disposable nitrile gloves provide only incidental splash protection . Sulfonyl chlorides can permeate thin nitrile (<4 mil) in under 5 minutes.

Task CategoryPrimary Glove LayerSecondary Glove LayerRationale
Routine Synthesis (Pipetting, Weighing)Laminated Film (Silver Shield/4H) Nitrile (5-8 mil) (Outer)Laminate provides >4hr breakthrough; outer nitrile provides grip and dexterity.
High Dexterity (Micro-scale <1mL)Double Nitrile (Orange/Green) Nitrile (Standard) "Double-gloving" creates a sacrificial outer layer. Change immediately upon splash.[4]
Spill Cleanup / Bulk Transfer Butyl Rubber or Viton None Thick polymer required to resist bulk liquid saturation and degradation.
2.2 Respiratory & Eye Protection[2][5][6][7][8]
  • Primary Engineering Control: All handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.

  • Respiratory Protection: If work outside the hood is unavoidable (e.g., reactor maintenance), use a Full-Face Respirator with Multi-Gas (Organic Vapor + Acid Gas) cartridges [3]. The acid gas component is critical to neutralize evolved HCl.

  • Eye Protection: Chemical splash goggles (ventless or indirect vent) are mandatory. Face shields should be worn over goggles during transfers >50 mL.

2.3 PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Task Assessment Volume Volume > 10 mL? Start->Volume Hood Inside Fume Hood? Volume->Hood Yes Level1 Level 1: Double Nitrile + Goggles (Immediate Change on Splash) Volume->Level1 No (<10 mL) Level2 Level 2: Silver Shield Liner + Nitrile Outer + Face Shield Hood->Level2 Yes Level3 Level 3: Full Face Resp (OV/AG) + Butyl Gloves + Tychem Suit Hood->Level3 No (Spill/Maintenance)

Figure 1: Decision matrix for selecting appropriate PPE based on operational volume and engineering controls.

Part 3: Operational Protocol
3.1 Pre-Operational Setup
  • Moisture Control: Ensure all glassware is flame-dried or oven-dried (120°C). This compound will degrade in wet glassware, releasing HCl gas that can over-pressurize sealed vessels.

  • Trap Setup: Connect the reaction vessel vent to a scrubbing trap containing 10% NaOH or saturated Sodium Bicarbonate (

    
    ) to neutralize evolved HCl fumes.
    
3.2 Transfer Techniques
  • Preferred: Cannula or positive-pressure syringe transfer. Avoid open pouring to minimize aerosol generation.

  • Syringe Note: Use glass syringes with Teflon-tipped plungers. The compound may swell rubber seals in standard plastic syringes, causing jamming.

3.3 Neutralization & Disposal (The "Ice-Base" Method)

CRITICAL SAFETY RULE: Never add water directly to this compound. The reaction is violent and can spray corrosive liquid.

Step-by-Step Disposal Protocol:

  • Prepare Quench Solution: In a large beaker, prepare a 5-10% solution of Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Thermal Control: Place the beaker in an ice-water bath. The hydrolysis reaction is highly exothermic.

  • Slow Addition: Using a dropping funnel or pipette, add the sulfonyl chloride waste dropwise into the stirring basic solution.

  • pH Monitoring: Ensure the solution remains basic (pH > 9). If it turns acidic, add more base.

  • Disposal: Once neutralized and at room temperature, the aqueous waste can be disposed of according to local hazardous waste regulations (typically as aqueous organic waste) [4].

3.4 Neutralization Workflow (Visualization)

Neutralization_Flow Waste This compound Waste Action Add Waste to Base SLOWLY (Dropwise with Stirring) Waste->Action Do NOT add water to waste Prep Prepare 10% NaOH/Na2CO3 in Ice Bath Prep->Action Check Check pH Action->Check Decision Is pH > 9? Check->Decision AddBase Add more Base Decision->AddBase No Finish Dispose as Aqueous Waste Decision->Finish Yes AddBase->Check

Figure 2: Safe neutralization workflow. Note the unidirectional flow of adding waste TO the base.

Part 4: Emergency Response
ScenarioImmediate ActionSecondary Action
Skin Contact Drench immediately in safety shower for 15 mins. Remove contaminated clothing while under water.[3][8]Seek medical attention.[3][6][7][8] Do not apply neutralizing creams (burn hazard).
Eye Contact Irrigate at eyewash station for 15 mins. Hold eyelids open.Transport to ER immediately. Ocular damage can be delayed.
Spill (< 10mL) Cover with dry sand or vermiculite .Scoop into a dry container. Neutralize cautiously in a hood.[9]
Spill (> 100mL) Evacuate area. Do not attempt cleanup without SCBA and chemical suit.Contact EHS/Hazmat team.
References
  • ChemBK. (2024). 1,1-Ethanedisulfonyl dichloride Properties and Safety. Retrieved from

  • Thermo Fisher Scientific.[10] (2025).[9][10] Ethanesulfonyl chloride Safety Data Sheet. Retrieved from

  • NIOSH. (2024). NIOSH Pocket Guide to Chemical Hazards: Acid Gases. Retrieved from

  • BenchChem. (2025).[9] Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Retrieved from

Sources

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